molecular formula C38H68O8 B1466079 Ascorbyl Dipalmitate CAS No. 4218-81-9

Ascorbyl Dipalmitate

Número de catálogo: B1466079
Número CAS: 4218-81-9
Peso molecular: 652.9 g/mol
Clave InChI: TUYRNAGGIJZRNM-LBHUVFDKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ascorbyl Dipalmitate is a useful research compound. Its molecular formula is C38H68O8 and its molecular weight is 652.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[(2S)-2-[(2R)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(40)44-31-32(39)36-35(42)37(38(43)46-36)45-34(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36,39,42H,3-31H2,1-2H3/t32-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYRNAGGIJZRNM-LBHUVFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H68O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724552
Record name (5S)-5-[2-(Hexadecanoyloxy)-1-hydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl hexadecanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4218-81-9, 28474-90-0
Record name Ascorbic acid, 2,6-dipalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4218-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-5-[2-(Hexadecanoyloxy)-1-hydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl hexadecanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASCORBYL DIPALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624RX3IESR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ascorbyl Dipalmitate for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl dipalmitate is a synthetically derived, oil-soluble ester of L-ascorbic acid and palmitic acid.[1][2] This lipophilic derivative of Vitamin C offers enhanced stability compared to its water-soluble counterpart, L-ascorbic acid, which is susceptible to rapid oxidation.[3][4] Its fat-soluble nature facilitates improved penetration into the lipid-rich stratum corneum of the skin, making it a valuable ingredient in dermatological and cosmetic formulations.[3][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its biological interactions relevant to research and drug development. While much of the detailed research has been conducted on the closely related monoester, ascorbyl palmitate, the principles and methodologies are largely applicable to this compound due to their similar lipophilic characteristics.[3]

Core Physicochemical Properties

This compound is typically a white to yellowish-white crystalline powder with a citrus-like odor.[1][6][7] Its esterification with two palmitic acid molecules significantly increases its lipophilicity and stability, allowing for better integration into lipid-based formulations and biological membranes.[1]

General and Physical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties distinguish it from the more hydrophilic L-ascorbic acid.

PropertyValueReference(s)
IUPAC Name [(2S)-2-[(2R)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate[1]
Synonyms L-Ascorbyl 2,6-Dipalmitate, Vitamin C Dipalmitate, 2,6-Di-O-palmitoyl-L-ascorbic Acid[1]
CAS Number 28474-90-0[8]
Molecular Formula C₃₈H₆₈O₈[1][8]
Molecular Weight 652.94 g/mol [1][8]
Appearance White to light yellow crystalline powder[1][5]
Melting Point 110 - 116 °C[8]
Solubility Profile

This compound is characterized by its lipophilic nature, rendering it soluble in oils and organic solvents while being very slightly soluble in water.[7][9] The solubility of the closely related ascorbyl palmitate in various solvents provides a useful reference point.

SolventSolubility of Ascorbyl PalmitateReference(s)
Ethanol~10 mg/mL[10]
DMSO~30 mg/mL[10]
Dimethyl Formamide (DMF)~30 mg/mL[10]
WaterVery slightly soluble[7][9]
Animal and Vegetable OilsSoluble[6][7]
Stability Profile

This compound is significantly more stable than L-ascorbic acid, particularly against oxidation.[3][4] However, its stability can be influenced by factors such as light, heat, and the presence of oxygen.[6][11] For optimal stability, it is recommended to store the bulk material in an airtight container, protected from light, at a temperature between 8-15 °C.[12] During formulation, temperatures exceeding 65 °C should be avoided to prevent degradation.[12] The stability of ascorbyl palmitate is enhanced when used in combination with alpha-tocopherol, exhibiting a synergistic antioxidant effect.[12]

Experimental Protocols

This section details standardized methodologies for determining the key physicochemical parameters of this compound.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of a compound's purity.[13][14] The capillary method is a standard pharmacopeial technique for this determination.[15]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[16][17] If necessary, grind coarse crystals using a mortar and pestle.[17]

  • Capillary Tube Loading: Gently press the open end of a capillary tube into the powdered sample several times. Tap the bottom of the tube on a hard surface to compact the powder into a dense column.[15]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a heated metal block or Thiele tube with an oil bath).[13][16]

  • Heating: Initially, heat the sample rapidly to determine an approximate melting point range.[13]

  • Precise Measurement: In subsequent, careful determinations, heat the sample at a slower, controlled rate (approximately 2°C per minute) as the temperature approaches the approximate melting point.[13]

  • Observation and Recording: Observe the sample through the apparatus's viewing lens. Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has transitioned to a liquid state. This provides the melting point range.[13]

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Compact Compact Powder Load->Compact Place Place in Apparatus Compact->Place Heat Heat at Controlled Rate Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record

Workflow for Melting Point Determination.
Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[1]

Methodology:

  • Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent (e.g., ethanol, isopropyl myristate, water).[1]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solute to settle. Centrifugation can be used to facilitate this separation.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid phase.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the mass of the solute per unit volume or mass of the solvent (e.g., mg/mL or g/100g ).

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add_Excess Add Excess Solute to Solvent Shake Shake at Constant Temp Add_Excess->Shake Separate Separate Phases Shake->Separate Sample Sample Supernatant Separate->Sample Quantify Quantify by HPLC Sample->Quantify Calculate Calculate Solubility Quantify->Calculate

Workflow for Solubility Determination.

Biological Interactions and Signaling Pathways

This compound serves as a stable precursor to ascorbic acid, which is involved in numerous biological processes. Its primary functions in a research and drug development context are as an antioxidant and a promoter of collagen synthesis.[5][18]

Antioxidant Mechanism

As a Vitamin C derivative, this compound functions as a potent antioxidant, protecting cells from damage caused by reactive oxygen species (ROS).[5][19] Upon penetrating the skin, it can be metabolized to release active ascorbic acid. Ascorbic acid then neutralizes free radicals by donating electrons, thereby mitigating oxidative stress.[18][19] This antioxidant activity is crucial for preventing lipid peroxidation in cell membranes and protecting other sensitive molecules from oxidative damage.[20]

Antioxidant_Mechanism cluster_skin Skin Layers cluster_cellular Cellular Level SC Stratum Corneum Epidermis Epidermis Dermis Dermis AD This compound AA Ascorbic Acid AD->AA Metabolism ROS Reactive Oxygen Species (ROS) AA->ROS Donates Electron Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Attacks Damage Oxidative Damage Cell->Damage AD_delivery Topical Application AD_delivery->AD

Antioxidant Mechanism of this compound.
Role in Collagen Synthesis

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification of procollagen.[18][21] These modifications are necessary for the formation of stable collagen triple helices. By delivering ascorbic acid to the dermis, this compound can support and promote collagen production, which is vital for maintaining skin elasticity and structure.[5][22]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile compound for various research and development applications:

  • Topical Drug Delivery: Its lipophilicity allows for the formulation of stable creams, lotions, and serums for the delivery of Vitamin C and other active pharmaceutical ingredients (APIs) into the skin.[3][23]

  • Nanocarrier Systems: this compound and its monoester counterpart, ascorbyl palmitate, have been utilized in the formation of liposomes and other nanocarriers to enhance the stability and targeted delivery of anticancer drugs.[4][24] These "aspasomes" can improve the therapeutic efficacy and reduce the toxicity of encapsulated drugs.[22]

  • Stabilization of Formulations: As a potent antioxidant, it is used to prevent the oxidative degradation of sensitive APIs and excipients in pharmaceutical and cosmetic formulations, thereby extending product shelf life.[20][25]

  • Vaccine Platforms: Ascorbyl palmitate has been investigated as a component of liquid crystal vaccine platforms that provide sustained antigen release and possess intrinsic adjuvant properties.[24]

Conclusion

This compound presents a compelling profile for researchers and drug development professionals. Its enhanced stability and lipophilicity overcome many of the limitations of L-ascorbic acid, offering a reliable means of delivering the antioxidant and collagen-promoting benefits of Vitamin C. A thorough understanding of its physicochemical properties and the appropriate experimental protocols for its characterization are essential for its effective utilization in the development of novel dermatological treatments, advanced drug delivery systems, and stable pharmaceutical formulations.

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of Ascorbyl Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascorbyl dipalmitate (ADP), a lipophilic diester of ascorbic acid and palmitic acid, is a stabilized form of Vitamin C designed to overcome the inherent instability of its parent molecule while enhancing bioavailability, particularly in lipophilic environments such as cellular membranes. This technical guide delineates the core in vitro mechanisms of action of this compound, focusing on its antioxidant, anti-inflammatory, and melanogenesis-inhibiting properties. While functioning as a pro-drug that releases active ascorbic acid intracellularly, its primary mechanisms are rooted in this conversion. This document synthesizes available data on its molecular interactions, provides quantitative benchmarks, and details the experimental protocols necessary for its study. A notable finding is the specific inhibition of the NLRP3 inflammasome, positioning ADP as a compound of interest for inflammation-driven pathologies.

Core Mechanisms of Action

This compound's biological effects are predicated on its lipophilicity, allowing for enhanced cellular uptake compared to hydrophilic ascorbic acid, and its subsequent hydrolysis by intracellular esterases to release ascorbic acid.

Antioxidant Action

As a fat-soluble derivative, this compound integrates into lipid-rich structures like cell membranes.[1] Its primary antioxidant mechanism involves the donation of electrons to neutralize reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cellular components from oxidative damage.[1][2] Upon entering the cell and being converted to ascorbic acid, it participates in the same free-radical scavenging cascades as its parent molecule, generating the ascorbyl radical as an intermediate, a key action in the scavenging process. Its lipophilic nature allows it to act at lipid-water interfaces, offering protection to fat-soluble antioxidants and cellular membranes.[1]

Anti-Inflammatory Action: NLRP3 Inflammasome Inhibition

Recent in vitro evidence has identified this compound as a potent and specific inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[3] The NLRP3 inflammasome is a multiprotein complex in the cytosol of immune cells that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation is linked to numerous inflammatory diseases.[4][5]

The mechanism of inhibition by this compound is twofold:

  • Scavenging of Mitochondrial ROS (mitoROS): NLRP3 activation is often triggered by an increase in mitoROS. This compound effectively scavenges these species, removing a critical activation signal.[3]

  • Blocking NLRP3-NEK7 Interaction: It directly interferes with the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for the assembly and activation of the functional inflammasome complex.[3]

This targeted action on the NLRP3 inflammasome suggests a more specific anti-inflammatory role than general antioxidant effects alone.

Melanogenesis Inhibition

The role of this compound in skin lightening is primarily attributed to the action of its active form, ascorbic acid, following cellular uptake and hydrolysis. The established mechanism for ascorbic acid in inhibiting melanin synthesis is not through direct, potent inhibition of the enzyme tyrosinase, but rather through its reducing properties.[6]

  • Reduction of Dopaquinone: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone. Ascorbic acid intervenes by reducing dopaquinone back to L-DOPA, thereby preventing it from proceeding down the pathway to form melanin.[3][6]

  • Interaction with Copper Ions: Ascorbic acid can interact with the copper ions located at the active site of the tyrosinase enzyme, which may contribute to a reduction in its catalytic activity.[7]

While this compound is used in cosmetic formulations for this purpose, direct evidence showing its influence on the expression of key melanogenesis-regulating proteins—such as Microphthalmia-associated transcription factor (MITF), Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), or TRP-2—is not strongly represented in the available literature.[8][9] A related compound, L-Ascorbyl tetraisopalmitate, has been shown to have minimal effects in similar assays.[8] Therefore, the primary hypothesized mechanism remains post-uptake conversion to ascorbic acid.

Quantitative Data

Quantitative data for this compound, particularly IC50 values, are not widely reported in the literature. This may be due to solubility and stability challenges in aqueous assay buffers.[3] The following tables provide benchmark data for the parent compound, ascorbic acid, and other standard reference compounds used in these assays.

Table 1: In Vitro Antioxidant Activity (Benchmark Compounds)

Assay Compound IC50 Value Reference
DPPH Radical Scavenging Ascorbic Acid ~5 µg/mL [10]
DPPH Radical Scavenging Trolox ~97.5 µg/mL [1]
ABTS Radical Scavenging Ascorbic Acid ~50 µg/mL [11]
ABTS Radical Scavenging Trolox ~2.34 µg/mL [10]

Note: IC50 values for this compound are not consistently reported in the reviewed literature.

Table 2: In Vitro Tyrosinase Inhibition (Benchmark Compounds)

Enzyme Source Compound IC50 Value Reference
Mushroom Tyrosinase Kojic Acid (Standard) ~48.3 µM
Mushroom Tyrosinase Ascorbic Acid ~11.5 µM
Mushroom Tyrosinase Arbutin (Standard) ~830 µM

Note: Ascorbic acid's effect is largely due to dopaquinone reduction, not direct competitive inhibition.[6] IC50 values for this compound are not consistently reported.

Table 3: In Vitro Anti-Inflammatory Activity of this compound

Target Mechanism Effect Reference
NLRP3 Inflammasome Scavenging of mitoROS Inhibits activation [3]
NLRP3 Inflammasome Blocking NLRP3-NEK7 Interaction Prevents inflammasome assembly [3]

Note: Specific IC50 values for cytokine (e.g., IL-1β) release inhibition were not available in the reviewed literature abstracts.

Visualizations: Pathways and Workflows

Signaling Pathways

NLRP3_Inhibition cluster_stimuli Inflammatory Stimuli (e.g., LPS + ATP) cluster_mito Mitochondrion cluster_inflammasome NLRP3 Inflammasome Assembly cluster_cytokines Cytokine Maturation Stimuli Stimuli mitoROS mitoROS Stimuli->mitoROS induces NLRP3 NLRP3 mitoROS->NLRP3 activates NEK7 NEK7 NLRP3->NEK7 binds ASC ASC NEK7->ASC recruits Casp1 Pro-Caspase-1 ASC->Casp1 activates proIL1b Pro-IL-1β Casp1->proIL1b cleaves IL1b IL-1β (Secreted) proIL1b->IL1b ADP This compound ADP->mitoROS scavenges ADP->NEK7 blocks binding to NLRP3

Caption: Inhibition of the NLRP3 inflammasome by this compound.

Melanogenesis_Pathway cluster_signal Upstream Signaling cluster_transcription Transcription cluster_synthesis Melanin Synthesis alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R PKA PKA MC1R->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF promotes transcription Tyrosinase Tyrosinase MITF->Tyrosinase upregulates TRP1 TRP-1 MITF->TRP1 upregulates TRP2 TRP-2 MITF->TRP2 upregulates LTyr L-Tyrosine LDOPA L-DOPA LTyr->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin AA Ascorbic Acid (from this compound) AA->Dopaquinone reduces

Caption: General melanogenesis pathway and the action of Ascorbic Acid.
Experimental Workflows

Western_Blot_Workflow start 1. Cell Culture & Treatment (e.g., B16F10 cells + ADP) lysis 2. Cell Lysis & Protein Extraction (RIPA Buffer) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Protein separation by size) quant->sds transfer 5. Protein Transfer (to PVDF membrane) sds->transfer blocking 6. Blocking (5% BSA or Milk) transfer->blocking primary 7. Primary Antibody Incubation (e.g., anti-MITF, anti-p-ERK) blocking->primary secondary 8. Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect 9. Chemiluminescent Detection (ECL Substrate) secondary->detect end 10. Imaging & Data Analysis (Band Densitometry) detect->end

Caption: Workflow for Western Blot analysis of melanogenesis proteins.

Detailed Experimental Protocols

In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)

This protocol measures the diphenolase activity of tyrosinase by monitoring the formation of dopachrome from L-DOPA.

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

    • Enzyme Solution: 1000 units/mL Mushroom Tyrosinase in cold phosphate buffer (prepare fresh).

    • Substrate Solution: 10 mM L-DOPA in phosphate buffer (prepare fresh, protect from light).

    • Test Compound: this compound stock solution in a suitable solvent (e.g., DMSO). Prepare serial dilutions in phosphate buffer. Ensure final DMSO concentration is <1%.

    • Positive Control: Kojic acid stock solution (e.g., 1 mM in buffer).

  • Assay Procedure (96-well plate):

    • Test Wells: Add 60 µL phosphate buffer, 20 µL of test compound dilution, and 20 µL of tyrosinase solution.

    • Control Wells (No Inhibitor): Add 80 µL of phosphate buffer and 20 µL of tyrosinase solution.

    • Blank Wells: Add 100 µL of phosphate buffer.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm (for dopachrome) every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Determine the IC50 value by plotting % inhibition versus the logarithm of the compound concentration.

Cellular Melanin Content Assay

This protocol quantifies the amount of melanin produced by cultured B16F10 melanoma cells.

  • Cell Culture and Treatment:

    • Seed B16F10 murine melanoma cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of this compound. A stimulant, such as α-Melanocyte-Stimulating Hormone (α-MSH, 100-200 nM), can be added to induce melanogenesis.

    • Incubate for an additional 48-72 hours.

  • Melanin Extraction:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding 200 µL of 1N NaOH containing 10% DMSO to each well.

    • Incubate the plate at 80°C for 1-2 hours to solubilize the melanin pigment.

  • Quantification:

    • Transfer the lysates to a 96-well plate.

    • Measure the absorbance at 405 nm or 470 nm using a microplate reader.

    • Create a standard curve using synthetic melanin (Sigma-Aldrich) dissolved in 1N NaOH with 10% DMSO.

    • Calculate the melanin content of the samples from the standard curve. Data can be normalized to the total protein content of a parallel well, determined by a BCA assay.

Western Blot for Melanogenesis-Related Proteins (MITF, Tyrosinase)

This protocol details the detection of key protein expression levels in treated cells.

  • Cell Culture and Lysis:

    • Culture and treat B16F10 cells as described in the melanin content assay (5.2.1).

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation (14,000 x g for 15 min at 4°C).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay kit.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and heat at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel (e.g., 4-20% gradient gel).

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies (e.g., anti-MITF, anti-Tyrosinase, anti-p-ERK, anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify band intensity using software like ImageJ, normalizing the target protein signal to the loading control.

References

Ascorbyl Dipalmitate: A Technical Guide to Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascorbyl dipalmitate, a lipophilic diester of ascorbic acid and palmitic acid, is a stable form of Vitamin C utilized primarily in the cosmetics and pharmaceutical industries. Its oil-solubility allows for enhanced penetration into the skin, where it exerts a range of biological effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its antioxidant, anti-inflammatory, skin-lightening, and collagen-stimulating properties. Due to a notable scarcity of quantitative data specifically for this compound in the scientific literature, this report incorporates data from studies on the closely related monoester, ascorbyl palmitate, to provide a more complete, albeit referential, quantitative picture. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and development.

Introduction

This compound is a synthetic derivative of ascorbic acid (Vitamin C), engineered for increased stability and lipophilicity.[1] Unlike the water-soluble L-ascorbic acid, this compound can be readily incorporated into oil-based formulations, facilitating its delivery into the lipid-rich layers of the skin.[2] Once absorbed, it is believed to be hydrolyzed by cutaneous enzymes, releasing ascorbic acid to exert its biological functions. The primary biological activities attributed to this compound include antioxidant effects, modulation of inflammatory responses, inhibition of melanogenesis, and stimulation of collagen synthesis.[2]

Biological Activities

Antioxidant Activity
Skin-Lightening Activity

The skin-lightening effects of this compound are attributed to its ability to inhibit tyrosinase, the key enzyme in melanin synthesis.[3] By reducing melanin production, this compound can help to diminish hyperpigmentation and promote a more even skin tone.[4] Quantitative data on the tyrosinase inhibitory activity of this compound is limited, but the general mechanism is understood to be similar to that of other ascorbic acid derivatives.

Collagen Synthesis Stimulation

This compound is reported to boost collagen production in the skin, which contributes to its anti-aging effects by improving skin firmness and reducing the appearance of fine lines and wrinkles.[2] Ascorbic acid is a known cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of the collagen triple helix. It also stimulates the transcription of procollagen genes.

Anti-Inflammatory Activity

Emerging evidence suggests that ascorbyl derivatives possess anti-inflammatory properties. Ascorbyl palmitate has been shown to ameliorate inflammatory diseases by inhibiting the NLRP3 inflammasome.[5] This is achieved through the scavenging of mitochondrial ROS and blocking the interaction between NLRP3 and NEK7, which is crucial for inflammasome assembly.[5] It is plausible that this compound shares a similar mechanism of action.

Quantitative Data on Biological Activities

As previously stated, specific quantitative data for this compound is scarce. The following table summarizes available quantitative data, with a clear indication when the data pertains to the related compound, ascorbyl palmitate.

Biological ActivityCompoundAssayCell Line/SystemResultReference
Cytotoxicity Ascorbyl PalmitateMTT AssayHUVECsIC50: 440 µM (24h), 125 µM (48h)[6]

Experimental Protocols

DPPH Radical Scavenging Assay (for Lipophilic Antioxidants)

This protocol is a general guideline for assessing the antioxidant activity of lipophilic compounds like this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Trolox, BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or control to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Mushroom Tyrosinase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory effect of compounds on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a solution of L-DOPA in phosphate buffer.

  • Prepare a series of dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO, diluted with buffer).

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound or control solution

    • Tyrosinase solution

  • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period.

  • Calculate the rate of reaction (change in absorbance per unit time).

  • Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Sirius Red Collagen Assay in Human Dermal Fibroblasts

This protocol describes a method for quantifying total collagen produced by cultured human dermal fibroblasts.[1][7][8]

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Sirius Red stain solution (0.1% Sirius Red in saturated picric acid)

  • 0.01 N HCl

  • 0.1 N NaOH

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed HDFs in a 96-well plate and culture until they reach confluence.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • After treatment, remove the culture medium and wash the cells with PBS.

  • Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.

  • Air-dry the plate.

  • Add 100 µL of Sirius Red stain solution to each well and incubate for 1 hour at room temperature.

  • Aspirate the stain and wash the wells extensively with 0.01 N HCl to remove unbound dye.

  • Add 200 µL of 0.1 N NaOH to each well to solubilize the bound stain.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The absorbance is proportional to the amount of collagen. A standard curve using known concentrations of collagen can be used for quantification.

NF-κB Luciferase Reporter Assay

This protocol provides a general method for assessing the effect of a compound on the NF-κB signaling pathway.[9][10][11][12][13]

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Inducing agent (e.g., TNF-α, LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well white, opaque plate.

  • Pre-treat the cells with different concentrations of the test compound for a specific duration.

  • Stimulate the cells with the inducing agent to activate the NF-κB pathway.

  • After the stimulation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • The luminescence signal is proportional to the NF-κB activity. A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

MTT Cytotoxicity Assay

This protocol is a standard method for evaluating the cytotoxicity of a compound on cultured cells.[14][15][16][17]

Materials:

  • Human keratinocytes (e.g., HaCaT) or dermal fibroblasts

  • Cell culture medium and supplements

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

  • The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Assessing Biological Activities

G cluster_0 In Vitro Assessment cluster_1 Cell-Based Assay Details cluster_2 Data Analysis & Interpretation A This compound (Test Compound) B Antioxidant Assays (e.g., DPPH) A->B C Enzyme Inhibition Assays (e.g., Tyrosinase) A->C D Cell-Based Assays A->D H Determine IC50 Values (Antioxidant, Enzyme Inhibition, Cytotoxicity) B->H C->H E Collagen Synthesis (e.g., Sirius Red Assay in Fibroblasts) D->E F Anti-inflammatory Activity (e.g., NF-κB Reporter Assay) D->F G Cytotoxicity (e.g., MTT Assay in Keratinocytes/Fibroblasts) D->G I Quantify Biological Effects (% Increase in Collagen, % Inhibition of NF-κB) E->I F->I G->H J Elucidate Mechanisms of Action I->J K Pre-clinical & Clinical Studies J->K Further Development G cluster_0 Cellular Environment cluster_1 Intracellular Signaling ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 ROS->Nrf2 Dissociation from Keap1 AD This compound AD->ROS Scavenging Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralization G cluster_0 Extracellular cluster_1 Intracellular Signaling Cascade InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Transcription AD This compound AD->IKK Inhibition (Hypothesized) G cluster_0 Melanogenesis Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Tyrosinase->DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of Reactions AD This compound AD->Tyrosinase Inhibition G cluster_0 Intracellular Processes in Fibroblasts AD This compound AA Ascorbic Acid AD->AA Hydrolysis ProcollagenGenes Pro-collagen Genes (COL1A1, COL1A2) AA->ProcollagenGenes Increased Transcription Hydroxylation Prolyl & Lysyl Hydroxylation AA->Hydroxylation Cofactor ProcollagenmRNA Pro-collagen mRNA ProcollagenGenes->ProcollagenmRNA Transcription Procollagen Pro-collagen Chains ProcollagenmRNA->Procollagen Translation Procollagen->Hydroxylation Collagen Collagen Triple Helix Hydroxylation->Collagen Stabilization

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Ascorbyl Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ascorbyl dipalmitate, a lipophilic derivative of ascorbic acid (Vitamin C), is a widely utilized antioxidant in the pharmaceutical, cosmetic, and food industries. Its enhanced stability and oil solubility compared to its parent compound make it a preferred ingredient in various formulations.[1][2] This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, with a focus on the influencing factors, analytical methodologies for stability assessment, and detailed experimental protocols. While much of the available literature focuses on the closely related monoester, ascorbyl palmitate, the principles and degradation pathways are largely analogous and will be referenced accordingly, with specific data for this compound presented where available.

Chemical Stability and Factors Influencing Degradation

The stability of this compound is paramount for ensuring the efficacy and shelf-life of products in which it is incorporated. Several factors can influence its degradation, primarily through oxidation and hydrolysis.

Key Influencing Factors:

  • Oxygen: As an antioxidant, this compound is susceptible to oxidation. The presence of dissolved oxygen in formulations can lead to the formation of an ascorbyl radical, initiating a cascade of degradation reactions.[3]

  • Light: Exposure to light, particularly UV radiation, can accelerate the degradation of ascorbyl palmitate.[4][5] Therefore, formulations containing this ingredient should be stored in light-protected packaging.

  • Temperature: Elevated temperatures can increase the rate of both oxidative and hydrolytic degradation.[4][6] Some studies indicate high-temperature stability for short durations, but long-term exposure should be avoided.[6]

  • pH: The pH of a formulation can significantly impact the stability of this compound. While it is generally more stable in acidic conditions, the optimal pH for stability can vary depending on the formulation matrix.

  • Metal Ions: The presence of transition metal ions, such as copper and iron, can catalyze the oxidation of this compound.[3]

  • Formulation Composition: The type of formulation (e.g., oil-in-water or water-in-oil emulsion) and the presence of other ingredients can influence the stability of this compound. For instance, its stability has been shown to be higher in water-in-oil microemulsions compared to oil-in-water microemulsions.[3] The initial concentration of ascorbyl palmitate can also affect its degradation, with higher concentrations sometimes exhibiting a reduced extent of degradation.[5]

Degradation Pathways

The degradation of this compound primarily proceeds through two main pathways: oxidation and hydrolysis.

Oxidative Degradation

Oxidative degradation is the major pathway for the loss of this compound's antioxidant activity. The process is initiated by the abstraction of a hydrogen atom from the enediol group of the ascorbic acid moiety, leading to the formation of a resonance-stabilized ascorbyl radical. This radical can then undergo further oxidation to form dehydroascorbic acid dipalmitate, which is unstable and can subsequently hydrolyze.

Oxidative Degradation of this compound Ascorbyl_Dipalmitate This compound Ascorbyl_Radical This compound Radical Ascorbyl_Dipalmitate->Ascorbyl_Radical Dehydroascorbic_Acid_Dipalmitate Dehydroascorbic Acid Dipalmitate Ascorbyl_Radical->Dehydroascorbic_Acid_Dipalmitate Further Oxidation Further_Degradation_Products Further Degradation Products (e.g., threonic acid, oxalic acid derivatives) Dehydroascorbic_Acid_Dipalmitate->Further_Degradation_Products

Oxidative degradation pathway of this compound.
Hydrolytic Degradation

This compound can also undergo hydrolysis at the ester linkages, particularly under acidic or basic conditions, to yield ascorbic acid and palmitic acid. The released ascorbic acid is highly susceptible to rapid oxidation.

Hydrolytic Degradation of this compound Ascorbyl_Dipalmitate This compound Ascorbic_Acid Ascorbic Acid Ascorbyl_Dipalmitate->Ascorbic_Acid Hydrolysis (H₂O, H⁺ or OH⁻) Palmitic_Acid Palmitic Acid Ascorbyl_Dipalmitate->Palmitic_Acid Hydrolysis Oxidized_Ascorbic_Acid Oxidized Ascorbic Acid Products Ascorbic_Acid->Oxidized_Ascorbic_Acid Rapid Oxidation

Hydrolytic degradation pathway of this compound.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of ascorbyl palmitate (as a proxy for this compound) under various conditions.

Table 1: Stability of Ascorbyl Palmitate in Microemulsions at Room Temperature (22 ± 1°C) in the Dark

Formulation TypeInitial Concentration (% w/w)Remaining Ascorbyl Palmitate after 28 days (%)Reference
w/o Microemulsion1.0~40[7]
o/w Microemulsion1.0<40[7]
w/o Microemulsion0.5<40[7]
o/w Microemulsion0.5<40[7]

Table 2: Influence of Light on Ascorbyl Palmitate (1.00%) Degradation in Microemulsions

Storage ConditionRate of Degradation (days⁻¹)Reference
Dark0.015[7]
Daylight0.020[7]

Table 3: Stability of Ascorbyl Palmitate in Different Topical Formulations

FormulationStorage ConditionRemaining Ascorbyl Palmitate (%) after 6 monthsReference
EmulsionRoom Temperature20[8]

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Stability-Indicating HPLC Method

This protocol is a representative example for the analysis of ascorbyl palmitate and can be adapted for this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 125 x 4 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer (e.g., 0.02 M, pH 3.5) in a ratio of approximately 75:10:15 (v/v/v).[9]

  • Flow Rate: 1.5 mL/min.[9]

  • Detection Wavelength: 254 nm.[9]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh a portion of the formulation containing this compound.

  • Disperse the sample in a suitable solvent (e.g., methanol).

  • Dilute the dispersion to a known volume to achieve a concentration within the linear range of the method.

  • Filter the sample through a 0.45 µm filter before injection.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weigh Weigh Formulation Disperse Disperse in Solvent Weigh->Disperse Dilute Dilute to Known Volume Disperse->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Quantify against Standard Detect->Quantify

Workflow for HPLC analysis of this compound.
Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.

General Procedure:

  • Prepare solutions or dispersions of this compound in a suitable solvent or the final formulation.

  • Expose the samples to the stress conditions outlined below.

  • At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.

  • Analyze for the appearance of degradation peaks and the decrease in the peak area of the parent compound.

Stress Conditions:

  • Acid Hydrolysis:

    • Treat the sample with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample before analysis.

  • Base Hydrolysis:

    • Treat the sample with 0.1 M NaOH.

    • Incubate at room temperature for a specified period.

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature for a specified period.

  • Thermal Degradation:

    • Store the sample in a temperature-controlled oven at an elevated temperature (e.g., 60°C, 80°C).

    • Monitor for degradation over several days or weeks.

  • Photodegradation:

    • Expose the sample to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to exclude light.

Forced Degradation Workflow cluster_stress Stress Conditions Start Prepare this compound Sample Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (60-80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Degradation Profile (Mass Balance, Peak Purity) Analysis->Evaluation

References

The Solubility Profile of Ascorbyl Dipalmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl dipalmitate, a lipophilic derivative of ascorbic acid (Vitamin C), is a stable ester utilized in various cosmetic and pharmaceutical formulations for its antioxidant properties. Its efficacy and formulation compatibility are intrinsically linked to its solubility in a range of solvents. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative and qualitative data. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes data for the closely related monoester, ascorbyl palmitate, for comparative purposes. Detailed experimental protocols for determining solubility are also provided, alongside visual workflows to aid in solvent selection and experimental design.

Introduction to this compound

This compound is the diester of L-ascorbic acid and two molecules of palmitic acid. This modification significantly increases the lipophilicity (oil-solubility) of the Vitamin C molecule, enhancing its stability and ability to penetrate the lipid-rich barriers of the skin.[1][2] It typically appears as a white to yellowish crystalline powder.[2] While its antioxidant capabilities are well-documented, understanding its solubility is critical for formulators to ensure its bioavailability and stability in final products.

Solubility Data

The solubility of a compound is a critical physicochemical parameter that influences its absorption, distribution, and overall efficacy in a formulation. Below are the available solubility data for this compound and, for comparison, the more extensively characterized ascorbyl palmitate.

This compound Solubility

This compound is generally described as being oil-soluble and insoluble in water.[3] One source provides a calculated, extremely low water solubility for the laevo-ascorbyl dipalmitate isomer.

SolventSolubilityTemperature (°C)Notes
Water5.656 x 10⁻⁸ mg/L25Calculated value for laevo-ascorbyl dipalmitate.
Ascorbyl Palmitate Solubility (for Comparative Analysis)

Ascorbyl palmitate, the monoester of ascorbic acid and palmitic acid, has been more extensively studied. Its solubility characteristics can provide some guidance for formulating with this compound, though differences in molecular structure will lead to variations in solubility.

SolventSolubilityTemperature (°C)Reference(s)
Ethanol~10 mg/mLNot Specified[4]
Ethanol77 mg/mLNot Specified[5]
Dimethyl Sulfoxide (DMSO)~30 mg/mLNot Specified[4]
Dimethyl Sulfoxide (DMSO)60 mg/mLNot Specified[5]
Dimethylformamide (DMF)~30 mg/mLNot Specified[4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLNot Specified[4]
WaterVery slightly solubleNot Specified[6][7]
Vegetable OilsSolubleNot Specified[6]
AlcoholSolubleNot Specified[6][8]

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The following protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Solvent: Ensure the selected solvent is degassed to prevent the formation of bubbles during the experiment.

  • Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Solvent Addition: Add a known volume or weight of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

  • Centrifugation: To further ensure the separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring not to disturb the solid at the bottom. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis: Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculation of Solubility: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualization of Workflows

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent system for this compound in a formulation context.

Solvent_Selection_Workflow start Define Formulation Requirements (e.g., topical, oral, dosage) polarity Consider Polarity of This compound (Lipophilic) start->polarity solvent_class Select Solvent Class (e.g., Esters, Glycols, Oils) polarity->solvent_class compatibility Assess Compatibility with Other Excipients solvent_class->compatibility compatibility->solvent_class Incompatible solubility_screen Perform Preliminary Solubility Screening compatibility->solubility_screen Compatible optimization Optimize Solvent Blend for Desired Concentration & Stability solubility_screen->optimization final_formulation Final Formulation optimization->final_formulation

Caption: Solvent selection workflow for this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental determination of this compound solubility using the shake-flask method.

Solubility_Determination_Workflow start Start: Prepare Materials add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate phase_separation Phase Separation (Settling & Centrifugation) equilibrate->phase_separation sample_prep Withdraw, Filter, and Dilute Supernatant phase_separation->sample_prep analysis Quantitative Analysis (e.g., HPLC) sample_prep->analysis calculate Calculate Solubility analysis->calculate end End: Report Results calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

This compound's lipophilic nature dictates its solubility profile, making it a suitable candidate for oil-based and emulsion formulations. While comprehensive quantitative solubility data remains sparse, the provided information and experimental protocols offer a foundational understanding for researchers and formulators. The comparative data for ascorbyl palmitate can serve as a useful, albeit approximate, guide. Further research to establish a detailed solubility map of this compound in a wider array of cosmetically and pharmaceutically relevant solvents would be highly beneficial to the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ascorbyl Dipalmitate Antioxidant Capacity Assays

Introduction

This compound is a lipophilic (fat-soluble) derivative of ascorbic acid (Vitamin C), created by esterifying ascorbic acid with two molecules of palmitic acid.[1][2] This structural modification results in a stable, oil-soluble molecule that retains the potent antioxidant properties of its water-soluble counterpart.[3][4] Unlike L-ascorbic acid, which is highly unstable and limited to aqueous environments, this compound can be readily incorporated into lipid-based formulations such as creams, lotions, and nanoemulsions.[3][5][6] Its ability to penetrate the lipid-rich layers of the skin and cell membranes makes it a valuable ingredient in dermatological and pharmaceutical applications for protecting against oxidative damage.[1][3][6] This guide provides a comprehensive overview of the common in-vitro assays used to quantify the antioxidant capacity of this compound, complete with detailed experimental protocols and comparative data.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effect primarily through free radical scavenging, a function attributed to the ascorbic acid moiety of the molecule.[6][7] It neutralizes reactive oxygen species (ROS) by donating electrons, thereby inhibiting the chain reactions that lead to oxidative damage of critical biomolecules like lipids and proteins.[6] Its lipophilic nature allows it to embed within cell membranes, where it is particularly effective at inhibiting lipid peroxidation, protecting the integrity of the cellular barrier from oxidative stress.[6][8] This dual-phase protection—where the lipophilic palmitic acid groups anchor it in lipid environments while the ascorbic acid portion scavenges radicals—makes it a versatile antioxidant.[8]

Figure 1: Mechanism of this compound in preventing lipid peroxidation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and simple method for evaluating the antioxidant capacity of compounds.[9][10] It is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from deep violet to pale yellow.[10][11] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the radical scavenging activity of the antioxidant.[10][12]

Experimental Protocol
  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.063 mM to 0.2 mM solution of DPPH in a suitable solvent like methanol or ethanol.[13] The solution should be freshly prepared and kept in the dark to prevent degradation.[13]

    • This compound Stock Solution: Prepare a stock solution of this compound in a non-polar solvent (e.g., ethanol, tert-butanol) due to its lipophilic nature.

    • Standard Solution: Prepare a stock solution of a known antioxidant standard, such as Trolox or ascorbic acid, in the same solvent.[12]

  • Assay Procedure (96-well plate format):

    • Add 10-20 µL of various concentrations of the this compound solution (and standard solution for the calibration curve) to the wells of a microplate.[11]

    • Add 180-190 µL of the DPPH solution to each well.[11]

    • For the control (blank), add the solvent instead of the sample to the DPPH solution.[10]

    • Shake the plate gently to ensure thorough mixing.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][10][11]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[10][12]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:[10]

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The results are often expressed as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) or in terms of Trolox Equivalents (TE).

start Start prep_reagents Prepare Reagents (DPPH, Sample, Standard) start->prep_reagents add_sample Pipette Sample/Standard into 96-well plate prep_reagents->add_sample add_dpph Add DPPH Solution to each well add_sample->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Figure 2: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[14] This method is versatile as the radical is soluble in both aqueous and organic solvents, making it applicable to both hydrophilic and lipophilic antioxidants.[15] The ABTS radical is generated by reacting ABTS with an oxidizing agent like potassium persulfate.[14] In the presence of an antioxidant, the pre-formed blue/green ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant's concentration and potency.[14][16]

Experimental Protocol
  • Reagent Preparation:

    • ABTS Radical (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[17][18]

    • ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of approximately 0.70 (±0.02) at 734 nm.[16][18]

    • Sample/Standard Solutions: Prepare stock solutions of this compound and a standard (e.g., Trolox) in a suitable solvent.

  • Assay Procedure (96-well plate format):

    • Pipette 5-10 µL of the sample or standard solutions at various concentrations into the wells.[16][17]

    • Add 190-200 µL of the ABTS•+ working solution to each well.[16][18]

    • Mix gently and incubate at room temperature for approximately 30 minutes in the dark.[14][17]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[14][16]

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

start Start gen_abts Generate ABTS•+ Radical (ABTS + K₂S₂O₈, 12-16h) start->gen_abts prep_working Prepare Working Solution (Dilute ABTS•+ to Abs ~0.7) gen_abts->prep_working add_sample Add Sample/Standard to 96-well plate prep_working->add_sample add_abts Add ABTS•+ Working Solution add_sample->add_abts incubate Incubate in Dark (30 min, RT) add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate TEAC measure->calculate end End calculate->end

Figure 3: Experimental workflow for the ABTS antioxidant assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[19] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[12][20] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample.[19]

Experimental Protocol
  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[20]

    • Sample/Standard Solutions: Prepare this compound and a standard (e.g., FeSO₄, Trolox, or ascorbic acid) in an appropriate solvent.

  • Assay Procedure:

    • Add 100 µL of the appropriately diluted sample or standard to a test tube or microplate well.[19][20]

    • Add a specific volume of distilled water (e.g., 300 µL) and 3.0 mL of the FRAP reagent.[20]

    • Mix thoroughly and incubate at 37°C for 30 minutes in the dark.[20]

  • Measurement and Calculation:

    • Measure the absorbance of the resulting blue solution at 593 nm.[12][20]

    • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared from a known concentration of Fe²⁺ or another standard. Results are often expressed as mg ascorbic acid equivalent (AAE) per gram of sample.[20]

start Start prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) start->prep_frap warm_reagent Warm FRAP Reagent to 37°C prep_frap->warm_reagent mix Mix Sample/Standard with FRAP Reagent warm_reagent->mix incubate Incubate in Dark (30 min, 37°C) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Power (e.g., Ascorbic Acid Equivalents) measure->calculate end End calculate->end

Figure 4: Experimental workflow for the FRAP antioxidant assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals.[21][22] The assay is based on the hydrogen atom transfer (HAT) mechanism.[22] A free radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is used to produce peroxyl radicals, which quench the fluorescence of a probe like fluorescein.[21][22] An antioxidant present in the sample protects the probe by neutralizing the radicals, thus preserving the fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC) relative to a standard, usually Trolox.

Experimental Protocol
  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in a phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare a fresh solution of the free radical initiator AAPH in buffer immediately before use.

    • Sample/Standard Solutions: Prepare serial dilutions of this compound and the Trolox standard in buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the sample, standard, or blank (buffer) to the appropriate wells of a black 96-well microplate.[22]

    • Add 150 µL of the fluorescein working solution to all wells.[22]

    • Mix and pre-incubate the plate at 37°C for 30 minutes in the plate reader.[22]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette or an automated injector.[22]

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay kinetically, with readings taken every 1-2 minutes for at least 60-90 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

    • Calculate the Net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.

    • Plot the Net AUC of the standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples from the standard curve, expressed as Trolox Equivalents (TE).

start Start prep_plate Add Sample/Standard/Blank to black 96-well plate start->prep_plate add_probe Add Fluorescein Solution to all wells prep_plate->add_probe pre_incubate Pre-incubate Plate (30 min, 37°C) add_probe->pre_incubate add_aaph Inject AAPH Solution to initiate reaction pre_incubate->add_aaph measure Measure Fluorescence Decay Kinetically (60-90 min) add_aaph->measure calculate Calculate Net Area Under Curve (AUC) and ORAC Value (TE) measure->calculate end End calculate->end

Figure 5: Experimental workflow for the ORAC antioxidant assay.

Quantitative Data Summary

The antioxidant capacity of ascorbyl esters can vary depending on the assay system and the specific ester. While data specifically for this compound is less common in the literature than for ascorbyl palmitate, the latter provides a strong benchmark for its lipophilic counterparts. Studies have shown that in certain assays, the antioxidative potency of water-soluble ascorbic acid exceeds that of ascorbyl palmitate.[5] However, in lipid systems, ascorbyl palmitate can show superior efficacy.[8][23] For instance, one study found ascorbyl palmitate had the highest superoxide anion radical scavenging and lipid oxidative degradation activities when compared to other common antioxidants.[23] Another study that co-encapsulated ascorbic acid and ascorbyl palmitate in liposomes reported a significant antioxidant activity of 31.4 μMol of Trolox Equivalents/mL.[24]

AntioxidantAssayResult/MetricCommentsReference
Ascorbyl PalmitateDPPH AssayLess potent than Ascorbic AcidThe antioxidative potency of ascorbic acid exceeds that of ascorbyl palmitate in this assay.[5]
Ascorbyl PalmitateSuperoxide ScavengingHighest activity vs. TBHQ, BHT, BHA, Vit C, Vit EDemonstrates strong efficacy in specific radical scavenging contexts.[23]
Ascorbyl PalmitateLipid Oxidation InhibitionHighest activity vs. TBHQ, BHT, BHA, Vit C, Vit ESuperior performance in preventing lipid degradation.[23]
Ascorbyl PalmitateABTS & DPPH ScavengingEffective, dose-dependent activityShowed greater scavenging efficacy than acetylated epigallocatechin gallate (A-EGCG).[25]
Ascorbic Acid & Ascorbyl Palmitate (Co-encapsulated)Not specified (result in TE)31.4 μMol of TE/mLDemonstrates significant antioxidant activity in a combined formulation.[24]
Ascorbyl PalmitateGeneral Efficacy1.5x stronger than BHT in lipid systemsShows prolonged protection in lipid-based experiments like lard oxidation.[8]

This compound is a valuable, stable, and lipophilic antioxidant. Evaluating its antioxidant capacity requires methods suitable for non-polar compounds. The DPPH, ABTS, FRAP, and ORAC assays are robust and widely accepted methods for this purpose, each providing a different perspective on the antioxidant mechanism—either through hydrogen atom transfer or single electron transfer. The choice of assay can influence the measured antioxidant activity, and it is often recommended to use a battery of tests to obtain a comprehensive profile. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers and professionals aiming to characterize and utilize the antioxidant potential of this compound in pharmaceutical and cosmetic formulations.

References

In Vitro Skin Penetration of Ascorbyl Dipalmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascorbyl dipalmitate, a lipophilic diester of ascorbic acid and palmitic acid, is a promising candidate for topical delivery due to its enhanced stability compared to L-ascorbic acid. This technical guide provides a comprehensive overview of the in vitro methodologies used to assess its skin penetration, summarizing key quantitative data and detailing experimental protocols. Due to a notable scarcity of in vitro skin penetration data specifically for this compound, this guide leverages available research on its close structural analog, ascorbyl palmitate (a monoester), as a surrogate to illustrate the principles and methodologies. This approach is based on their similar lipophilic nature, which governs their interaction with the skin barrier. The guide outlines established experimental workflows, including Franz diffusion cell and tape stripping methods, and presents data from various formulation strategies aimed at enhancing dermal delivery.

Introduction to this compound and Skin Penetration

This compound is an oil-soluble, stable derivative of Vitamin C, making it an attractive ingredient for cosmetic and dermatological formulations.[1] Its lipophilicity is intended to facilitate penetration through the lipid-rich stratum corneum, the primary barrier to topical drug delivery.[2] Once in the skin, it is presumed to be enzymatically converted to L-ascorbic acid, the biologically active form, to exert its antioxidant, collagen-boosting, and skin-brightening effects.[3]

Understanding the extent and rate of this compound's penetration into and through the skin is critical for optimizing formulation design and ensuring its efficacy. In vitro skin permeation studies are essential tools for this purpose, offering a controlled environment to evaluate the influence of formulation composition on dermal absorption.

Note on Data: The majority of detailed in vitro skin penetration studies have been conducted on ascorbyl palmitate. Given the structural similarity and shared lipophilic properties, the data and methodologies presented for ascorbyl palmitate are considered highly relevant and indicative of the expected behavior of this compound.

Quantitative Data on In Vitro Skin Penetration of Ascorbyl Palmitate

The following tables summarize quantitative data from in vitro studies on ascorbyl palmitate, showcasing the impact of different delivery systems on its penetration into the stratum corneum and permeation through the skin.

Table 1: Penetration of Ascorbyl Palmitate into the Stratum Corneum (Tape Stripping Method)

Formulation Type (2% Ascorbyl Palmitate)Total Penetration into Stratum Corneum (%)Key FindingsReference
Liposomal Cream (LC)96.4%Liposomal encapsulation significantly enhanced penetration compared to the conventional cream.[4][5][6]
Conventional Cream (C)82.11%Cream formulations generally showed better penetration than emulgels.[4][5][6]
Liposomal Emulgel (LE)93.31%Liposomes also improved penetration in an emulgel base.[4][5][6]
Conventional Emulgel (E)73.64%Emulgels showed lower penetration compared to creams in this study.[4][5][6]

Table 2: Permeation of Ascorbyl Palmitate in Different Nanocarrier Systems (Excised Human Skin)

Formulation TypeCarrier SystemKey FindingsReference
HydrogelSolid Lipid Nanoparticles (SLN)Sustained the penetration of ascorbyl palmitate to about 1/2 the rate of a nanoemulsion, attributed to the solid lipid core.[7]
HydrogelNanostructured Lipid Carriers (NLC)Sustained penetration to about 2/3 the rate of a nanoemulsion.[7]
HydrogelNanoemulsion (NE)Showed the fastest permeation profile due to the liquid state of the internal phase.[7]
Liposomal Hydrogel (Lipogel)Liposomes in Poloxamer HydrogelPermeated amounts were higher than a control hydrogel. Electrical assistance (cathodal current) further enhanced permeation, especially with negatively charged liposomes.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro skin penetration studies. Below are protocols for two common methods.

In Vitro Skin Permeation using Franz Diffusion Cells

This method measures the amount of a substance that permeates through a skin sample into a receptor fluid over time.

Experimental Workflow for Franz Diffusion Cell Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation (e.g., excised human/porcine skin, Strat-M®) setup Mount Skin on Franz Cell prep_skin->setup prep_receptor Receptor Fluid Preparation & Degassing (e.g., PBS with solubilizer) fill_receptor Fill Receptor Chamber (32°C, check for bubbles) prep_receptor->fill_receptor prep_formulation Prepare this compound Formulation apply_formulation Apply Formulation to Donor Compartment prep_formulation->apply_formulation setup->fill_receptor equilibrate Equilibrate System (30 min) fill_receptor->equilibrate equilibrate->apply_formulation sampling Sample Receptor Fluid at Time Points (e.g., 1, 2, 4, 6, 8, 24h) apply_formulation->sampling analysis Quantify this compound (e.g., HPLC-UV) sampling->analysis data_proc Calculate Cumulative Permeation (μg/cm²) vs. Time analysis->data_proc kinetics Determine Permeation Parameters (Flux, Permeability Coefficient) data_proc->kinetics

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Detailed Protocol:

  • Membrane Preparation: Excised human or porcine skin is often used. The subcutaneous fat is removed, and the skin is cut to the appropriate size to fit the Franz diffusion cell. Alternatively, a synthetic membrane like Strat-M® can be used.[9][10][11] The membrane is typically pre-hydrated in the receptor solution.[9]

  • Cell Setup: The skin membrane is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. The system is clamped to ensure a leak-proof seal.[9]

  • Receptor Fluid: The receptor chamber is filled with a degassed receptor fluid, commonly phosphate-buffered saline (PBS) at pH 7.4, often with a solubilizing agent like polysorbate 80 to maintain sink conditions for the lipophilic this compound. The fluid is maintained at 32°C to mimic skin surface temperature and is continuously stirred.[9]

  • Formulation Application: A precise amount of the test formulation (e.g., 10 mg/cm²) is applied evenly to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), aliquots of the receptor fluid are withdrawn for analysis. An equal volume of fresh, pre-warmed receptor fluid is immediately added back to the receptor chamber to maintain a constant volume.[9]

  • Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Stratum Corneum Penetration by Tape Stripping

This technique assesses the amount of a substance that has penetrated into the stratum corneum.

Experimental Workflow for Tape Stripping Study

G cluster_prep Preparation & Application cluster_stripping Tape Stripping cluster_analysis Analysis prep_site Define Test Site on Skin (in vivo or ex vivo) apply Apply Known Amount of Formulation prep_site->apply incubate Incubate for a Set Time Period (e.g., 2 hours) apply->incubate remove_excess Wipe Excess Formulation incubate->remove_excess strip Sequentially Apply & Remove Adhesive Tapes (e.g., 16 tapes) remove_excess->strip collect Collect Each Tape Strip Individually strip->collect extract Extract this compound from Tapes (e.g., using methanol) collect->extract quantify Quantify with HPLC extract->quantify profile Determine Penetration Profile vs. SC Depth (Tape Number) quantify->profile

Caption: Workflow for assessing stratum corneum penetration using the tape stripping method.

Detailed Protocol:

  • Application: The formulation is applied to a defined area of the skin (either on a human volunteer in vivo or on an excised skin sample ex vivo).[4][5]

  • Incubation: The formulation is left on the skin for a specified period (e.g., 2 hours).[4][5][6]

  • Removal of Excess: After the incubation period, any unabsorbed formulation is carefully wiped from the skin surface.[12]

  • Stripping: A piece of adhesive tape (e.g., Transpore 3M) is firmly pressed onto the treated skin area with uniform pressure and then rapidly removed.[4][5][12] This process is repeated sequentially (e.g., 16 times) on the same site. Each tape strip removes a layer of the stratum corneum.[4][5]

  • Extraction: Each tape strip is placed in a vial with a suitable solvent (e.g., methanol) to extract the absorbed this compound.

  • Analysis: The amount of this compound in each extract is quantified by HPLC. The cumulative amount recovered from the tapes represents the total penetration into the stratum corneum.[4][5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for quantifying ascorbyl palmitate and dipalmitate in skin-related samples.

Table 3: Example HPLC Parameters for Ascorbyl Palmitate Analysis

ParameterCondition
Column Reversed-Phase C18
Mobile Phase 20% m-phosphoric acid (pH 2.0) or Methanol/Isopropanol mixtures
Detection UV or Electrochemical Detector
Wavelength Typically around 245 nm for UV detection

(Note: The specific mobile phase, flow rate, and column dimensions must be optimized and validated for this compound.)

Mechanisms of Action and Cellular Uptake

The primary mechanism of action for this compound relies on its ability to penetrate the stratum corneum and subsequently be metabolized into active L-ascorbic acid within the skin cells.

Logical Relationship for Mechanism of Action

G cluster_delivery Topical Delivery cluster_cellular Cellular Action cluster_effects Biological Effects Formulation This compound in Topical Formulation SC Stratum Corneum Formulation->SC Penetration Epidermis Viable Epidermis SC->Epidermis Diffusion Metabolism Enzymatic Hydrolysis Epidermis->Metabolism AA L-Ascorbic Acid (Active Form) Metabolism->AA Effects Biological Effects AA->Effects Antioxidant Antioxidant Activity (Neutralizes ROS) Effects->Antioxidant Collagen Collagen Synthesis (Cofactor for prolyl/lysyl hydroxylases) Effects->Collagen Melanin Inhibition of Melanogenesis (Inhibits tyrosinase) Effects->Melanin

Caption: Proposed mechanism of action for topically applied this compound.

  • Penetration: As a lipophilic molecule, this compound integrates with the lipid matrix of the stratum corneum, allowing it to penetrate this barrier more effectively than hydrophilic L-ascorbic acid.[2]

  • Conversion: Within the viable epidermis, it is hypothesized that esterase enzymes cleave the palmitic acid chains, releasing active L-ascorbic acid.

  • Biological Activity: The released L-ascorbic acid then exerts its known benefits, including scavenging free radicals, acting as a crucial cofactor in collagen synthesis, and inhibiting the enzyme tyrosinase to reduce hyperpigmentation.[3]

Conclusion and Future Directions

In vitro studies demonstrate that the skin penetration of lipophilic vitamin C esters like ascorbyl palmitate can be significantly enhanced through advanced formulation strategies, particularly the use of nanocarriers such as liposomes, SLNs, and NLCs. These delivery systems improve the association of the active ingredient with the stratum corneum and can facilitate its passage into deeper skin layers.

While ascorbyl palmitate serves as a valuable model, there is a clear need for future research to focus specifically on this compound. Direct comparative studies are required to quantify its permeation characteristics relative to the monoester and to understand how the presence of two palmitate chains influences its interaction with the skin barrier and subsequent enzymatic conversion. Such data will be invaluable for researchers, scientists, and drug development professionals seeking to harness the full potential of this stable vitamin C derivative in next-generation dermatological products.

References

An In-Depth Technical Guide to Ascorbyl Dipalmitate for Cosmetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: L-ascorbic acid is a potent antioxidant revered in dermatology for its anti-aging, photoprotective, and anti-pigmentary properties.[1][2] However, its inherent instability and poor penetration through the stratum corneum present significant formulation challenges.[1][2][3] To overcome these limitations, lipophilic derivatives have been developed. This technical guide provides a comprehensive overview of Ascorbyl Dipalmitate, a stable, fat-soluble ester of ascorbic acid, focusing on its physicochemical properties, mechanisms of action, formulation strategies, and applications in the cosmetic and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support further research and product development.

Physicochemical Properties

This compound is the diester of ascorbic acid and palmitic acid, a saturated fatty acid.[4] This structural modification renders the molecule lipophilic (fat-soluble), enhancing its stability and ability to penetrate the lipid-rich skin barrier compared to hydrophilic L-ascorbic acid.[2][5] Its properties are often discussed in conjunction with the related monoester, Ascorbyl Palmitate.

Table 1: Physicochemical Properties of Ascorbyl Esters

Property This compound Ascorbyl Palmitate Reference(s)
INCI Name This compound Ascorbyl Palmitate [4]
Molecular Formula C38H68O8 C22H38O7 [6][7]
Molecular Weight 652.9 g/mol 414.5 g/mol [7][8]
Appearance - White or yellowish-white powder [6][8][9]
Odor - Citrus-like [6][8][9]
Melting Point - 107–117°C [6][8]

| Solubility | - | Soluble in alcohol, animal and vegetable oils; slightly soluble in water.[6][8][9] |[6][8][9] |

Synthesis

This compound is synthesized via the esterification of L-ascorbic acid with two molecules of palmitic acid.[4][10] The process can be achieved through chemical or enzymatic methods. Enzymatic synthesis, often employing lipases like Candida antarctica lipase B (Novozym 435), is preferred as an eco-friendly alternative to chemical synthesis.[11] The reaction involves dissolving ascorbic acid and palmitic acid in a suitable organic solvent, followed by the addition of the lipase catalyst, with the reaction proceeding under controlled temperature for several hours to achieve a high yield.[11]

Mechanism of Action in Cutaneous Applications

Upon penetrating the skin, this compound is metabolized by cutaneous enzymes to release active L-ascorbic acid. Its efficacy is rooted in three primary mechanisms:

  • Antioxidant Activity: It neutralizes free radicals generated by UV radiation and environmental pollutants, protecting cellular structures from oxidative damage and lipid peroxidation.[10][12][13] This action helps prevent premature aging.[5]

  • Collagen Synthesis: L-ascorbic acid is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the synthesis and cross-linking of new, healthy collagen fibers.[2][6] This helps to reduce the appearance of fine lines and wrinkles.[5]

  • Inhibition of Melanogenesis: It interferes with the production of melanin, the pigment responsible for skin color.[5] It achieves this by interacting with copper ions at the active site of tyrosinase, the rate-limiting enzyme in melanin synthesis, thereby reducing its activity.[5] This makes it effective for treating hyperpigmentation, melasma, and sunspots.[1][2][5]

G Diagram 1: Mechanism of Melanogenesis Inhibition cluster_0 cluster_1 Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Multiple Steps AP This compound (Topical Application) AA L-Ascorbic Acid (Active Form in Skin) AP->AA Enzymatic Metabolism Tyrosinase Tyrosinase Enzyme AA->Tyrosinase Inhibits

Diagram 1: Mechanism of Melanogenesis Inhibition

Formulation Strategies for Enhanced Delivery

While more stable than L-ascorbic acid, the efficacy of this compound is significantly enhanced by advanced delivery systems that improve its penetration and protect it from degradation.

  • Liposomes: These are vesicular systems composed of phospholipid bilayers that can encapsulate lipophilic compounds like this compound.[1] Liposomal encapsulation has been shown to significantly increase the penetration of ascorbyl esters into the stratum corneum.[1][2][14] Studies report that liposomal formulations can lead to a 1.2 to 1.3-fold increase in the total amount of penetrated ascorbyl palmitate.[1]

  • Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): These are colloidal carrier systems made from solid lipids. They have been shown to provide a sustained release profile for Ascorbyl Palmitate and possess occlusive properties that enhance skin hydration.[15]

G Diagram 2: Formulation Strategy for Enhanced Efficacy cluster_problem Challenges with L-Ascorbic Acid cluster_solution Primary Solution cluster_enhancement Advanced Delivery cluster_outcome Improved Outcomes Instability High Instability (Oxidation) Esterification Esterification Instability->Esterification Penetration Poor Skin Penetration (Hydrophilic) Penetration->Esterification AD This compound (Lipophilic & More Stable) Esterification->AD Encapsulation Encapsulation AD->Encapsulation Liposomes Liposomes, SLNs, NLCs Encapsulation->Liposomes Stability Enhanced Stability Liposomes->Stability Bioavailability Increased Bioavailability Liposomes->Bioavailability Efficacy Greater Clinical Efficacy Liposomes->Efficacy

Diagram 2: Formulation Strategy for Enhanced Efficacy

Skin Penetration and Stability Data

The lipophilic nature of this compound is key to its improved skin penetration. Quantitative studies, primarily using Ascorbyl Palmitate as a model, demonstrate the profound impact of the delivery vehicle.

Table 2: In Vivo Skin Penetration of 2% Ascorbyl Palmitate in Different Formulations

Formulation Base Vehicle % Recovered in Stratum Corneum (after 2h) Key Finding Reference(s)
E Emulgel 73.64% - [1][16][17]
LE Liposomal Emulgel 93.31% 1.3-fold increase vs. non-liposomal emulgel. [1][16][17]
C Cream 82.11% - [1][16][17]
LC Liposomal Cream 96.40% 1.2-fold increase vs. non-liposomal cream. [1][16][17]

Data from a study utilizing the tape stripping method.

Ascorbyl esters are significantly more stable than L-ascorbic acid, but their stability can vary. Factors such as concentration, light exposure, and oxygen content in the formulation can accelerate degradation.[18]

Table 3: Comparative Stability of Vitamin C Derivatives in Aqueous Solution

Compound (1% Solution) % Remaining (Room Temp, 60 days) % Remaining (42°C, 60 days) Reference(s)
Ascorbic Acid 77% 47% [12]
Ascorbyl Palmitate "Similar" stability to Ascorbic Acid - [12]
Magnesium Ascorbyl Phosphate 95% 83% [12]

Data from an accelerated aging test conducted in the dark.

Clinical Efficacy and Applications

  • Cosmetic Applications: this compound is used in a wide range of products, including serums, creams, and sunscreens, for its anti-aging, skin-brightening, and antioxidant benefits.[6][10] Clinical studies have demonstrated that formulations containing ascorbyl esters can significantly reduce skin melanin and erythema content.[19]

  • Pharmaceutical Applications: Beyond cosmetics, it serves as a stabilizer in pharmaceutical formulations.[13] Its antioxidant properties protect active pharmaceutical ingredients (APIs) like retinoids from oxidative degradation in topical, oral, and parenteral dosage forms.[13]

Table 4: Clinical Efficacy of a Multiple Emulsion with Ascorbyl Palmitate & Sodium Ascorbyl Phosphate

Parameter Week 4 (% Change) Week 12 (% Change) Study Design Reference(s)
Melanin Content Significant Decrease Significant Decrease (p < 0.05) 12-week, single-blind, placebo-controlled, split-face trial with 33 volunteers. [19]

| Erythema Content | -10.85% | Significant Decrease (p < 0.05) | 12-week, single-blind, placebo-controlled, split-face trial with 33 volunteers. |[19] |

Key Experimental Protocols

This protocol is adapted from methods used for Ascorbyl Palmitate.[2]

  • Primary Dispersion: Prepare an aqueous phase and a lipid phase. The lipid phase consists of a phospholipid (e.g., Phosal 40IP) and this compound.

  • Homogenization: Add the lipid phase to the aqueous phase under high-speed homogenization (e.g., Ultra-Turrax® at 20,000 rpm) for a specified time to form a primary liposome dispersion.

  • Extrusion: To achieve a uniform and smaller vesicle size, process the primary dispersion through an extruder (e.g., LiposoFast®).

  • Filtration: Extrude the dispersion sequentially through polycarbonate filter membranes of decreasing pore size (e.g., twice through 0.2 µm, then twice through 0.1 µm).

  • Storage: Store the final liposome dispersion at 2–8°C.

This minimally invasive technique quantifies the amount of a substance that has penetrated the stratum corneum.[1][16]

G Diagram 3: Experimental Workflow for Tape Stripping Analysis start 1. Volunteer Acclimatization (Controlled Environment) apply 2. Formulation Application (Defined Skin Area, e.g., 2 mg/cm²) start->apply incubate 3. Incubation (e.g., 120 minutes) apply->incubate remove 4. Excess Formulation Removal incubate->remove strip 5. Sequential Tape Stripping (e.g., 16 adhesive tapes per site) remove->strip extract 6. Analyte Extraction (Place strips in solvent, sonicate) strip->extract filter 7. Filtration (Filter extract through 0.22 µm syringe filter) extract->filter hplc 8. HPLC Analysis (Quantify this compound) filter->hplc data 9. Data Analysis (Calculate % penetration) hplc->data

Diagram 3: Experimental Workflow for Tape Stripping Analysis

A validated HPLC method is crucial for accurately quantifying this compound in formulations and skin extracts.[20][21]

Table 5: Example HPLC Method Parameters for Ascorbyl Esters

Parameter Setting Reference(s)
Column LiChroCART® 250-4 (RP-18) [20][21]
Mobile Phase Acetonitrile:NaH2PO4 buffer (0.02 M, pH 2.5):Methanol (85:10:5, v/v) [20][21]
Flow Rate 0.6 mL/min [20][21]
Elution Isocratic [20][21]
Detection Wavelength 243 nm [20][21]
Injection Volume 20 µL [21]

| Run Time | 13 minutes |[20][21] |

This protocol is based on a study evaluating the synergistic effects of ascorbyl esters.[19]

  • Study Design: Employ a single-blinded, placebo-controlled, split-face trial. This design minimizes variability by having each volunteer serve as their own control.

  • Participants: Recruit volunteers with the target condition (e.g., facial hyperpigmentation).

  • Treatment: Volunteers apply the active formulation to one side of their face and a placebo (vehicle) to the other side, twice daily for a set period (e.g., 12 weeks).

  • Evaluation: Use non-invasive bioengineering techniques to measure skin parameters at baseline and regular intervals (e.g., every 2 weeks).

    • Melanin and Erythema: A Mexameter® or similar device can be used to quantify changes in skin pigment and redness.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA) to determine if the changes observed with the active formulation are statistically significant compared to the placebo.

References

The Safety and Toxicology Profile of Ascorbyl Dipalmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Ascorbyl dipalmitate, a lipophilic diester of ascorbic acid and palmitic acid, is utilized in cosmetic and pharmaceutical formulations primarily for its antioxidant properties and enhanced stability compared to L-ascorbic acid. This technical guide provides a comprehensive review of the available safety and toxicological data for this compound. It consolidates key quantitative findings from acute toxicity, dermal and ocular irritation, skin sensitization, and genotoxicity studies. Detailed experimental methodologies are presented for pivotal safety assessments. Furthermore, this document illustrates the metabolic fate of this compound and typical experimental workflows through standardized diagrams. The collective evidence supports the safety of this compound for its intended uses, demonstrating a low order of toxicity and minimal irritation potential.

Introduction

This compound is a fat-soluble derivative of Vitamin C, synthesized by esterifying ascorbic acid with two molecules of palmitic acid.[1] This modification renders the molecule more stable in formulations and enhances its ability to penetrate the stratum corneum.[1][2] In cosmetic and dermatological products, it functions as an antioxidant, protecting formulations from oxidation and scavenging free radicals on the skin.[3][4] Understanding its toxicological profile is critical for risk assessment and ensuring consumer safety in product development. This guide synthesizes the pivotal safety data from non-clinical studies.

Toxicological Data Summary

The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe in the present practices of use.[3][5][6] The following tables summarize the key quantitative toxicological data.

Table 1: Acute and Systemic Toxicity
EndpointSpeciesRouteTest Substance & ConcentrationResultReference
Acute Toxicity (LD50)RatOral15% suspension in vehicle> 5000 mg/kg body weight[3][6]
Chronic ToxicityRatOral5% ascorbyl palmitate/d-isoascorbyl palmitate mixture in dietRetarded growth and bladder stones[7]
Chronic Toxicity (No-Effect Dose)RatOralHeat-treated lard containing ascorbyl palmitate125 mg/kg body weight[8]
Table 2: Dermal and Ocular Irritation
EndpointSpeciesTest TypeTest Substance & ConcentrationResultReference
Skin IrritationRabbitModified Draize Test (24h, occlusive patch)10% aqueous solutionNon-irritating[3]
Ocular IrritationRabbitModified Draize Test0.1 ml, full-strengthMinimally irritating[8]
Table 3: Skin Sensitization
EndpointSpeciesTest TypeTest Substance & ConcentrationResultReference
Skin SensitizationHumanMaximization TestFace powder containing 6% this compoundNot a sensitizer[6]
Table 4: Genotoxicity & Phototoxicity
EndpointAssay TypeTest SubstanceResultReference
Genotoxicity (related compound)Ames Test (with & without metabolic activation)Ascorbyl TetraisopalmitateNon-genotoxic[3][6]
Genotoxicity (related compound)Ames Test & E. coli Tryptophan Reversion AssayAscorbyl Palmitate (up to 3.3 mg/plate)Non-mutagenic[7]
Phototoxicity/Pro-oxidant Potential (related compound)In vitro study on human keratinocytesAscorbyl PalmitatePromoted UVB-induced lipid peroxidation and cytotoxicity[3][9]

Metabolic Pathway

This compound is anticipated to undergo hydrolysis in biological systems. Enzymatic activity in the skin and other tissues is expected to cleave the ester bonds, releasing ascorbic acid and two molecules of palmitic acid, both of which are endogenous substances.[2] A study using guinea pig tissue homogenates (small intestine and pancreas) demonstrated a 20% yield of ascorbic acid from the hydrolysis of this compound.[4][6]

Metabolic_Pathway Metabolic Hydrolysis of this compound AD This compound Enzyme Esterase Enzymes (in skin/tissues) AD->Enzyme AA L-Ascorbic Acid (Vitamin C) Enzyme->AA Hydrolysis PA Palmitic Acid (Fatty Acid) Enzyme->PA Hydrolysis

Metabolic Hydrolysis of this compound

Experimental Protocols

Detailed methodologies for the key toxicological studies cited are outlined below, based on standard procedures (e.g., OECD Guidelines) and information from the referenced reports.

Dermal Irritation (Modified Draize Test)
  • Objective: To assess the potential of a substance to cause skin irritation.

  • Species: Albino Rabbit (typically 3 animals).

  • Methodology:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

    • The test substance (e.g., 10% aqueous solution of this compound) is applied to a small area (approx. 6 cm²) of intact skin.[3]

    • The site is covered with an occlusive patch for a specified duration (e.g., 24 hours).[3]

    • After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance.

    • The skin reaction is evaluated for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours after patch removal).

    • Scores are assigned based on the severity of the reaction, and a Primary Irritation Index (PII) is calculated. A substance is typically classified as non-irritating if the PII is low.

Dermal_Irritation_Workflow Workflow for Rabbit Skin Irritation Test start Start prep Animal Preparation (3 Albino Rabbits, fur clipped) start->prep application Test Substance Application (e.g., 10% this compound) to 6 cm² intact skin prep->application occlusion Occlusive Patching (24 hours) application->occlusion removal Patch Removal & Site Cleaning occlusion->removal observation Observation & Scoring (Erythema & Edema at 1, 24, 48, 72h) removal->observation analysis Data Analysis (Calculate Primary Irritation Index) observation->analysis end End: Classification (Non-irritating) analysis->end

Workflow for Rabbit Skin Irritation Test
Ocular Irritation (Modified Draize Test)

  • Objective: To assess the potential of a substance to cause eye irritation or damage.

  • Species: Albino Rabbit (typically 3 animals).

  • Methodology:

    • The eyes of each animal are examined to ensure they are free of defects.

    • A specified volume (e.g., 0.1 mL) of the test substance (e.g., full-strength this compound) is instilled into the conjunctival sac of one eye of each rabbit.[8] The other eye remains untreated and serves as a control.

    • The eyelids are gently held together for approximately one second.

    • The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.

    • The cornea, iris, and conjunctiva are scored based on the severity of observed effects (opacity, inflammation, redness, discharge).

    • The substance is classified based on the persistence and severity of the ocular lesions. For this compound, the result was "minimally irritating".[8]

Genotoxicity (Bacterial Reverse Mutation Assay - Ames Test)
  • Objective: To detect gene mutations induced by a substance using bacteria.

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine for Salmonella).

  • Methodology:

    • The test substance is prepared at several concentrations.

    • The tester strains are exposed to the test substance, with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate).

    • The mixture is incorporated into a minimal agar medium lacking the specific amino acid.

    • Plates are incubated for 48-72 hours.

    • Only bacteria that have undergone a reverse mutation (revertants) can synthesize the amino acid and grow into visible colonies.

    • The number of revertant colonies is counted for both the test and control plates.

    • A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control. Ascorbyl palmitate was found to be non-mutagenic in this assay.[7]

Discussion and Conclusion

The available toxicological data indicate that this compound has a very low potential for acute toxicity, with an oral LD50 in rats exceeding 5000 mg/kg.[3][6] It is considered non-irritating to the skin at relevant concentrations and only minimally irritating to the eyes when applied at full strength.[3][8] Furthermore, human studies on formulations containing this compound did not indicate a skin sensitization potential.[6]

While specific genotoxicity data for this compound is limited, data from closely related esters like ascorbyl tetraisopalmitate and ascorbyl palmitate in the Ames test were negative, suggesting a low concern for mutagenicity.[3][6][7] A point of consideration is the in vitro finding that ascorbyl palmitate may act as a pro-oxidant under UVB exposure, potentially increasing lipid peroxidation. This highlights the complexity of antioxidant activity and warrants consideration in the formulation of sun care products.

References

Methodological & Application

Application Note: Quantification of Ascorbyl Esters in Pharmaceutical and Cosmetic Formulations using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust and validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of ascorbyl esters, with a primary focus on ascorbyl palmitate and its applicability to the structurally similar ascorbyl dipalmitate. Ascorbyl esters are widely utilized as oil-soluble antioxidants in pharmaceutical and cosmetic preparations to protect formulations from oxidative degradation and for their potential skin benefits. Accurate quantification is crucial for quality control, stability testing, and formulation development. The described reversed-phase HPLC (RP-HPLC) methods provide high sensitivity, specificity, and reliability for the determination of these compounds in various matrices, including creams, lotions, and oily formulations.

Introduction

Ascorbyl palmitate and this compound are synthetic esters of ascorbic acid (Vitamin C) and fatty acids (palmitic acid). This lipophilic nature allows for their incorporation into the oil phase of emulsions and anhydrous formulations, where they function as potent antioxidants. The accurate measurement of their concentration is essential to ensure product efficacy and stability. HPLC with UV detection is a widely accepted and reliable technique for this purpose. This document provides a comprehensive overview of the methodologies, including sample preparation, chromatographic conditions, and validation parameters. While the majority of the presented data is for ascorbyl palmitate, the principles and methods are readily adaptable for this compound due to their close structural and chemical similarities.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Columns: A reversed-phase C18 column is most commonly used. Specific examples are provided in the tables below.

  • Software: Chromatography data acquisition and processing software.

  • Reagents: HPLC-grade methanol, acetonitrile, isopropanol, and water. Analytical grade phosphoric acid, citric acid, iso-ascorbic acid, and monobasic potassium phosphate. Ascorbyl palmitate and this compound reference standards.

Chromatographic Conditions

The selection of chromatographic conditions depends on the specific formulation matrix and the presence of interfering substances. Below are examples of validated methods for ascorbyl palmitate that can serve as a starting point for this compound analysis.

Table 1: HPLC Chromatographic Conditions for Ascorbyl Palmitate Quantification

ParameterMethod 1Method 2Method 3
Stationary Phase C18 Reversed-Phase ColumnRP-18 Reversed-Phase ColumnDiamine Column
Mobile Phase Methanol, Acetonitrile, and Phosphoric Acid mixtureMethanol and Isopropanol (25:75 v/v)[1]70:30 (v/v) Methanol:0.02M Monobasic Potassium Phosphate Buffer, pH 3.5[2]
Elution Mode Gradient or IsocraticIsocratic[1]Isocratic
Flow Rate Typically 1.0 - 1.5 mL/min--
Detection Wavelength 243 nm222 nm[1]UV Detection (wavelength not specified)[2]
Column Temperature Ambient or controlled (e.g., 30 °C)25 ± 1°C[1]-
Injection Volume 10 - 20 µL20 µL[1]-

Protocols

Protocol 1: Quantification of Ascorbyl Palmitate in Food Samples

This protocol is adapted from a method for determining ascorbyl palmitate in fatty foods, baked goods, and ready-to-eat meals.

1. Sample Preparation: a. Weigh a representative sample of the food product. b. Extract the sample with methanol. To enhance stability, add citric acid and iso-ascorbic acid to the extraction solvent. c. Vortex or sonicate the mixture to ensure complete extraction. d. Centrifuge the sample to pellet any solid material. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Analysis: a. Set up the HPLC system according to the conditions outlined in Method 1 in Table 1. b. Inject the prepared sample onto the HPLC system. c. Monitor the elution at 243 nm.

3. Quantification: a. Prepare a calibration curve using standard solutions of ascorbyl palmitate of known concentrations. b. Quantify the ascorbyl palmitate in the sample by comparing the peak area to the calibration curve.

Protocol 2: Quantification of Ascorbyl Esters in Cosmetic Formulations

This protocol is based on a method for analyzing tocopheryl acetate and ascorbyl tetraisopalmitate in a gel cream, which can be adapted for this compound.[1]

1. Sample Preparation: a. Accurately weigh an amount of the cosmetic product (e.g., cream, lotion) into a beaker. b. Dissolve the sample in a suitable solvent such as isopropanol, potentially using a water bath to aid dissolution.[1] c. Transfer the solution to a volumetric flask and bring to volume with the solvent. d. If necessary, perform further dilutions with the mobile phase to bring the analyte concentration within the calibration range.[1] e. Filter the final solution through a 0.45 µm syringe filter prior to injection.[1]

2. HPLC Analysis: a. Configure the HPLC system as described in Method 2 in Table 1. b. Inject the prepared sample. c. Detect the analyte at 222 nm.[1]

3. Quantification: a. Generate a calibration curve from the peak areas of this compound standard solutions. b. Determine the concentration of the ascorbyl ester in the cosmetic sample from the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated HPLC methods for ascorbyl palmitate. This data can be used as a benchmark when developing or transferring methods for this compound.

Table 2: Linearity and Range

AnalyteLinearity RangeCorrelation Coefficient (r²)Reference
Ascorbyl Palmitate0.50 - 100.0 mg/LNot Specified
Ascorbyl Palmitate5 - 30 µg/mL0.9996
Ascorbyl Palmitate0.4 - 4.0 mg/mL0.9986[3]

Table 3: Recovery and Precision

AnalyteRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Ascorbyl Palmitate85 - 104%1.1 - 3.9%
Ascorbyl Palmitate96.7% (overall average)Not Specified[2]
Ascorbyl Palmitate101.24%< 1.55%
Ascorbyl Palmitate101.3 ± 4.81%Not Specified[3]

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLimit of DeterminationLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Ascorbyl Palmitate0.005 g/kg (10S/N)--
Ascorbyl Palmitate-0.12 µg/mLNot Specified[3]

Visualizations

HPLC System Components

The following diagram illustrates the fundamental components of an HPLC system and their logical relationship.

HPLC_System Solvent Solvent Reservoir(s) Pump Pump Solvent->Pump Mobile Phase Injector Injector Pump->Injector Column HPLC Column Injector->Column Sample Detector Detector Column->Detector Data Data Acquisition System Detector->Data Signal Waste Waste Detector->Waste

Caption: Logical workflow of an HPLC system.

General Experimental Workflow for Ascorbyl Ester Quantification

This diagram outlines the typical workflow for the quantification of ascorbyl esters in a given sample matrix.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Sample Weighing Extraction Solvent Extraction / Dissolution Weighing->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

References

Application Notes and Protocols for Formulating Ascorbyl Dipalmitate in Topical Creams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl dipalmitate is a lipophilic, stabilized ester of ascorbic acid (Vitamin C). Its oil-soluble nature confers greater stability in formulations compared to the highly unstable, hydrophilic L-ascorbic acid, making it an attractive active ingredient for topical applications.[1][2] This enhanced stability, coupled with its ability to penetrate the skin's lipid barrier, allows for the effective delivery of Vitamin C's antioxidant, collagen-boosting, and skin-brightening benefits.[1][2][3][4]

These application notes provide comprehensive protocols for the formulation of this compound in oil-in-water (O/W) topical creams, methods for stability analysis, and procedures for evaluating skin penetration. The information is intended to guide researchers in developing stable and effective dermatological and cosmetic formulations for preclinical and clinical studies.

Physicochemical Properties and Formulation Data

A thorough understanding of this compound's properties is crucial for successful formulation. As a lipophilic derivative, it is readily soluble in oils and cosmetic esters but practically insoluble in water.[5][6] For formulation purposes, it should always be incorporated into the oil phase. The typical concentration in topical formulations ranges from 0.2% to 2.0% (w/w), depending on the intended application.[3]

Table 1: Physicochemical and Formulation Data for this compound

PropertyValue / RecommendationReference(s)
Appearance White to yellowish, practically odorless powder[5]
Solubility Soluble in ethanol, peanut oil, olive oil, and sunflower oil.[5][7] Practically insoluble in water.[5][5][7]
Melting Point 107–117°C[6]
Typical Use Level 0.2% - 2.0% (w/w)[3]
Formulation pH Effective up to a pH of 6.0; Optimal around 5.5[7][8]
Storage Store protected from light and air in a cool environment (+15°C to +25°C).[3][7][8]
Key Formulation Tip Dissolve in the oil phase of the formulation; may require gentle heating to fully solubilize.[3][4][3][4]
Synergistic Ingredients Vitamin E (Tocopherol) and Ferulic Acid enhance its antioxidant activity.[3][3]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream with this compound (2% w/w)

This protocol details the preparation of a stable O/W cream. The fundamental principle is the dissolution of this compound in the heated oil phase before emulsification with the heated water phase.

Materials:

  • Oil Phase:

    • This compound: 2.0 g

    • Cetearyl Alcohol: 5.0 g

    • Glyceryl Stearate: 3.0 g

    • Isopropyl Myristate: 8.0 g

    • Vitamin E (Tocopherol): 0.5 g

  • Aqueous Phase:

    • Purified Water: 79.2 g

    • Glycerin: 2.0 g

    • Xanthan Gum: 0.3 g

  • Cool-Down Phase:

    • Preservative (e.g., Phenoxyethanol): 1.0 g

    • Citric Acid solution (50% w/w) or Sodium Hydroxide solution (10% w/w): As needed for pH adjustment.

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Homogenizer (e.g., rotor-stator type)

  • Overhead stirrer

  • pH meter

  • Weighing balance

Procedure:

  • Phase Preparation:

    • In one beaker, combine all oil phase ingredients: this compound, cetearyl alcohol, glyceryl stearate, isopropyl myristate, and vitamin E.

    • In a separate beaker, disperse the xanthan gum in glycerin to form a slurry. Add the purified water to this slurry and mix until the xanthan gum is fully hydrated. This is the aqueous phase.

  • Heating:

    • Heat both the oil phase and the aqueous phase separately to 70-75°C in a water bath. Stir both phases gently until all solids are completely dissolved and the phases are uniform.

  • Emulsification:

    • Slowly add the heated aqueous phase to the heated oil phase while mixing with the homogenizer at a moderate speed (e.g., 3000-5000 rpm).

    • Continue homogenization for 3-5 minutes to form a fine, uniform emulsion.

  • Cooling:

    • Transfer the emulsion to an overhead stirrer and begin cooling while stirring gently (e.g., 100-200 rpm).

  • Addition of Cool-Down Phase:

    • When the emulsion has cooled to below 40°C, add the preservative.

    • Check the pH of the cream. Adjust to a target pH of 5.5 - 6.0 using the citric acid or sodium hydroxide solution as needed.

    • Continue stirring until the cream is smooth and has reached room temperature.

  • Final Product:

    • Transfer the final cream into an airtight, opaque container to protect it from light and air.

G cluster_oil Oil Phase cluster_water Aqueous Phase oil_ingredients Combine this compound, Emollients, Emulsifiers, Vitamin E heat_oil Heat to 70-75°C oil_ingredients->heat_oil emulsify Combine Phases Homogenize (3-5 min) heat_oil->emulsify water_ingredients Combine Water, Humectants, Stabilizers heat_water Heat to 70-75°C water_ingredients->heat_water heat_water->emulsify cool Cool with Gentle Stirring emulsify->cool add_preservative Add Preservatives (<40°C) cool->add_preservative ph_adjust Adjust pH to 5.5-6.0 add_preservative->ph_adjust final_product Final Cream ph_adjust->final_product

Caption: Workflow for O/W Cream Formulation with this compound.

Protocol 2: Stability Testing of this compound Cream

Stability testing is critical to ensure the integrity of the formulation over its shelf life. This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time under accelerated stability conditions.

Procedure:

  • Sample Preparation:

    • Package the cream prepared in Protocol 1 into multiple airtight, opaque containers.

    • Store the samples under accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) and at room temperature (25°C ± 2°C / 60% RH ± 5% RH) as a control.

  • Time Points:

    • Pull samples for analysis at initial (time 0), 1 month, 2 months, and 3 months.

  • Extraction of this compound:

    • Accurately weigh approximately 1.0 g of the cream into a 50 mL volumetric flask.

    • Add a suitable organic solvent (e.g., a mixture of methanol and isopropanol) to dissolve the cream base and extract the this compound.

    • Sonicate for 15 minutes to ensure complete extraction.

    • Bring the flask to volume with the solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 245 nm).

    • Injection Volume: 20 µL.

    • Quantification: Use a standard curve prepared with known concentrations of this compound to determine the concentration in the samples.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point compared to the initial concentration.

    • A common acceptance criterion is not more than 10% degradation of the active ingredient over the study period.

Table 2: Example Stability Data Presentation

Time PointStorage ConditionThis compound Remaining (%)AppearancepH
0-100.0White, smooth cream5.8
1 Month25°C / 60% RH99.5No change5.8
1 Month40°C / 75% RH97.2No change5.7
3 Months25°C / 60% RH98.8No change5.7
3 Months40°C / 75% RH94.5Slight yellowing5.6
Protocol 3: In Vitro Skin Penetration Study using Franz Diffusion Cells

This protocol evaluates the penetration of this compound into the skin from the formulated cream using a Franz diffusion cell, a standard method for in vitro dermal absorption studies.[5][9][10]

Procedure:

  • Skin Preparation:

    • Use excised human or animal (e.g., porcine) skin. Shave the hair and remove any subcutaneous fat.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like ethanol to ensure sink conditions).[5] The receptor fluid should be maintained at 32-37°C and continuously stirred.[9]

  • Application of Formulation:

    • Accurately apply a finite dose (e.g., 10 mg/cm²) of the this compound cream to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

    • After each collection, replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Skin Analysis (at the end of the experiment):

    • Dismount the skin from the cell.

    • Wash the skin surface to remove any unabsorbed formulation.

    • Use tape stripping to sequentially remove layers of the stratum corneum.[9]

    • Homogenize the remaining epidermis and dermis separately.

    • Extract this compound from the receptor fluid samples, tape strips, and skin homogenates using a suitable solvent.

  • Quantification:

    • Analyze the concentration of this compound in all samples using a validated HPLC method as described in Protocol 2.

  • Data Presentation:

    • Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time.

    • Calculate the steady-state flux (Jss) and permeability coefficient (Kp).

    • Determine the amount of this compound retained in the different skin layers (stratum corneum, epidermis, dermis).

G prep_skin Prepare Excised Skin mount_skin Mount Skin on Franz Cell prep_skin->mount_skin fill_receptor Fill Receptor Chamber (32-37°C, Stirred) mount_skin->fill_receptor apply_cream Apply Topical Cream to Donor Chamber fill_receptor->apply_cream sampling Sample Receptor Fluid (Multiple Time Points) apply_cream->sampling end_exp End Experiment (e.g., 24h) sampling->end_exp hplc Quantify this compound (HPLC Analysis) sampling->hplc analyze_skin Analyze Skin Layers (Tape Stripping, Homogenization) end_exp->analyze_skin analyze_skin->hplc data Calculate Penetration Parameters (Flux, Kp) hplc->data

Caption: Experimental Workflow for In Vitro Skin Penetration Study.

Signaling Pathways

This compound, after penetrating the skin and being hydrolyzed to ascorbic acid, influences several key signaling pathways related to skin health.

Collagen Synthesis

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of the collagen triple helix.[11][12] This leads to increased collagen production by dermal fibroblasts.

G AD This compound (Topical Application) Penetration Skin Penetration & Hydrolysis AD->Penetration AA Ascorbic Acid (in Dermis) Penetration->AA Fibroblast Dermal Fibroblast AA->Fibroblast Enzymes Prolyl & Lysyl Hydroxylases AA->Enzymes Cofactor for Procollagen Procollagen Fibroblast->Procollagen Enzymes->Procollagen Acts on Collagen Stable Collagen Triple Helix Procollagen->Collagen Stabilizes

Caption: this compound's Role in Collagen Synthesis.

Antioxidant Action and Vitamin E Regeneration

Ascorbic acid is a potent antioxidant that directly neutralizes reactive oxygen species (ROS). Furthermore, it plays a crucial role in regenerating the oxidized form of Vitamin E (tocopheryl radical), thereby restoring its antioxidant capacity and protecting lipid membranes from peroxidation.[13]

G ROS Reactive Oxygen Species (ROS) AA Ascorbic Acid ROS->AA Neutralized by VitE Vitamin E (Tocopherol) ROS->VitE Oxidizes DHA Dehydroascorbic Acid AA->DHA VitE_ox Vitamin E Radical (Tocopheryl Radical) AA->VitE_ox VitE_ox->VitE Regenerated by VitE->VitE_ox Lipid Lipid Peroxidation (Cell Damage) VitE->Lipid Prevents

Caption: Antioxidant Recycling Pathway of Ascorbic Acid and Vitamin E.

Inhibition of Melanogenesis

Ascorbic acid can reduce hyperpigmentation by interacting with copper ions at the active site of tyrosinase, a key enzyme in melanin synthesis.[1][14][15] This action inhibits the conversion of tyrosine to melanin, leading to a skin-lightening effect.

G AA Ascorbic Acid Tyrosinase Tyrosinase Enzyme (with Copper Ions) AA->Tyrosinase Inhibits Activity Tyrosine Tyrosine Tyrosinase->Tyrosine Acts on DOPA DOPA -> Dopaquinone Tyrosine->DOPA Melanin Melanin Synthesis (Pigmentation) DOPA->Melanin

Caption: Mechanism of Ascorbic Acid in Inhibiting Melanin Synthesis.

References

Application Notes and Protocols: Ascorbyl Dipalmitate Liposome Preparation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ascorbyl dipalmitate (AP), a lipophilic ester derivative of ascorbic acid (Vitamin C), presents a significant advantage in drug delivery due to its enhanced stability compared to its water-soluble counterpart.[1][2] Its amphiphilic nature makes it an excellent candidate for incorporation into lipid-based nanocarriers, such as liposomes, to improve the delivery, stability, and therapeutic efficacy of encapsulated drugs.[1][2] Liposomes are vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic agents. The inclusion of this compound can enhance the physical stability of liposomes and may offer synergistic therapeutic effects due to its own antioxidant properties.[3][4][5] These application notes provide detailed protocols for the preparation and characterization of this compound liposomes for researchers, scientists, and drug development professionals.

Data Presentation: Physicochemical Characteristics

The following tables summarize quantitative data from various studies on this compound liposomes, providing a comparative overview of their key physicochemical properties.

Table 1: Characteristics of Ascorbyl Palmitate Liposomes

Formulation Vesicle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Reference
AP Liposomes - 0.67 -63.67 ± 0.81 92.02 [6][7][8]
Co-encapsulated AA¹ & AP² Liposomes 161 0.215 -31.7 37 (for AA), 79 (for AP) [9]
AP-enriched SPC³ Liposomes - - -35.4 - [3][4]
Doxorubicin Pegylated Liposomes with AP 105-120 - - - [10]

¹Ascorbic Acid ²Ascorbyl Palmitate ³Soy Phosphatidylcholine

Experimental Workflows and Methodologies

Visual representations of the experimental processes provide a clear, high-level understanding of the steps involved in the preparation and analysis of this compound liposomes.

G cluster_prep Liposome Preparation cluster_process Processing & Purification cluster_char Characterization materials 1. Lipid Mixture (Phospholipid, Cholesterol, This compound, Drug) dissolve 2. Dissolve in Organic Solvent materials->dissolve thin_film 3a. Thin-Film Hydration (Rotary Evaporation) dissolve->thin_film Method 1 revap 3b. Reverse-Phase Evaporation dissolve->revap Method 2 hydrate 4. Hydration with Aqueous Buffer thin_film->hydrate revap->hydrate vortex 5. Vortexing/Homogenization (Formation of MLVs) hydrate->vortex sizing 6. Sizing/Homogenization (Extrusion or Sonication) vortex->sizing purify 7. Purification (Centrifugation or Dialysis) sizing->purify dls Particle Size & PDI (DLS) purify->dls zeta Zeta Potential purify->zeta ee Encapsulation Efficiency (HPLC/Spectrophotometry) purify->ee morphology Morphology (TEM/SEM) purify->morphology stability Stability Studies purify->stability

Caption: Workflow for this compound Liposome Preparation and Characterization.

Detailed Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing multilamellar vesicles (MLVs), which can then be downsized.[11][12][13]

Materials:

  • Phosphatidylcholine (e.g., Soy PC, Egg PC)

  • Cholesterol

  • This compound (AP)

  • Drug to be encapsulated

  • Organic Solvent (e.g., Chloroform:Methanol mixture, 9:1 v/v)[11]

  • Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Accurately weigh and dissolve the lipids (e.g., phosphatidylcholine, cholesterol) and this compound in the chosen organic solvent in a round-bottom flask.[11][13] If encapsulating a lipophilic drug, dissolve it in this mixture as well.

    • Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the inner wall of the flask.[13]

  • Hydration:

    • Introduce the aqueous buffer into the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Hydrate the lipid film by rotating the flask (without vacuum) at a temperature above the Tc for at least 30-60 minutes.[13] This process causes the lipid film to swell and form multilamellar vesicles (MLVs).

  • Sizing (Homogenization):

    • The resulting MLV suspension is typically heterogeneous in size. To obtain smaller, more uniform vesicles (SUVs or LUVs), further processing is required. Proceed to Protocol 3: Liposome Sizing by Extrusion .

Protocol 2: Liposome Preparation by Reverse-Phase Evaporation (REV)

The REV method is known for its high encapsulation efficiency for aqueous-soluble molecules and typically produces large unilamellar vesicles (LUVs).[14][15][16]

Materials:

  • Same as Protocol 1.

  • Additional Organic Solvent (e.g., Diethyl ether, Ethanol/Ethyl acetate mixtures).[17]

Procedure:

  • Emulsion Formation:

    • Dissolve the lipids and this compound in a suitable organic solvent or solvent mixture in a round-bottom flask.[14]

    • Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the organic phase.

    • Sonicate the mixture briefly until a stable water-in-oil (W/O) emulsion is formed.[16]

  • Solvent Removal:

    • Place the flask on a rotary evaporator and remove the organic solvent under reduced pressure.

    • As the solvent evaporates, the mixture will transition from the emulsion to a viscous gel and finally to an aqueous liposomal suspension.[14][16]

  • Sizing and Purification:

    • The resulting liposome suspension can be further processed to achieve a specific size range. Proceed to Protocol 3: Liposome Sizing by Extrusion .

G cluster_tfh Method 1: Thin-Film Hydration cluster_rev Method 2: Reverse-Phase Evaporation a Lipids in Organic Solvent b Rotary Evaporation (forms thin film) a->b c Hydration with Aqueous Phase b->c d Formation of MLVs c->d e Lipids in Organic Solvent + Aqueous Phase f Sonication (forms W/O Emulsion) e->f g Rotary Evaporation (removes solvent) f->g h Formation of LUVs g->h

Caption: Comparison of Liposome Preparation Methodologies.

Protocol 3: Liposome Sizing by Extrusion

Extrusion is a common technique to reduce the size and lamellarity of liposomes, resulting in a more homogenous population of vesicles.[7][8][13]

Materials:

  • Liposome suspension (from Protocol 1 or 2)

  • Extruder device (e.g., handheld mini-extruder)

  • Polycarbonate membranes of desired pore sizes (e.g., 0.2 µm, 0.1 µm)[7][8]

  • Gas-tight syringes

Procedure:

  • Assemble the Extruder: Assemble the extruder with a polycarbonate membrane of the largest desired pore size (e.g., 0.2 µm) according to the manufacturer's instructions.

  • Extrusion Process:

    • Heat the extruder block to a temperature above the lipid Tc.

    • Load the liposome suspension into one of the syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[13]

  • Sequential Extrusion (Optional):

    • For smaller and more uniform vesicles, replace the membrane with one of a smaller pore size (e.g., 0.1 µm) and repeat the extrusion process.[7][8]

  • Storage: Store the final extruded liposome dispersion in a refrigerator at 2–8°C.[7][8]

Protocol 4: Characterization of Particle Size, PDI, and Zeta Potential

These parameters are crucial for predicting the in vivo fate and stability of liposomes.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)[6][8]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the original buffer or deionized water to an appropriate concentration for measurement (to avoid multiple scattering effects).

  • DLS Measurement (Size and PDI):

    • Equilibrate the sample to a constant temperature (e.g., 25°C).

    • Measure the hydrodynamic diameter (particle size) and the polydispersity index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse population.[6][7]

  • Zeta Potential Measurement:

    • Use the same instrument equipped with an electrode-containing cuvette.

    • The zeta potential is measured based on the electrophoretic mobility of the liposomes under an applied electric field.

    • A zeta potential value more positive than +30 mV or more negative than -30 mV is generally considered to indicate good colloidal stability.[6][7][8]

Protocol 5: Determination of Encapsulation Efficiency (EE%)

EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the liposome formulation. This can be achieved by methods such as:

      • Centrifugation: Centrifuge the liposome suspension at high speed (e.g., 20,000 rpm). The liposomes will form a pellet, leaving the free drug in the supernatant.[7][18]

      • Size Exclusion Chromatography: Pass the suspension through a small column (e.g., Sephadex G-50). Liposomes will elute first, followed by the smaller free drug molecules.

  • Quantification of Drug:

    • Measure the concentration of the drug in the supernatant (representing the free drug).

    • To measure the total drug, lyse a separate aliquot of the unseparated liposome suspension using a suitable solvent (e.g., Methanol, Triton X-100) to release the encapsulated drug.[6][19]

    • Quantify the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[6][8][18]

  • Calculation:

    • Calculate the Encapsulation Efficiency using the following formula:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

References

Application Notes and Protocols for Ascorbyl Dipalmitate in Cell Culture Antioxidant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl dipalmitate, a lipophilic derivative of ascorbic acid (Vitamin C), is a potent antioxidant with increasing applications in cell culture-based research. Its enhanced stability and ability to penetrate cellular membranes make it a valuable tool for investigating the effects of oxidative stress and the efficacy of antioxidant interventions.[1][2] Unlike its hydrophilic counterpart, ascorbic acid, this compound's fat-soluble nature allows for its incorporation into lipid bilayers, providing targeted protection against lipid peroxidation.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture for antioxidant studies, including data on its efficacy and visualizations of the molecular pathways involved.

Mechanism of Action

This compound exerts its antioxidant effects primarily by scavenging reactive oxygen species (ROS).[1][2] Its lipophilic tail enables it to localize within cellular membranes, where it can neutralize lipid peroxyl radicals, thus inhibiting the chain reaction of lipid peroxidation.[3] Upon scavenging a free radical, the ascorbyl portion of the molecule is oxidized to the ascorbyl radical, which is relatively stable and can be regenerated back to its active form by other cellular antioxidants. Furthermore, ascorbyl palmitate has been shown to modulate signaling pathways involved in the cellular response to oxidative stress, such as the MAP kinase pathway and the NLRP3 inflammasome.[5][6]

Data Presentation

The following tables summarize quantitative data on the cytotoxic and antioxidant effects of ascorbyl palmitate (often used interchangeably with this compound in literature) in various cell culture models.

Table 1: Cytotoxicity of Ascorbyl Palmitate

Cell LineAssayIncubation TimeIC50 ValueReference
Human Umbilical Vein Endothelial Cells (HUVECs)MTT24 hours440 µM[5]
Human Umbilical Vein Endothelial Cells (HUVECs)MTT48 hours125 µM[5]
Human Embryonic Kidney (HEK 293) and Human Osteosarcoma (U2OS) cellsMTT24 hoursCytotoxic effects observed at concentrations lower than free ascorbic acid[7]

Table 2: Antioxidant Efficacy of Ascorbyl Palmitate/Dipalmitate

Cell LineOxidative StressorAscorbyl Palmitate/Dipalmitate ConcentrationEffectReference
KeratinocytesUltraviolet B (UVB) irradiation1, 5, or 25 µMEffectively inhibited the oxidation of DHR (a marker for ROS)[8]
KeratinocytesUltraviolet B (UVB) irradiationNot specifiedInhibited UVB-mediated activation of EGFR, ERK1/2, and p38 kinase[6]
Human Osteosarcoma (U2OS) cellsEndogenous ROS5 µMSignificantly decreased ROS levels after 1 and 6 hours[9]
Cultured myocardial cellsOxidized fats10 µg/mlIncreased the level of arachidonic acid at the membrane level[8]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is poorly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Ethanol, sterile-filtered

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10-100 mM). Ascorbyl palmitate is soluble in ethanol at approximately 10 mg/ml and in DMSO at approximately 30 mg/ml.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light. It is recommended to not store aqueous dilutions for more than one day.

Cell Treatment with this compound

Protocol:

  • Culture cells to the desired confluency in a suitable multi-well plate.

  • Thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution to the final desired concentration in pre-warmed, serum-free or complete cell culture medium. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and even dispersion and prevent precipitation.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Incubate the cells for the desired period (e.g., 1-24 hours) before inducing oxidative stress or performing downstream assays.

Induction of Oxidative Stress (Example: Hydrogen Peroxide)

Protocol:

  • After pre-incubating the cells with this compound, prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium at the desired concentration (e.g., 100-500 µM).

  • Remove the medium containing this compound.

  • Add the H₂O₂ solution to the cells and incubate for the desired duration (e.g., 30 minutes to 4 hours).

  • Proceed with cell viability or antioxidant assays.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The Cellular Antioxidant Activity (CAA) assay using DCFH-DA is a common method.

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and culture until confluent.

  • Wash the cells once with phosphate-buffered saline (PBS).

  • Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 25 µM in serum-free medium) and incubate for 45-60 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Add the medium containing various concentrations of this compound and incubate for the desired time.

  • Induce oxidative stress (e.g., with H₂O₂ or AAPH).

  • Measure the fluorescence intensity immediately using a microplate reader (excitation ~485 nm, emission ~530 nm).

DPPH Free Radical Scavenging Assay (Acellular)

This assay measures the direct free radical scavenging activity of this compound.

Protocol:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add the different concentrations of this compound to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. A decrease in absorbance indicates free radical scavenging activity.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_stress Oxidative Stress Induction cluster_assay Assays prep_ad Prepare Ascorbyl Dipalmitate Stock (in DMSO) treat_ad Treat Cells with This compound prep_ad->treat_ad prep_cells Seed and Culture Cells prep_cells->treat_ad induce_stress Induce Oxidative Stress (e.g., H2O2, UVB) treat_ad->induce_stress ros_assay Measure Intracellular ROS (e.g., DCFH-DA assay) induce_stress->ros_assay viability_assay Assess Cell Viability (e.g., MTT assay) induce_stress->viability_assay pathway_analysis Analyze Signaling Pathways (e.g., Western Blot for p-ERK) induce_stress->pathway_analysis

Experimental workflow for antioxidant studies.

signaling_pathway ros Oxidative Stress (e.g., H2O2, UVB) mapk MAPK Pathway (ERK, p38, JNK) ros->mapk Activates nrf2 Nrf2 Pathway ros->nrf2 Activates nlrp3 NLRP3 Inflammasome ros->nlrp3 Activates ad This compound ad->ros Scavenges ad->mapk Inhibits ad->nlrp3 Inhibits membrane Cell Membrane apoptosis Apoptosis mapk->apoptosis Leads to antioxidant_response Antioxidant Response (e.g., HO-1, NQO1) nrf2->antioxidant_response Induces inflammation Inflammation nlrp3->inflammation Leads to antioxidant_response->ros Reduces cell_survival Cell Survival antioxidant_response->cell_survival Promotes

Signaling pathways affected by this compound.

logical_relationship cluster_properties Properties of this compound cluster_consequences Functional Consequences cluster_outcomes Cellular Outcomes lipophilic Lipophilic Nature membrane_int Integration into Cell Membranes lipophilic->membrane_int antioxidant Antioxidant Moiety (Ascorbic Acid) ros_scavenge ROS Scavenging antioxidant->ros_scavenge lipid_protection Protection against Lipid Peroxidation membrane_int->lipid_protection stress_reduction Reduction of Oxidative Stress ros_scavenge->stress_reduction lipid_protection->stress_reduction

Logical relationship of this compound's properties.

References

Protocol for Assessing Ascorbyl Dipalmitate's Effect on Collagen Synthesis in Fibroblast Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl dipalmitate, a lipophilic and stable derivative of ascorbic acid (Vitamin C), is a compound of significant interest in dermatology and cosmetology for its potential anti-aging properties.[1] Its mechanism of action is primarily attributed to its conversion to ascorbic acid within the skin. Ascorbic acid is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of collagen molecules.[2][3] Furthermore, ascorbic acid has been shown to stimulate the transcription of procollagen genes, leading to an overall increase in collagen production.[4][5][6] This document provides a comprehensive set of protocols to assess the efficacy of this compound in promoting collagen synthesis in in vitro fibroblast cultures.

I. Data Presentation: Quantitative Effects of Ascorbyl Esters on Collagen Synthesis

The following tables summarize the expected dose-dependent and time-dependent effects of ascorbyl esters on collagen synthesis in human dermal fibroblasts. This data is based on studies using ascorbyl palmitate, a structurally similar mono-ester of ascorbic acid. It is anticipated that this compound will exhibit a comparable, if not more pronounced, effect due to its higher lipophilicity, which may enhance cellular uptake.

Table 1: Dose-Response Effect of Ascorbyl Palmitate on Collagen Synthesis

Concentration of Ascorbyl Palmitate (µM)Fold Increase in Collagen Synthesis (vs. Control)
5~2.0
10~3.0
20~3.0
>20Potential for cytotoxicity observed

Data extrapolated from studies on 6-O-palmitoyl ascorbate. The stimulatory effect on collagen synthesis is significant in the 5-20 µM range.[7]

Table 2: Time-Course of Ascorbic Acid-Induced Collagen Synthesis

Treatment DurationObservation
2 daysMaximal stimulation of collagen synthesis.
Up to 10 daysSustained high rate of collagen production.
After 10 daysDecline in the rate of collagen synthesis.

Data based on the effects of ascorbic acid, the active form of this compound, on human skin fibroblasts.[4]

II. Experimental Protocols

This section details the key experimental procedures for evaluating the impact of this compound on fibroblast viability and collagen production.

A. Experimental Workflow

The overall experimental process is outlined in the diagram below.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture 1. Cell Culture (Human Dermal Fibroblasts) prepare_ad 2. Prepare Ascorbyl Dipalmitate Stock cytotoxicity 3. Cytotoxicity Assay (MTT) Determine non-toxic dose range prepare_ad->cytotoxicity treatment 4. Treat Fibroblasts with This compound cytotoxicity->treatment sirius_red 5a. Collagen Quantification (Sirius Red Assay) treatment->sirius_red hydroxyproline 5b. Collagen Quantification (Hydroxyproline Assay) treatment->hydroxyproline qpcr 5c. Gene Expression Analysis (qPCR for COL1A1) treatment->qpcr

A high-level overview of the experimental procedure.
B. Protocol 1: Cell Culture and Preparation of this compound

  • Cell Culture:

    • Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells upon reaching 80-90% confluency. For experiments, use cells between passages 3 and 8.

  • Preparation of this compound Stock Solution:

    • Due to its lipophilic nature, dissolve this compound in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).

    • Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

C. Protocol 2: Cytotoxicity Assessment using MTT Assay

This assay is crucial to determine the optimal, non-toxic concentration range of this compound for subsequent experiments.

  • Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM) and a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[8]

  • Incubation for Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

D. Protocol 3: Quantification of Total Collagen using Sirius Red Assay

This method quantifies total collagen deposited in the extracellular matrix.

  • Cell Culture and Treatment: Seed fibroblasts in 24-well plates and treat with non-toxic concentrations of this compound for the desired time period (e.g., 48-72 hours).

  • Fixation: After treatment, gently wash the cell layers with PBS and fix with Kahle's fixative solution (e.g., 26% ethanol, 3.7% formaldehyde, and 2% glacial acetic acid) for 10 minutes at room temperature.[7]

  • Staining: Remove the fixative, wash with PBS, and add 0.1% Sirius Red solution (in 1% acetic acid) to each well. Incubate for 1 hour at room temperature with gentle shaking.[7]

  • Washing: Aspirate the staining solution and wash extensively with 0.1 M HCl to remove unbound dye.[7]

  • Elution: Add 0.1 M NaOH to each well to elute the bound dye.[7]

  • Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm. A standard curve using known concentrations of collagen should be prepared to determine the collagen content in the samples.

E. Protocol 4: Quantification of Total Collagen using Hydroxyproline Assay

This assay measures the amount of hydroxyproline, an amino acid abundant in collagen.

  • Sample Preparation:

    • Culture and treat fibroblasts as described for the Sirius Red assay.

    • Harvest cell layers by scraping and pelleting the cells.

    • Homogenize the cell pellet in ultrapure water.[10]

  • Acid Hydrolysis:

    • Transfer a known volume of the cell homogenate to a pressure-tight vial.

    • Add an equal volume of concentrated hydrochloric acid (~12 M).[10]

    • Tightly cap the vial and hydrolyze at 120°C for 3 hours.[10]

  • Assay Procedure:

    • After hydrolysis and cooling, transfer a small aliquot of the hydrolysate to a new microcentrifuge tube.

    • Evaporate the acid under vacuum or in a 60°C oven.[10]

    • Reconstitute the sample in assay buffer.

    • Add Chloramine-T/Oxidation buffer mixture and incubate for 5 minutes at room temperature.[10]

    • Add DMAB reagent and incubate at 60°C for 90 minutes.[10]

  • Quantification:

    • Measure the absorbance at 560 nm.[10]

    • Calculate the hydroxyproline content using a standard curve prepared with known concentrations of hydroxyproline. The total collagen amount can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.

F. Protocol 5: Analysis of Procollagen Type I (COL1A1) Gene Expression by qPCR

This protocol assesses the effect of this compound on the transcription of the primary collagen gene.

  • Cell Culture and Treatment: Culture and treat fibroblasts with this compound as previously described.

  • RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a real-time PCR system with SYBR Green or a probe-based assay.

    • Use primers specific for the human COL1A1 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • The reaction conditions should be optimized for the specific primers and PCR machine used.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in COL1A1 gene expression in this compound-treated cells compared to the vehicle control. An increase in COL1A1 mRNA levels indicates a stimulatory effect on collagen gene transcription.[11]

III. Signaling Pathways

The stimulatory effect of this compound on collagen synthesis is initiated by its uptake and subsequent hydrolysis to ascorbic acid, which then participates in key intracellular processes.

A. This compound Uptake and Activation

uptake_activation AD This compound (Lipophilic) Membrane Cell Membrane AD->Membrane AD_int Intracellular This compound Membrane->AD_int Esterases Esterases AD_int->Esterases AA Ascorbic Acid (Active Form) Esterases->AA Palmitic_Acid Palmitic Acid Esterases->Palmitic_Acid

Cellular uptake and enzymatic conversion of this compound.
B. Ascorbic Acid-Mediated Collagen Synthesis Pathway

Once converted to ascorbic acid, it influences collagen synthesis through two primary mechanisms: acting as a cofactor for prolyl and lysyl hydroxylases and modulating the TGF-β signaling pathway, which is a potent stimulator of collagen gene expression.

collagen_synthesis_pathway cluster_tgf TGF-β Signaling cluster_post_translation Post-Translational Modification TGFb TGF-β TGFbR TGF-β Receptors (TβRI/TβRII) TGFb->TGFbR SMADs Phosphorylation of Smad2/3 TGFbR->SMADs SMAD4 Smad4 Complex Formation SMADs->SMAD4 Nucleus Nucleus SMAD4->Nucleus Transcription Transcription of COL1A1 Gene Nucleus->Transcription Procollagen Procollagen Chains (in ER) Transcription->Procollagen Hydroxylation Hydroxylation of Proline & Lysine Residues Procollagen->Hydroxylation Triple_Helix Triple Helix Formation Hydroxylation->Triple_Helix Secretion Secretion of Procollagen Triple_Helix->Secretion AA Ascorbic Acid AA->TGFb Enhances TGF-β Signaling AA->Hydroxylation Cofactor for Prolyl/Lysyl Hydroxylases

Role of ascorbic acid in TGF-β signaling and collagen maturation.

References

Application Notes and Protocols: Methodology for Testing the Skin Brightening Effect of Ascorbyl Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ascorbyl dipalmitate, a lipophilic ester of ascorbic acid, is a widely utilized ingredient in cosmetic and dermatological products for its purported skin brightening effects. Its mechanism of action is primarily attributed to the inhibition of melanogenesis, the process of melanin production in the skin.[1][2] This document provides a detailed overview of the methodologies and protocols for evaluating the skin brightening efficacy of this compound, encompassing in vitro, ex vivo, and clinical testing approaches.

I. In Vitro Efficacy Testing

In vitro assays are fundamental for the initial screening and mechanistic understanding of a compound's skin brightening potential. These tests are typically rapid, cost-effective, and provide a controlled environment to assess specific biological activities.

Tyrosinase Inhibition Assay

Principle: Tyrosinase is the rate-limiting enzyme in melanin synthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] This assay colorimetrically measures the inhibition of mushroom tyrosinase activity in the presence of the test compound, this compound. Kojic acid is often used as a positive control.[3][5]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of Kojic Acid (positive control) in distilled water or buffer.[5]

    • Prepare Tyrosinase Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 6.8).

    • Prepare Mushroom Tyrosinase enzyme solution in Tyrosinase Assay Buffer.

    • Prepare L-tyrosine or L-DOPA substrate solution in Tyrosinase Assay Buffer.[6]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test material (this compound) and controls (Kojic Acid, vehicle) to respective wells.[3]

    • Add 50 µL of the tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes.[3]

    • Initiate the reaction by adding 30 µL of the L-tyrosine or L-DOPA substrate solution to each well.[3]

    • Measure the absorbance at 490-510 nm every minute for 30-60 minutes using a microplate reader.[3][4]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each concentration.

    • Determine the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Slope of Control - Slope of Test) / Slope of Control] x 100

    • Calculate the IC50 value (the concentration of the test material that inhibits 50% of the enzyme activity).

Data Presentation:

CompoundConcentration (µM)% Tyrosinase InhibitionIC50 (µM)
Vehicle Control-0-
This compoundX1Y1Z
X2Y2
X3Y3
Kojic Acid (Positive Control)A1B1C
A2B2
A3B3
Melanin Content Assay in B16 Melanoma Cells

Principle: B16 murine melanoma cells are a well-established cell line for studying melanogenesis.[7][8][9] This assay quantifies the melanin content within these cells after treatment with this compound to assess its inhibitory effect on melanin production. Melanin synthesis is often stimulated with α-melanocyte-stimulating hormone (α-MSH).[9][10]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[9]

    • Seed the cells in a 6-well or 24-well plate at a density of 2.5 x 10^4 to 1 x 10^5 cells/well and allow them to adhere for 24 hours.[8][9]

    • Replace the medium with fresh medium containing various concentrations of this compound and a positive control (e.g., Kojic acid). Include a vehicle control (e.g., DMSO).[9]

    • To stimulate melanin production, α-MSH (e.g., 100-200 nM) can be added to all wells except for the unstimulated control.[9][10]

    • Incubate the cells for 72 hours.[9][10]

  • Melanin Extraction and Quantification:

    • After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8][9]

    • Lyse the cells by adding 1N NaOH with 10% DMSO and incubating at 60-80°C for 1-2 hours to dissolve the melanin granules.[8][9][10]

    • Transfer the lysates to a 96-well plate.

    • Measure the absorbance of the lysates at a wavelength between 405 nm and 492 nm using a microplate reader.[8][11]

  • Normalization and Data Analysis:

    • To account for any effects on cell viability, perform a protein quantification assay (e.g., BCA or Bradford) on a parallel set of cell lysates or normalize the melanin content to the cell number determined by a cell viability assay (e.g., MTT).[8][11]

    • Calculate the percentage of melanin synthesis inhibition relative to the α-MSH-treated control.

Data Presentation:

TreatmentConcentration (µM)Melanin Content (Absorbance @ 475 nm)Protein Content (µ g/well )Normalized Melanin Content% Inhibition
Vehicle Control-AP1A/P10
α-MSH Control-BP2B/P2-
This compoundX1C1P3C1/P3Y1
X2C2P4C2/P4Y2
Kojic Acid (Positive Control)Z1D1P5D1/P5W1

II. Ex Vivo Efficacy Testing

Ex vivo models, using human or animal skin explants, bridge the gap between in vitro and in vivo studies. These models maintain the complex three-dimensional structure and cellular interactions of the skin, offering a more physiologically relevant testing platform.[12]

Principle: Live human or porcine skin explants are cultured and treated topically with formulations containing this compound.[13][14] The effect on skin pigmentation is then assessed through various endpoints.

Experimental Protocol:

  • Skin Explant Preparation and Culture:

    • Obtain fresh human skin from elective surgeries (with informed consent) or porcine skin.[13][14]

    • Prepare full-thickness skin biopsies and place them in a culture system that maintains their viability for several days.[13]

  • Topical Application:

    • Apply a standardized amount of the formulation containing this compound, a placebo formulation, and a positive control formulation to the surface of the skin explants.

    • The application can be repeated over several days to mimic a real-use scenario.

  • Endpoint Analysis:

    • Histology: At the end of the treatment period, fix, section, and stain the skin explants with Fontana-Masson stain to visualize melanin distribution in the epidermis.

    • Melanin Quantification: Homogenize the epidermal layer of the skin explants and quantify the melanin content spectrophotometrically as described in the in vitro protocol.

    • Gene and Protein Expression: Analyze the expression of key melanogenesis-related genes (e.g., TYR, TRP-1, TRP-2, MITF) and proteins using RT-qPCR and Western blotting, respectively.

Data Presentation:

Treatment GroupMelanin Content (µg/mg tissue)Fontana-Masson Staining (Qualitative)TYR Gene Expression (Fold Change)
Placebo ControlA+++1.0
This compoundB+X
Positive ControlC+/-Y

III. Clinical Efficacy Testing

Clinical trials are the gold standard for substantiating the skin brightening claims of a cosmetic or dermatological product. These studies are conducted on human volunteers under controlled conditions and are overseen by dermatologists.[15]

Principle: A randomized, double-blind, placebo-controlled study is designed to evaluate the effect of a topical product containing this compound on skin pigmentation over a defined period.[16]

Experimental Protocol:

  • Study Design:

    • Subjects: Recruit healthy female or male volunteers aged 20-60 with facial hyperpigmentation (e.g., melasma, age spots).[15][17]

    • Inclusion/Exclusion Criteria: Define clear criteria, excluding pregnant or breastfeeding women, individuals with skin diseases, or those using other skin brightening products.[15][16][17]

    • Randomization and Blinding: Randomly assign subjects to either the test product group or the placebo group in a double-blind manner.

    • Treatment Protocol: Subjects apply the assigned product to their face twice daily for a period of 8-12 weeks.[2][16]

  • Efficacy Assessments:

    • Instrumental Measurement:

      • Chromameter/Spectrophotometer: Measure skin color using the CIELAB color space system at baseline and at specified follow-up visits (e.g., weeks 4, 8, and 12).[16][18] The key parameters are:

        • L* value: Represents lightness (higher value indicates lighter skin).[19][20][21]

        • a* value: Represents the red-green axis.

        • b* value: Represents the yellow-blue axis.

      • Mexameter: Measures the melanin index of the skin.[15]

    • Dermatological Assessment: A dermatologist visually assesses the changes in hyperpigmentation using a standardized grading scale.

    • Subject Self-Assessment: Subjects complete questionnaires to evaluate their perception of the product's efficacy.

Data Presentation:

Table 1: Instrumental Measurement of Skin Lightness (L value)*

Time PointTest Product (Mean L* ± SD)Placebo (Mean L* ± SD)p-value
BaselineL1L2> 0.05
Week 4L3L4< 0.05
Week 8L5L6< 0.01
Week 12L7L8< 0.01

Table 2: Instrumental Measurement of Melanin Index

Time PointTest Product (Mean Melanin Index ± SD)Placebo (Mean Melanin Index ± SD)p-value
BaselineM1M2> 0.05
Week 4M3M4< 0.05
Week 8M5M6< 0.01
Week 12M7M8< 0.01

IV. Visualization of Pathways and Workflows

Melanogenesis Signaling Pathway

// Nodes UVB [label="UVB Radiation", fillcolor="#FBBC05", fontcolor="#202124"]; Keratinocytes [label="Keratinocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_MSH [label="α-MSH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MC1R [label="MC1R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MITF [label="MITF", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tyrosinase [label="Tyrosinase", fillcolor="#34A853", fontcolor="#FFFFFF"]; TRP1 [label="TRP-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; TRP2 [label="TRP-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; L_DOPA [label="L-DOPA", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopaquinone [label="Dopaquinone", fillcolor="#F1F3F4", fontcolor="#202124"]; Melanin [label="Melanin", fillcolor="#202124", fontcolor="#FFFFFF"]; Ascorbyl_Dipalmitate [label="this compound\n(Vitamin C derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges UVB -> Keratinocytes [color="#202124"]; Keratinocytes -> alpha_MSH [label="releases", fontsize=8, fontcolor="#5F6368", color="#202124"]; alpha_MSH -> MC1R [label="binds to", fontsize=8, fontcolor="#5F6368", color="#202124"]; MC1R -> AC [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; AC -> cAMP [label="produces", fontsize=8, fontcolor="#5F6368", color="#202124"]; cAMP -> PKA [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PKA -> CREB [label="phosphorylates", fontsize=8, fontcolor="#5F6368", color="#202124"]; CREB -> MITF [label="activates transcription of", fontsize=8, fontcolor="#5F6368", color="#202124"]; MITF -> Tyrosinase [label="activates transcription of", fontsize=8, fontcolor="#5F6368", color="#202124"]; MITF -> TRP1 [label="activates transcription of", fontsize=8, fontcolor="#5F6368", color="#202124"]; MITF -> TRP2 [label="activates transcription of", fontsize=8, fontcolor="#5F6368", color="#202124"]; L_Tyrosine -> L_DOPA [label="Tyrosinase", fontsize=8, fontcolor="#5F6368", color="#202124"]; L_DOPA -> Dopaquinone [label="Tyrosinase", fontsize=8, fontcolor="#5F6368", color="#202124"]; Dopaquinone -> Melanin [label="synthesis", fontsize=8, fontcolor="#5F6368", color="#202124"]; Ascorbyl_Dipalmitate -> Tyrosinase [label="inhibits", color="#EA4335", style=dashed]; } Caption: Simplified signaling pathway of melanogenesis.

Experimental Workflow for In Vitro Testing

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; tyrosinase_assay [label="Tyrosinase Inhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="B16 Cell Culture & Seeding", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Treatment with\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="72h Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; melanin_extraction [label="Melanin Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="Spectrophotometric\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis & IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> tyrosinase_assay [color="#202124"]; start -> cell_culture [color="#202124"]; tyrosinase_assay -> data_analysis [color="#202124"]; cell_culture -> treatment [color="#202124"]; treatment -> incubation [color="#202124"]; incubation -> melanin_extraction [color="#202124"]; melanin_extraction -> quantification [color="#202124"]; quantification -> data_analysis [color="#202124"]; data_analysis -> end [color="#202124"]; }

Caption: Workflow for in vitro skin brightening assays.

Clinical Trial Workflow

// Nodes recruitment [label="Subject Recruitment\n(Inclusion/Exclusion Criteria)", fillcolor="#FBBC05", fontcolor="#202124"]; baseline [label="Baseline Measurements\n(Lab*, Melanin Index)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; randomization [label="Randomization\n(Double-Blind, Placebo-Controlled)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; treatment_period [label="Treatment Period\n(8-12 Weeks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; follow_up [label="Follow-up Assessments\n(Weeks 4, 8, 12)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_analysis [label="Final Data Analysis\n& Reporting", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges recruitment -> baseline [color="#202124"]; baseline -> randomization [color="#202124"]; randomization -> treatment_period [color="#202124"]; treatment_period -> follow_up [color="#202124"]; follow_up -> final_analysis [color="#202124"]; }

Caption: Workflow for a clinical trial on skin brightening.

References

Application Notes and Protocols for Ascorbyl Dipalmitate in Nanoemulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of Ascorbyl Dipalmitate (ADP), a lipophilic derivative of Vitamin C, in the formulation of nanoemulsions for research and development.[1][2][3] This document outlines the rationale for using ADP in nanoemulsions, summarizes key formulation and characterization data, provides detailed experimental protocols, and visualizes relevant workflows and potential signaling pathways.

Introduction to this compound in Nanoemulsions

This compound is a stable, fat-soluble ester of ascorbic acid and palmitic acid.[1] Its lipophilic nature makes it an excellent candidate for incorporation into the oil phase of nanoemulsions, which are colloidal dispersions of oil droplets in an aqueous phase with droplet sizes typically in the range of 20-200 nm. These formulations are of significant interest in drug delivery and cosmetics due to their ability to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[4][5]

The incorporation of this compound into nanoemulsions can serve a dual purpose: it can act as the primary active ingredient, leveraging its antioxidant properties, or it can function as a stabilizing agent for the nanoemulsion itself.[1][6] Research has explored the use of ADP-stabilized nanoemulsions for various applications, including the localized treatment of inflammatory bowel diseases and for topical delivery to the skin.[2][3][6]

Key Physicochemical Characteristics

The successful formulation of this compound nanoemulsions hinges on achieving specific physicochemical properties that ensure stability and efficacy. The following table summarizes key parameters from various research studies.

Formulation IDOil PhaseSurfactant(s)This compound Conc.Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
NE-ADPα-tocopherolAscorbyl-2,6-dipalmitate (ADP)Not specified as cargo< 200Not SpecifiedNegative[6]
Poppy Seed Oil NEPoppyseed OilNot Specified0.2% to 5%~200< 0.3< -30[4][5]
R-NE-MPNot SpecifiedNot SpecifiedNot Specified1680.312-22.16[7]
T-NE-MPNot SpecifiedNot SpecifiedNot Specified1040.18-18.88[7]
AP-NS-GNot SpecifiedPolyoxyl-40 hydrogenated castor oil75 mg/mL493.2< 0.3-48.7[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization

This protocol describes a common method for producing fine oil-in-water nanoemulsions.

Materials:

  • This compound

  • Oil phase (e.g., α-tocopherol, poppy seed oil, medium-chain triglycerides)

  • Aqueous phase (e.g., purified water, buffer solution)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (optional, e.g., ethanol, propylene glycol)

Equipment:

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve the this compound in the selected oil phase.

    • Gently heat and stir the mixture if necessary to ensure complete dissolution.

    • Add any other oil-soluble components to this phase.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and any water-soluble components in the aqueous phase.

    • Stir until a clear solution is obtained.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer.

    • Homogenize for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Operate the homogenizer at a pressure of 100-150 MPa for 3-5 cycles.

    • Cool the resulting nanoemulsion in an ice bath to dissipate heat generated during homogenization.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the final nanoemulsion using dynamic light scattering (DLS).

    • Visually inspect for any signs of instability such as creaming or phase separation.

Protocol 2: Characterization of Nanoemulsion Properties

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

  • Instrumentation: Dynamic Light Scattering (DLS) instrument.

  • Sample Preparation: Dilute the nanoemulsion with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement:

    • Equilibrate the sample to the desired temperature (typically 25°C).

    • Perform the measurement to obtain the average particle size (Z-average), PDI, and zeta potential.

    • Conduct measurements in triplicate and report the mean and standard deviation.

B. Encapsulation Efficiency and Drug Loading

  • Separation of Free Drug:

    • Use a method to separate the nanoemulsion from the unencapsulated this compound. Common techniques include ultracentrifugation or centrifugal filter units.

  • Quantification:

    • Disrupt the nanoemulsion droplets (e.g., by adding a suitable solvent like methanol) to release the encapsulated this compound.

    • Quantify the amount of this compound in the nanoemulsion and in the aqueous phase (containing the free drug) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Encapsulation Efficiency (%EE):

    • Drug Loading (%DL):

Visualizations

Experimental Workflow for Nanoemulsion Formulation and Characterization

G Workflow for this compound Nanoemulsion R&D cluster_formulation Formulation cluster_characterization Characterization prep_oil Prepare Oil Phase (this compound + Oil) pre_emulsion Create Pre-emulsion (High-Shear Mixing) prep_oil->pre_emulsion prep_aq Prepare Aqueous Phase (Water + Surfactant) prep_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph dls Particle Size, PDI, Zeta Potential (DLS) hph->dls ee_dl Encapsulation Efficiency & Drug Loading (HPLC) hph->ee_dl stability Stability Studies (Storage, Stress Tests) hph->stability invitro In Vitro Release Studies hph->invitro

Caption: A flowchart illustrating the key steps in the formulation and characterization of this compound nanoemulsions.

Potential Signaling Pathways Influenced by this compound

Ascorbyl palmitate, as a source of ascorbic acid, can influence cellular processes primarily through its antioxidant and pro-oxidant activities.

Caption: A diagram showing the potential dual role of this compound in cellular signaling, acting as an antioxidant or a pro-oxidant depending on the context.

References

Application Notes and Protocols for Measuring the Photoprotective Effects of Ascorbyl Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl dipalmitate (ADP) is a fat-soluble ester of ascorbic acid (Vitamin C) and palmitic acid. Its lipophilic nature allows for enhanced skin penetration compared to the hydrophilic L-ascorbic acid, making it a compound of interest for topical photoprotective formulations. These application notes provide a comprehensive overview of the techniques and detailed protocols for measuring the photoprotective effects of ADP, enabling researchers to accurately assess its efficacy in preventing ultraviolet (UV) radiation-induced skin damage.

The photoprotective effects of this compound are primarily attributed to its antioxidant properties, which help neutralize reactive oxygen species (ROS) generated by UV exposure. This, in turn, can mitigate a cascade of damaging events, including erythema (sunburn), DNA damage, inflammation, and the breakdown of collagen and elastin, which leads to photoaging.

Data Presentation: Quantitative Assessment of Photoprotective Efficacy

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the expected endpoints and provide illustrative data based on studies of the closely related compound, ascorbyl palmitate, and other vitamin C derivatives. Researchers are encouraged to generate specific data for this compound using the protocols outlined below.

Table 1: In Vivo Photoprotection Data

ParameterTest SubstanceConcentrationResultReference
Erythema ReductionAscorbyl PalmitateNot Specified50% reduction in redness of UV-induced burns.[1][2][1][2]
Formulation with Ascorbyl PalmitateNot SpecifiedSignificant decrease in skin erythema content over 12 weeks.[3][3]
Minimal Erythema Dose (MED)Vitamin C & E Combination (Oral)Not SpecifiedSignificant increase in MED after 3 months.[4][4]
Sun Protection Factor (SPF)Data for this compound not available---
UVA Protection Factor (UVAPF)Data for this compound not available---

Table 2: In Vitro Photoprotection and Antioxidant Activity Data

ParameterTest SubstanceConcentrationResultReference
Antioxidant Activity (DPPH Assay)Ascorbyl PalmitateNot SpecifiedIC50 values reported in various studies (Note: IC50 is highly dependent on assay conditions).[5][6][7][8]
Ascorbic Acid (for comparison)Not SpecifiedIC50 typically in the range of 5-10 µg/mL.[8][8]
UV-induced DNA DamageAscorbic AcidNot SpecifiedProtective effect against UV-induced DNA strand breaks.[9][9]
Vitamin C & E Combination (Oral)Not SpecifiedSignificantly less thymine dimer formation after 3 months.[4][4]
Inhibition of ROSAscorbyl Palmitate1, 5, or 25 µMEffectively inhibited dihydrorhodamine 123 oxidation in keratinocytes.[10][10]
Inhibition of MMP-1 ExpressionData for this compound not available---

Experimental Protocols

In Vitro Methods

This assay measures the ability of this compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a stock solution of ascorbic acid as a positive control and create a similar dilution series.

    • Prepare a 0.1 mM DPPH working solution in methanol or ethanol. This solution should be freshly prepared and protected from light.

  • Assay Procedure:

    • Add 100 µL of each dilution of the test sample and positive control to separate wells of the 96-well plate.

    • Add 100 µL of the DPPH working solution to each well.

    • As a blank, use 100 µL of the solvent and 100 µL of the DPPH solution.

    • As a control, use 100 µL of each sample dilution and 100 µL of the solvent (without DPPH).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

This protocol assesses the ability of this compound to protect human keratinocytes from UV-induced damage.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • This compound

  • UVB irradiation source

  • Phosphate-buffered saline (PBS)

  • Reagents for assessing cell viability (e.g., MTT assay), ROS production (e.g., DCFH-DA assay), and DNA damage (e.g., Comet assay).

Protocol:

  • Cell Culture and Treatment:

    • Culture keratinocytes in appropriate medium until they reach 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with a final concentration of the vehicle kept constant and non-toxic across all treatments) for a specified period (e.g., 24 hours).

  • UVB Irradiation:

    • Wash the cells with PBS.

    • Irradiate the cells with a specific dose of UVB radiation (e.g., 30 mJ/cm²). A thin layer of PBS should cover the cells during irradiation. Control cells should be sham-irradiated.

  • Post-Irradiation Incubation and Analysis:

    • Replace the PBS with fresh cell culture medium (with or without this compound).

    • Incubate the cells for a desired period (e.g., 24 hours).

    • Assess various endpoints:

      • Cell Viability: Use the MTT assay to measure mitochondrial activity, which is an indicator of cell viability.

      • Reactive Oxygen Species (ROS) Production: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

      • DNA Damage: Perform the Comet assay (detailed below) to quantify DNA strand breaks.

      • MAPK Pathway Activation: Analyze the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., ERK, JNK, p38) using Western blotting.[10][11]

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Treated and irradiated keratinocytes (from the protocol above)

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Gold, propidium iodide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Protocol:

  • Cell Preparation:

    • Harvest the treated and control keratinocytes.

    • Resuspend the cells in ice-cold PBS.

  • Slide Preparation:

    • Coat microscope slides with normal melting point agarose and allow to dry.

    • Mix a small aliquot of the cell suspension with low melting point agarose.

    • Pipette this mixture onto the pre-coated slide, cover with a coverslip, and allow to solidify on ice.

  • Lysis:

    • Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the nucleoid containing the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in alkaline electrophoresis buffer for a period to allow the DNA to unwind.

    • Perform electrophoresis at a low voltage in the same buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail moment, or percentage of DNA in the tail).

In Vivo Methods

These methods are the standard for assessing a product's ability to protect against UVB-induced erythema (SPF) and UVA-induced tanning (UVAPF).

Materials:

  • Human volunteers (Fitzpatrick skin types I-III)

  • Solar simulator with a defined UV spectrum

  • Test formulation containing this compound

  • Reference sunscreen formulation

  • Dermatologist or trained technician

Protocol (based on ISO 24444 for SPF):

  • Volunteer Selection and Site Demarcation:

    • Recruit healthy volunteers with fair skin types who are not sun-tanned.

    • Demarcate small test sites on the volunteer's back.

  • Product Application:

    • Apply the test formulation containing this compound and the reference sunscreen to the demarcated sites at a standardized amount (2 mg/cm²).

    • Leave one site untreated as a control.

  • UV Irradiation:

    • After a specified waiting period (e.g., 15-30 minutes), expose the test sites to a series of increasing doses of UV radiation from the solar simulator.

  • Erythema Assessment:

    • Visually assess the erythemal response of each test site 16-24 hours after irradiation.

    • The Minimal Erythema Dose (MED) is determined as the lowest UV dose that produces the first perceptible, well-defined erythema.

  • Calculation:

    • The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin:

    • A similar principle is applied for UVAPF determination (based on ISO 24442), where the endpoint is persistent pigment darkening (PPD) instead of erythema.

DRS is a non-invasive technique to measure the absorption spectrum of a sunscreen product on the skin, allowing for the calculation of SPF and UVAPF.

Materials:

  • Diffuse Reflectance Spectrometer

  • Human volunteers

  • Test formulation containing this compound

Protocol:

  • Baseline Measurement:

    • Measure the diffuse reflectance of the untreated skin at the test site.

  • Product Application:

    • Apply the test formulation to the skin at 2 mg/cm².

  • Post-Application Measurement:

    • After a waiting period, measure the diffuse reflectance of the protected skin.

  • Calculation:

    • The in vivo absorbance of the sunscreen is calculated from the difference between the two measurements.

    • The SPF and UVAPF can then be calculated from the absorbance spectrum using standardized equations that factor in the solar spectrum and the erythemal action spectrum.

Mandatory Visualizations

Experimental Workflow for Cellular Photoprotection Assay

G Workflow for In Vitro Cellular Photoprotection Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_end Outcome start Start culture Culture Keratinocytes start->culture treat Pre-treat with this compound culture->treat irradiate UVB Irradiation treat->irradiate incubate Post-irradiation Incubation irradiate->incubate viability Cell Viability (MTT) incubate->viability ros ROS Production (DCFH-DA) incubate->ros dna DNA Damage (Comet Assay) incubate->dna mapk MAPK Activation (Western Blot) incubate->mapk end Assess Photoprotective Effect viability->end ros->end dna->end mapk->end

Caption: Workflow for assessing cellular photoprotection.

Signaling Pathway of UV-Induced Skin Damage and this compound's Protective Role

G UV-Induced Damage and this compound's Intervention cluster_uv UV Radiation cluster_cellular Cellular Response cluster_adp This compound Action UV UVB/UVA ROS Increased ROS UV->ROS DNA_damage DNA Damage UV->DNA_damage EGFR EGFR Activation ROS->EGFR Inflammation Inflammation ROS->Inflammation DNA_damage->Inflammation MAPK MAPK Activation (ERK, p38, JNK) EGFR->MAPK AP1 AP-1 Activation MAPK->AP1 MMP1 MMP-1 Expression AP1->MMP1 Collagen_degradation Collagen Degradation MMP1->Collagen_degradation Erythema Erythema Inflammation->Erythema ADP This compound ADP->ROS Scavenges ADP->EGFR Inhibits

Caption: UV damage pathway and ADP's protective action.

Conclusion

The methodologies described in these application notes provide a robust framework for evaluating the photoprotective effects of this compound. A combination of in vitro and in vivo tests is recommended for a comprehensive assessment. While this compound holds promise as a photoprotective agent, further research is needed to quantify its efficacy in various formulations and to fully elucidate its mechanisms of action. The protocols provided herein serve as a guide for researchers to generate the necessary data to support the development of effective photoprotective products containing this compound.

References

In Vivo Experimental Design for Ascorbyl Dipalmitate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ascorbyl dipalmitate, a lipophilic diester of ascorbic acid (Vitamin C), offers enhanced stability and skin permeability compared to its hydrophilic counterpart.[1][2] This makes it a compound of significant interest for topical applications in dermatology and cosmetics, particularly for its antioxidant, anti-inflammatory, and anti-aging properties.[2][3] While much of the detailed in vivo research has been conducted on the closely related monoester, ascorbyl palmitate, the principles and methodologies are largely applicable to this compound due to their similar physicochemical characteristics.[1] This document provides a comprehensive guide to designing in vivo studies to investigate the efficacy and mechanisms of action of this compound.

The primary applications for in vivo studies of this compound include:

  • Skin Aging and Photoaging: Evaluating its ability to stimulate collagen synthesis, reduce wrinkles, and protect against UV-induced damage.[4][5]

  • Inflammatory Skin Conditions: Assessing its potential to ameliorate inflammatory responses in conditions such as dermatitis and psoriasis.

  • Hyperpigmentation: Investigating its role in reducing melanin synthesis and promoting a more even skin tone.[2]

  • Pharmacokinetics and Skin Penetration: Determining its absorption, distribution, metabolism, and excretion profile within the skin layers.[6]

Key In Vivo Experimental Protocols

Evaluation of Skin Penetration and Bioavailability

Objective: To quantify the penetration of this compound into the stratum corneum and deeper skin layers.

Animal Model: Hairless mice or domestic pigs are suitable models due to similarities in skin physiology to humans.

Protocol: Tape Stripping

  • Formulation Application: Apply a standardized amount of the test formulation containing this compound to a defined area on the animal's dorsal skin.

  • Incubation: Allow the formulation to remain on the skin for a specified period (e.g., 2, 4, 8 hours).

  • Tape Stripping: Sequentially apply and remove adhesive tapes to the treated area to progressively remove layers of the stratum corneum.

  • Extraction: Extract this compound from the collected tapes using a suitable solvent (e.g., methanol).

  • Quantification: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound at different depths of the stratum corneum.[7]

Protocol: Franz Diffusion Cell (Ex Vivo)

  • Skin Preparation: Excise full-thickness skin from the animal model and mount it on a Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Formulation Application: Apply the this compound formulation to the skin surface in the donor compartment.

  • Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at a constant temperature (32°C).

  • Sampling: At predetermined time intervals, collect samples from the receptor fluid.

  • Quantification: Analyze the samples by HPLC to determine the amount of this compound that has permeated through the skin over time.[6]

Assessment of Anti-Aging Effects (Collagen Synthesis)

Objective: To determine the effect of topical this compound on collagen production in the skin.

Animal Model: Aged mice or UV-induced photoaged mouse models are appropriate.[5]

Protocol:

  • Treatment Groups: Divide animals into groups: (1) Untreated control, (2) Vehicle control, (3) this compound-treated.

  • Topical Application: Apply the test formulation to the dorsal skin of the animals daily for a predetermined period (e.g., 4-8 weeks).

  • Tissue Collection: At the end of the study, euthanize the animals and collect skin biopsies from the treated areas.

  • Histological Analysis: Process the skin samples for histological staining (e.g., Masson's trichrome stain) to visualize collagen fibers.

  • Biochemical Analysis: Homogenize a portion of the skin tissue to measure the total collagen content using a hydroxyproline assay. Ascorbic acid is a known cofactor for prolyl and lysyl hydroxylases, which are crucial for collagen synthesis.[8]

  • Gene Expression Analysis: Use techniques like quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of collagen type I and III.

Evaluation of Anti-Inflammatory Activity

Objective: To investigate the anti-inflammatory effects of this compound in a model of skin inflammation.

Animal Model: Mouse models of contact dermatitis (e.g., induced by dinitrochlorobenzene) or psoriasis-like skin inflammation (e.g., induced by imiquimod).

Protocol:

  • Induction of Inflammation: Induce skin inflammation in the animals according to the chosen model.

  • Treatment Groups: Establish treatment groups: (1) Naive control, (2) Disease control (vehicle-treated), (3) this compound-treated.

  • Topical Application: Apply the test formulation to the inflamed skin area daily.

  • Clinical Scoring: Monitor and score the severity of inflammation daily based on erythema, scaling, and thickness.

  • Tissue Analysis: At the end of the experiment, collect skin biopsies for:

    • Histology: To assess inflammatory cell infiltration.

    • Cytokine Analysis: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qRT-PCR.

    • Western Blot: To analyze the expression of key inflammatory signaling proteins.

Quantitative Data Summary

The following tables summarize representative quantitative data, primarily from studies on ascorbyl palmitate, which can be used as a benchmark for designing and interpreting studies on this compound.

Table 1: In Vivo Skin Penetration of Ascorbyl Palmitate (2%) in Different Formulations after 2 Hours [7]

FormulationMean Recovery in Stratum Corneum (%)
Emulgel (E)73.64
Liposomal Emulgel (LE)93.31
Cream (C)82.11
Liposomal Cream (LC)96.40

Table 2: Hydrolysis of Ascorbyl Palmitate in Rat Skin Homogenates [6]

ParameterValue
Kinetic ModelFirst-order
Rate Constant (k)2.46 x 10⁻² min⁻¹

Visualizing a Key Signaling Pathway and Experimental Workflows

Signaling Pathway: Ascorbyl Palmitate/Dipalmitate Inhibition of the NLRP3 Inflammasome

NLRP3_Inhibition cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound Stimuli Stimuli ROS Mitochondrial ROS Stimuli->ROS NLRP3_NEK7 NLRP3-NEK7 Interaction ROS->NLRP3_NEK7 Assembly Inflammasome Assembly NLRP3_NEK7->Assembly Caspase1_activation Caspase-1 Activation Assembly->Caspase1_activation Cytokine_release Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1_activation->Cytokine_release AD Ascorbyl Dipalmitate AD->ROS Scavenges AD->NLRP3_NEK7 Blocks Skin_Penetration_Workflow Start Start Animal_Model Select Animal Model (e.g., Hairless Mouse) Start->Animal_Model Formulation Prepare this compound Formulation and Vehicle Start->Formulation Application Topical Application of Formulation Animal_Model->Application Formulation->Application Incubation Incubation Period Application->Incubation Sampling Sample Collection (Tape Stripping or Biopsy) Incubation->Sampling Extraction Extraction of This compound Sampling->Extraction Quantification HPLC Analysis Extraction->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis End End Data_Analysis->End Rationale Ascorbic_Acid Ascorbic Acid (Vitamin C) Properties Instability (Oxidation) Hydrophilic Nature Ascorbic_Acid->Properties has Ascorbyl_Dipalmitate This compound Properties->Ascorbyl_Dipalmitate leads to development of Advantages Enhanced Stability Lipophilic (Improved Skin Penetration) Ascorbyl_Dipalmitate->Advantages possesses Benefits Effective Topical Delivery Sustained Bioactivity Advantages->Benefits results in

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Ascorbyl Dipalmitate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of ascorbyl dipalmitate in aqueous solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a challenge?

This compound is a fat-soluble derivative of ascorbic acid (Vitamin C), created by esterifying ascorbic acid with two molecules of palmitic acid.[1][2] This modification significantly increases its lipophilicity, making it more stable than L-ascorbic acid, especially in oil-based and emulsion systems.[3] However, this lipophilic nature is also the primary reason for its poor solubility in aqueous solutions, which presents a significant challenge for its formulation in many pharmaceutical and cosmetic products intended for aqueous delivery systems.[1][4]

Q2: What are the main strategies to improve the aqueous solubility of this compound?

The primary strategies to enhance the aqueous solubility of this compound involve the use of advanced formulation technologies that can encapsulate or otherwise associate with the lipophilic molecule to facilitate its dispersion in water. The most common and effective methods include:

  • Nanocarrier Systems: Encapsulating this compound within nanometer-sized carriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes.

  • Microemulsions: Forming thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactants that can solubilize this compound.

  • Cyclodextrin Inclusion Complexes: Creating complexes where the this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.

Q3: How do I choose the most suitable solubilization method for my application?

The choice of solubilization method depends on several factors, including the desired final product characteristics (e.g., transparency, viscosity), the required concentration of this compound, the intended route of administration, and stability considerations. The following decision-making workflow can guide your selection:

G start Start: Need to solubilize This compound in an aqueous solution q1 Is a transparent, low-viscosity system required? start->q1 microemulsion Consider Microemulsions q1->microemulsion Yes q2 Is controlled release or enhanced skin penetration a priority? q1->q2 No end Method Selected microemulsion->end nanocarriers Explore Nanocarrier Systems (SLNs, NLCs, Liposomes) q2->nanocarriers Yes q3 Is improving stability against oxidation the primary goal? q2->q3 No nanocarriers->end cyclodextrin Investigate Cyclodextrin Inclusion Complexes q3->cyclodextrin Yes q3->end No cyclodextrin->end G cluster_0 Lipid Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Emulsification and Homogenization cluster_3 Nanoparticle Formation l1 Weigh solid lipid (e.g., glyceryl monostearate) l2 Weigh this compound l1->l2 l3 Heat lipid phase to 5-10°C above the lipid's melting point l2->l3 l4 Dissolve this compound in the molten lipid l3->l4 e1 Add lipid phase to the aqueous phase under high- speed stirring (e.g., 8000 rpm) to form a pre-emulsion l4->e1 a1 Weigh surfactant (e.g., Poloxamer 188) a2 Dissolve surfactant in purified water a1->a2 a3 Heat aqueous phase to the same temperature as the lipid phase a2->a3 a3->e1 e2 Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar, 3-5 cycles) e1->e2 n1 Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs e2->n1 G start Start: Prepare Liposomes step1 Dissolve lipids (e.g., phosphatidylcholine, cholesterol) and this compound in an organic solvent (e.g., chloroform:methanol) start->step1 step2 Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film step1->step2 step3 Hydrate the lipid film with an aqueous buffer by gentle agitation above the lipid phase transition temperature (Tc) step2->step3 step4 Downsize the resulting multilamellar vesicles (MLVs) by sonication or extrusion to form small unilamellar vesicles (SUVs) step3->step4 end Liposome formulation obtained step4->end

References

Technical Support Center: Ascorbyl Dipalmitate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of ascorbyl dipalmitate in formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of this compound.

Issue Potential Cause Recommended Solution
Yellowing or Discoloration of the Formulation Oxidation of this compound due to exposure to air, light, or heat.[1][2][3]Packaging: Store the formulation in opaque, airtight containers to minimize exposure to light and oxygen.[1]• Temperature: Store the product in a cool, dark place. Avoid high temperatures during formulation and storage.[1]• Antioxidant Synergy: Incorporate a synergistic antioxidant, such as tocopherol (Vitamin E), to help regenerate this compound and enhance overall stability.[4]• Chelating Agents: Add a chelating agent like EDTA to bind metal ions that can catalyze oxidation.[5]
Precipitation or Crystallization of this compound Poor solubility of this compound in the formulation base, especially in aqueous systems. Temperature fluctuations can also affect solubility.Solvent System: Ensure this compound is fully dissolved in the oil phase of the formulation before emulsification. Pre-dissolving in a suitable lipid or emollient can be effective.• Formulation Type: this compound is best suited for oil-based or emulsion formulations.[6]• Controlled Cooling: During manufacturing, cool the formulation slowly and with consistent mixing to prevent shock crystallization.• Particle Size Reduction: In some cases, creating a nanosuspension of this compound can improve its stability and prevent precipitation.[7][8]
Decreased Potency or Efficacy Over Time Chemical degradation of this compound, primarily through oxidation.[9]pH Optimization: Maintain the formulation pH in a slightly acidic to neutral range. Highly acidic or basic conditions can accelerate degradation.[1][4]• Combined Antioxidants: Utilize a combination of antioxidants, such as this compound and tocopherol, for a more robust and longer-lasting antioxidant system.[4]• Stability Testing: Conduct rigorous stability testing under accelerated conditions (e.g., elevated temperature and humidity) to predict and understand the degradation kinetics.
Phase Separation in Emulsions pH shifts within the formulation can destabilize the emulsion. This compound's mild acidity can contribute to this over time.[4]Buffering System: Incorporate a suitable buffering agent to maintain a stable pH throughout the product's shelf life.[4]• Emulsifier Selection: Ensure the chosen emulsifier system is robust and compatible with all ingredients, including this compound, across the intended pH range.

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause the oxidation of this compound?

The primary factors that lead to the oxidation of this compound are exposure to light, air (oxygen), high temperatures, and the presence of metal ions.[1][9]

2. How can I improve the stability of this compound in my formulation?

To enhance stability, you should:

  • Use opaque and airtight packaging.[1]

  • Store the product in a cool environment.[1]

  • Incorporate synergistic antioxidants like tocopherol (Vitamin E).

  • Add a chelating agent such as EDTA.[5]

  • Maintain an optimal pH for the formulation.[4]

3. What is the ideal pH range for formulations containing this compound?

While specific optimal pH can be formulation-dependent, a slightly acidic to neutral pH range is generally recommended to maintain the stability of this compound.[4]

4. Can I use this compound in water-based formulations?

This compound is oil-soluble and not readily soluble in water.[6] Therefore, it is best suited for anhydrous (oil-based) formulations or the oil phase of emulsions. For aqueous systems, a water-soluble derivative of Vitamin C, such as sodium ascorbyl phosphate or magnesium ascorbyl phosphate, would be more appropriate.[9]

5. Why is tocopherol often recommended for use with this compound?

Tocopherol (Vitamin E) and this compound have a synergistic relationship. Tocopherol is a potent antioxidant that can be consumed as it neutralizes free radicals. This compound can regenerate the oxidized tocopherol, allowing it to continue its antioxidant function. This combination provides a more effective and longer-lasting antioxidant system in the formulation.

Quantitative Stability Data

The following table summarizes the stability of ascorbyl palmitate (a close analogue of this compound) under various conditions, highlighting the impact of formulation and storage on its degradation.

Formulation Type Storage Conditions Time Ascorbyl Palmitate Remaining (%) Key Findings Reference
o/w MicroemulsionRoom Temperature (in dark)28 days~85%Higher initial concentrations of ascorbyl palmitate can reduce the extent of its degradation.[10][11]
w/o MicroemulsionRoom Temperature (in dark)28 days~90%Ascorbyl palmitate is generally more stable in w/o microemulsions compared to o/w microemulsions.[10][11]
o/w MicroemulsionRoom Temperature (exposed to light)28 days<70%Exposure to light significantly accelerates the degradation of ascorbyl palmitate.[10][11]
Multiple Emulsion (W/O/W)40°C / 75% RH3 months~95%Multiple emulsions can provide a stable carrier system for both hydrophilic and lipophilic vitamin C derivatives.[12]
Standard SolutionRoom Temperature60 days~75%Ascorbyl palmitate is significantly more stable than L-ascorbic acid (~35% remaining) but less stable than magnesium ascorbyl phosphate (>90% remaining) in solution.[13]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound in a Cream Formulation

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to quantify this compound in a cream formulation, allowing for the assessment of its stability over time.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Deionized water

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.02 M phosphate buffer (pH 3.5) in a ratio of 75:10:15 (v/v/v).[14]

  • Flow Rate: 1.5 mL/min[14]

  • Detection Wavelength: 254 nm[14]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Standard Solution:

  • Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Sample Preparation:

  • Accurately weigh about 1 gram of the cream formulation into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the this compound.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Mix thoroughly and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

6. Stability Study:

  • Store the cream formulation under various conditions (e.g., 25°C/60% RH, 40°C/75% RH, and photostability chamber).

  • At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples and analyze them using the HPLC method described above.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Assessment of Antioxidant Synergy with DPPH Assay

This protocol uses the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to evaluate the synergistic antioxidant effect of this compound and tocopherol.

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • This compound

  • α-Tocopherol

  • UV-Vis spectrophotometer

2. Preparation of Solutions:

  • DPPH Solution: Prepare a 0.063 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[5]

  • Antioxidant Stock Solutions: Prepare stock solutions of this compound and α-tocopherol in methanol at a concentration of 1 mg/mL.

  • Test Solutions: Prepare serial dilutions of each antioxidant and mixtures of both at different ratios.

3. Assay Procedure:

  • Add 2 mL of the DPPH solution to 2 mL of each antioxidant test solution (or methanol as a control).

  • Mix well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 516 nm using a UV-Vis spectrophotometer.[5]

4. Calculation of Radical Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the antioxidant.

5. Evaluation of Synergy:

  • Compare the scavenging activity of the individual antioxidants with that of the mixtures. A synergistic effect is observed if the scavenging activity of the mixture is greater than the sum of the individual activities.

Visualizations

Oxidation_Prevention_Workflow cluster_formulation Formulation Stage cluster_packaging Packaging & Storage cluster_outcome Outcome start Start: this compound Formulation dissolve Dissolve this compound in Oil Phase start->dissolve add_antioxidant Add Synergistic Antioxidant (e.g., Tocopherol) dissolve->add_antioxidant add_chelator Add Chelating Agent (e.g., EDTA) add_antioxidant->add_chelator emulsify Emulsify Oil and Water Phases add_chelator->emulsify ph_adjust Adjust pH to Optimal Range emulsify->ph_adjust packaging Package in Opaque, Airtight Container ph_adjust->packaging storage Store in a Cool, Dark Place packaging->storage stable_product Stable Formulation with Minimized Oxidation storage->stable_product Synergistic_Antioxidant_Mechanism cluster_antioxidants Antioxidant System Tocopherol Tocopherol (Vitamin E) Oxidized_Tocopherol Oxidized Tocopherol (Tocopheryl Radical) Tocopherol->Oxidized_Tocopherol becomes Neutralized_Molecule Neutralized Molecule Tocopherol->Neutralized_Molecule produces ADP This compound Oxidized_Tocopherol->ADP is regenerated by ADP->Tocopherol regenerates Oxidized_ADP Oxidized Ascorbyl Dipalmitate ADP->Oxidized_ADP becomes Free_Radical Free Radical Free_Radical->Tocopherol is neutralized by

References

Technical Support Center: Ascorbyl Dipalmitate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of ascorbyl dipalmitate.

A Note on this compound vs. Ascorbyl Palmitate:

This compound is a diester of ascorbic acid and palmitic acid, making it more lipophilic than its monoester counterpart, ascorbyl palmitate.[1][2] While specific HPLC methods for this compound are not extensively documented in publicly available literature, the analytical principles and troubleshooting strategies are largely transferable from the well-established methods for ascorbyl palmitate. The primary adjustment will likely involve modifying the mobile phase to have a stronger organic composition to ensure adequate elution and peak shape for the more nonpolar this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation & Solubility

Q1: My this compound is not dissolving properly in the sample solvent. What should I do?

A1: this compound is highly lipophilic and practically insoluble in water.

  • Recommended Solvents: Start by dissolving your sample in a strong organic solvent such as ethanol, methanol, isopropanol, or a mixture thereof. For highly concentrated stock solutions, DMSO or dimethylformamide (DMF) can be effective.

  • Sonication: Use of an ultrasonic bath can aid in dissolution.

  • Solvent Matching: Ideally, your sample solvent should be as close in composition to your initial mobile phase as possible to prevent peak distortion. If you must use a very strong solvent like DMSO, inject the smallest possible volume.

Q2: I am observing precipitate in my sample vial after preparation. What is the cause?

A2: This is likely due to the low aqueous solubility of this compound. If your mobile phase is significantly weaker (more aqueous) than your sample solvent, the analyte can crash out upon injection. Ensure your sample solvent is compatible with the mobile phase.

Chromatographic Issues

Q3: I am not seeing any peak for this compound.

A3: This could be due to several factors:

  • Solubility: The analyte may not have dissolved in your sample solvent. (See Q1)

  • Retention: this compound is highly retained on a reverse-phase column. Your mobile phase may be too weak (too much aqueous component). Try increasing the percentage of the organic solvent in your mobile phase.

  • Detection Wavelength: Ensure your UV detector is set to the correct wavelength. The UV maximum for ascorbyl esters is typically around 243-250 nm.[3][4][5]

  • Degradation: Ascorbyl esters can be unstable and prone to oxidation, especially in the presence of metal ions or exposure to light and high temperatures.[6][7] Prepare samples fresh and consider using amber vials.

Q4: My this compound peak is broad and tailing.

A4: Peak tailing for ascorbyl esters can be caused by:

  • Secondary Interactions: Residual silanols on the HPLC column can interact with the analyte. Using a column with low silanol activity or a modern, end-capped column can help.[8]

  • Mobile Phase pH: The pH of the mobile phase can affect peak shape. For ascorbyl esters, a slightly acidic mobile phase (e.g., pH 2.5-3.5) is often used to suppress the ionization of any free ascorbic acid and improve peak shape.[3] This can be achieved by adding a small amount of an acid like phosphoric acid or formic acid to the aqueous component of the mobile phase.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.

Q5: I am observing ghost peaks in my chromatogram.

A5: Ghost peaks are extraneous peaks that do not originate from your sample.

  • Blank Injections: To identify the source, run a blank injection (injecting only your sample solvent). If the peak is present, it may be a contaminant in your solvent or a result of carryover from a previous injection.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents can concentrate on the column during the gradient and elute as peaks. Use high-purity, HPLC-grade solvents.

  • System Contamination: Contamination can build up in the injector, tubing, or column. A systematic cleaning of the HPLC system may be necessary.

Experimental Protocols & Data

Recommended Starting HPLC Method (Adapted for this compound)

This method is a starting point adapted from validated methods for ascorbyl palmitate and should be optimized for your specific application.

ParameterRecommendation
HPLC Column C18 Reverse-Phase, 150 x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile or Methanol
Gradient Start with a higher percentage of B (e.g., 80%) and increase to 95-100% B over 10-15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Column Temperature 30 °C
Injection Volume 10-20 µL
Sample Preparation Protocol
  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable organic solvent (e.g., methanol or ethanol) to a known concentration (e.g., 1 mg/mL). Use sonication if necessary.

  • Further dilute the stock solution with the mobile phase to the desired concentration for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Troubleshooting Workflow

Below is a logical workflow for troubleshooting common HPLC issues with this compound analysis.

TroubleshootingWorkflow start Start: HPLC Issue Observed no_peak No Peak or Very Small Peak start->no_peak bad_peak_shape Poor Peak Shape (Tailing, Broadening) start->bad_peak_shape ghost_peaks Extra or Ghost Peaks start->ghost_peaks check_solubility Verify Sample Solubility in Injection Solvent no_peak->check_solubility check_column Use End-Capped C18 Column or Column with Low Silanol Activity bad_peak_shape->check_column run_blank Inject Blank Solvent ghost_peaks->run_blank check_retention Increase Organic Content in Mobile Phase check_solubility->check_retention check_detector Confirm Detector Wavelength (243-250 nm) check_retention->check_detector check_stability Prepare Fresh Sample (Protect from Light/Heat) check_detector->check_stability check_mobile_phase_pH Acidify Mobile Phase (e.g., 0.1% Phosphoric Acid, pH 2.5-3.5) check_column->check_mobile_phase_pH check_concentration Dilute Sample to Avoid Column Overload check_mobile_phase_pH->check_concentration check_mp_purity Use Fresh, HPLC-Grade Mobile Phase Solvents run_blank->check_mp_purity clean_system Clean Injector, Tubing, and Column check_mp_purity->clean_system

Caption: A flowchart for troubleshooting common HPLC analysis issues.

Logical Relationship of Key Method Parameters

The following diagram illustrates the interconnectedness of key parameters in developing a robust HPLC method for this compound.

MethodDevelopment cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_detection Detection Analyte This compound (High Lipophilicity) Column C18 Reverse-Phase Column Analyte->Column Interacts with Detector UV Detector @ ~245 nm Analyte->Detector Absorbs UV Light OrganicSolvent Strong Organic Solvent (Acetonitrile/Methanol) Column->OrganicSolvent Requires for Elution AqueousPhase Aqueous Phase with Acid (e.g., H3PO4) OrganicSolvent->AqueousPhase Forms Gradient with AqueousPhase->Column Affects Retention & Peak Shape

Caption: Key parameters for this compound HPLC method development.

References

Technical Support Center: Optimizing Ascorbyl Dipalmitate Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance and troubleshooting strategies for effectively optimizing the concentration of ascorbyl dipalmitate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell-based assays?

This compound is a stable, oil-soluble derivative of ascorbic acid (Vitamin C).[1] It is synthesized by esterifying ascorbic acid with two molecules of palmitic acid, which significantly increases its lipophilicity and stability compared to the water-soluble L-ascorbic acid.[1] In cell-based assays, it is utilized for its antioxidant properties, its ability to stimulate collagen synthesis, and to investigate its potential cytotoxic or other biological effects.[2][3] Its fat-soluble nature allows for better penetration into the lipid-rich environment of cell membranes.[1]

Q2: How do I dissolve this compound for use in cell culture?

Due to its lipophilic nature, this compound is practically insoluble in aqueous solutions like cell culture media. Therefore, a stock solution must be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.

  • Note: The majority of detailed solubility and cytotoxicity data available is for the closely related monoester, ascorbyl palmitate . This information should serve as a starting point for your experiments with this compound, and optimization is recommended.

For ascorbyl palmitate, the solubility in DMSO is approximately 30 mg/mL and in ethanol is around 10 mg/mL.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in pre-warmed cell culture media with vigorous mixing to the final desired concentration.

Q3: What is the maximum concentration of DMSO I can use in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% (v/v) or lower is generally considered safe. However, the tolerance to DMSO can be cell-line specific, so it is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Q4: I am observing precipitation after adding the this compound stock solution to my media. What should I do?

Precipitation, or "crashing out," is a common issue when diluting a lipophilic compound from an organic solvent into an aqueous medium. Here are some troubleshooting steps:

  • Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the stock solution.

  • Rapid mixing: Add the stock solution dropwise to the media while vortexing or swirling to ensure rapid and even dispersion.

  • Intermediate dilution: Perform a serial dilution of your stock solution in pre-warmed media rather than a single large dilution.

  • Reduce the final concentration: The concentration of this compound may be exceeding its solubility limit in the final media. Try testing a lower concentration range.

  • Increase serum concentration: If your experimental design allows, increasing the serum concentration in the media can sometimes help to solubilize lipophilic compounds through protein binding.

Troubleshooting Guides

Issue 1: High Background in Antioxidant Assays

Possible Cause: The inherent reducing activity of this compound may directly react with the assay reagents (e.g., DCFDA), leading to a high background signal independent of cellular antioxidant activity.

Solution:

  • Include a cell-free control: Prepare wells with your final concentration of this compound in cell culture media but without cells.

  • Subtract background: Subtract the fluorescence or absorbance reading from the cell-free control wells from your experimental wells to correct for the direct chemical reduction by this compound.

  • Optimize incubation time: Reduce the incubation time with the DCFDA reagent to the minimum required to detect a cellular response, thereby minimizing the background signal from the compound itself.

Issue 2: Inconsistent Results in Collagen Synthesis Assays

Possible Cause: The lipophilic nature of this compound can lead to its adsorption to plasticware, resulting in a lower effective concentration in the cell culture medium and variability between wells.

Solution:

  • Use low-binding plates: If available, use low-protein-binding microplates to minimize the adsorption of the compound to the plastic surface.

  • Pre-coat plates: Pre-coating the wells with a protein solution like bovine serum albumin (BSA) can sometimes reduce non-specific binding of hydrophobic compounds.

  • Consistent mixing: Ensure thorough and consistent mixing of the media in each well after the addition of this compound to promote uniform distribution.

  • Frequent media changes: For long-term experiments, consider more frequent media changes with freshly prepared this compound to maintain a more consistent concentration.

Data Presentation

The following tables summarize key quantitative data for ascorbyl palmitate , which can be used as a starting point for optimizing this compound concentrations.

Table 1: Solubility of Ascorbyl Palmitate

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]
Ethanol~10 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
WaterVery slightly soluble[4]

Table 2: Cytotoxicity of Ascorbyl Palmitate (IC50 Values)

Cell LineIncubation TimeIC50 Value (µM)Reference
Human Umbilical Vein Endothelial Cells (HUVECs)24 hours440[5]
Human Umbilical Vein Endothelial Cells (HUVECs)48 hours125[5]

Table 3: Recommended Concentration Ranges for Cell-Based Assays (Based on Ascorbyl Palmitate Data)

Assay TypeCell TypeRecommended Starting Concentration Range (µM)Reference
Antioxidant ActivityKeratinocytes1 - 25[6]
Collagen Synthesis StimulationHuman Skin Fibroblasts5 - 20[2]
General Cytotoxicity ScreeningVarious0.1 - 100 (logarithmic dilutions)General Recommendation

Experimental Protocols

Note: These protocols are general guidelines and should be optimized for your specific cell type and experimental conditions.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Cells in culture

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in pre-warmed cell culture medium. Remove the old medium from the cells and add the treatment media. Include vehicle control (media with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: DCFDA Cellular ROS Assay

This assay measures the levels of reactive oxygen species (ROS) within cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cells in culture

  • 96-well black, clear-bottom cell culture plates

  • DCFDA (2',7'–dichlorofluorescin diacetate) stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere.

  • Treatment: Treat cells with various concentrations of this compound for the desired time. Include appropriate controls.

  • DCFDA Loading: Remove the treatment medium and wash the cells with HBSS. Add DCFDA working solution (e.g., 10-20 µM in HBSS) to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Induction of Oxidative Stress (Optional): If you are measuring the protective effect of this compound, you can induce oxidative stress with a known agent (e.g., H₂O₂) after DCFDA loading.

  • Fluorescence Measurement: Wash the cells with HBSS to remove excess DCFDA. Add HBSS back to the wells and immediately measure the fluorescence intensity.

  • Data Analysis: Express the results as a percentage of the control or fold change in fluorescence.

Protocol 3: Sirius Red Collagen Assay

This assay quantifies the total collagen content in cell cultures.

Materials:

  • This compound stock solution (in DMSO)

  • Cells in culture (e.g., human dermal fibroblasts)

  • 24-well or 48-well cell culture plates

  • Bouin's fixative

  • Sirius Red stain (0.1% in saturated picric acid)

  • 0.01 M HCl

  • 0.1 M NaOH

  • Plate reader (540 nm)

Procedure:

  • Cell Culture and Treatment: Culture fibroblasts to confluence and then treat with different concentrations of this compound in serum-free or low-serum medium for the desired period (e.g., 48-72 hours).

  • Fixation: Wash the cell layers with PBS and fix with Bouin's fixative for 1 hour at room temperature.

  • Staining: Wash the fixed cells thoroughly with water to remove the picric acid. Add Sirius Red stain and incubate for 1 hour with gentle agitation.

  • Washing: Aspirate the staining solution and wash the wells with 0.01 M HCl to remove unbound dye.

  • Elution: Add 0.1 M NaOH to each well to elute the bound dye.

  • Absorbance Measurement: Transfer the eluate to a 96-well plate and read the absorbance at 540 nm.

  • Data Analysis: The absorbance is proportional to the amount of collagen. Results can be normalized to cell number or total protein content.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions in Pre-warmed Media prep_stock->dilute prep_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with Ascorbyl Dipalmitate & Controls prep_cells->treat_cells dilute->treat_cells incubation Incubate for Desired Time Period treat_cells->incubation add_reagent Add Assay-Specific Reagent (MTT, DCFDA, or Sirius Red) incubation->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay measure Measure Signal (Absorbance/Fluorescence) incubate_assay->measure analyze Calculate Results (% Viability, ROS levels, Collagen Content) measure->analyze

Caption: Experimental workflow for cell-based assays with this compound.

mapk_pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus External Stimulus (e.g., UV Radiation) receptor Growth Factor Receptor (e.g., EGFR) stimulus->receptor ras Ras receptor->ras jnk JNK receptor->jnk p38 p38 receptor->p38 adp This compound adp->receptor Inhibits Activation adp->jnk Promotes Activation* raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription jnk->transcription p38->transcription gene_expression Altered Gene Expression (Proliferation, Inflammation, Apoptosis) transcription->gene_expression

Caption: Potential modulation of the MAPK signaling pathway by this compound. Note: The pro-oxidant effect under certain conditions, like UVB exposure, may lead to JNK activation.[3][7]

References

Technical Support Center: Enhancing Skin Penetration of Ascorbyl Dipalmitate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ascorbyl Dipalmitate (AD) formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in enhancing the skin penetration of this lipophilic vitamin C derivative.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when formulating with this compound for topical delivery?

This compound (AD), a stable, fat-soluble ester of ascorbic acid, presents several formulation challenges.[1][2] Key issues include:

  • Poor Solubility: AD is lipophilic and has limited solubility in aqueous systems, making its incorporation into water-based formulations difficult.[2][3]

  • Oxidation and Degradation: While more stable than L-ascorbic acid, AD can still degrade when exposed to light, high temperatures, and certain ingredients.[2][4]

  • Limited Skin Penetration: Its lipophilic nature can hinder effective penetration through the stratum corneum to exert its antioxidant effects in deeper skin layers.[1][5]

  • Potential for Irritation: At higher concentrations, some individuals may experience skin sensitivity or irritation.[2]

Q2: What are the most effective strategies to enhance the skin penetration of this compound?

Several advanced formulation strategies can significantly improve the dermal delivery of AD:

  • Nanoformulations: Encapsulating AD in nanocarriers such as liposomes, solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLCs), and nanosuspensions can enhance its penetration.[5][6][7] These systems can improve solubility, protect AD from degradation, and facilitate its transport across the skin barrier.[8]

  • Liposomal Hydrogels (Lipogels): Dispersing AD-loaded liposomes into a hydrogel matrix can improve skin permeation compared to conventional hydrogels.[5][9]

  • Microemulsions: These thermodynamically stable systems of oil, water, and surfactants can solubilize AD and enhance its skin absorption.[10]

  • Use of Chemical Penetration Enhancers: Incorporating penetration enhancers into the formulation can reversibly disrupt the stratum corneum, allowing for greater permeation of AD.

  • Electrical Assistance: Techniques like iontophoresis, when used with charged liposomal formulations, can further boost the skin delivery of AD.[9]

Q3: My this compound formulation is showing signs of instability (e.g., color change, separation). What could be the cause and how can I fix it?

Instability in AD formulations often manifests as a yellowish discoloration due to oxidation or phase separation.[11] Common causes and solutions include:

  • Exposure to Light and Air: AD is sensitive to light and oxygen.[4][12]

    • Solution: Store the formulation in opaque, airtight packaging.[2] During manufacturing, consider processing under an inert gas atmosphere.[11]

  • High Temperatures: Elevated temperatures can accelerate the degradation of AD.[11]

    • Solution: Avoid high temperatures during the formulation process (ideally below 65°C) and store the final product in a cool place.[11]

  • Incompatible Ingredients: AD can interact with highly acidic or basic ingredients and metal ions, which can catalyze oxidation.[2][3]

    • Solution: Maintain an optimal pH for the formulation, generally in the slightly acidic range (pH 4-6.5) to mimic the skin's natural pH.[13] Incorporate chelating agents like EDTA to sequester metal ions.[3] Conduct compatibility studies with all excipients.

Troubleshooting Guides

Issue 1: Poor Solubility and Dispersion of this compound in the Formulation

Symptoms:

  • Gritty texture in the final product.

  • Visible undissolved particles.

  • Phase separation.

Possible Causes and Solutions:

CauseSolution
Inadequate Solubilization in Aqueous-Based Formulations AD is fat-soluble and will not readily dissolve in water.[2] Ensure the formulation is oil-based or an emulsion. Pre-dissolve AD in a suitable carrier oil before incorporating it into the final formulation.[2]
Incorrect Vehicle Selection The chosen vehicle may not have sufficient solubilizing capacity for the desired concentration of AD.
Precipitation During Storage Changes in temperature can cause AD to crystallize out of the solution.
Issue 2: Low Skin Permeation in In Vitro Permeation Tests (IVPT)

Symptoms:

  • Low recovery of AD in the receptor fluid of a Franz diffusion cell.

  • Minimal accumulation of AD in the skin layers.

Possible Causes and Solutions:

CauseSolution
Suboptimal Formulation for Penetration The formulation may lack the necessary components to overcome the stratum corneum barrier.
Inadequate Hydration of the Skin Dry skin can be less permeable.
Incorrect Experimental Setup Issues with the IVPT methodology can lead to inaccurate results.

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing AD skin penetration.

Table 1: Comparison of Ascorbyl Palmitate (AP) Skin Accumulation from Different Formulations

Formulation TypeSkin ModelTime PointsFold Increase in Accumulation vs. Control
Nanosuspension-Gel (NS-G)[14]Porcine Skin3 h~4x
Nanosuspension-Gel (NS-G)[14]Porcine Skin6 h~3x
Nanosuspension-Gel (NS-G)[14]Porcine Skin12 h~1.4x
Liposomal Emulgel (LE)[15]Human Stratum Corneum (in vivo)2 h1.3x
Liposomal Cream (LC)[15]Human Stratum Corneum (in vivo)2 h1.2x

Table 2: Physicochemical Properties of Optimized Ascorbyl Palmitate (AP) Nanosuspension-Gel (NS-G) [8]

ParameterValue
AP Concentrationup to 75 mg/mL
Suspending Agent0.5% w/v Polyoxyl-40 Hydrogenated Castor Oil
Thickening Agent1.0% w/v Sodium Carboxymethyl Cellulose
pH4.5 (Citrate Buffer)
Particle Size493.2 nm
Zeta Potential-48.7 mV

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol outlines the general procedure for assessing the skin permeation of AD from a topical formulation.

1. Skin Preparation: a. Obtain excised human or porcine skin.[8] Porcine skin is a common and relevant model due to its similarity to human skin.[8] b. Thaw frozen skin at room temperature.[16] c. Cut the skin into appropriate sizes to fit the Franz diffusion cells. d. Assess skin integrity, for example, by measuring transepidermal water loss (TEWL).[17]

2. Franz Cell Assembly: a. Mount the skin sample between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.[17] b. Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to ensure sink conditions). c. Equilibrate the system to maintain a skin surface temperature of 32°C.[18]

3. Dosing and Sampling: a. Apply a finite dose of the AD formulation to the skin surface in the donor chamber. b. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid. c. Replenish the receptor chamber with fresh, pre-warmed receptor fluid after each sampling.

4. Mass Balance and Analysis: a. At the end of the experiment, dismantle the Franz cell. b. Wash the skin surface to remove any unabsorbed formulation. c. Separate the epidermis and dermis. d. Extract AD from the skin layers, receptor fluid, and surface wash using a suitable solvent. e. Quantify the amount of AD in each compartment using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]

Protocol 2: Skin Penetration Study using Tape Stripping

This protocol is used to determine the amount of AD that has penetrated the stratum corneum in vivo or ex vivo.

1. Formulation Application: a. Define test sites on the skin of human volunteers or on excised skin. b. Apply a precise amount of the AD formulation to the test sites.

2. Tape Stripping Procedure: a. After a defined period (e.g., 2 hours), remove the formulation from the skin surface. b. Apply an adhesive tape (e.g., Transpore 3M) to the treated area with uniform pressure.[19][20] c. Remove the tape strip, which will have the outermost layer of the stratum corneum adhered to it. d. Repeat the process for a set number of strips (e.g., 16) for each test site.[19][20]

3. Extraction and Analysis: a. Place each tape strip into a vial containing a suitable extraction solvent. b. Agitate the vials to extract the AD from the tape strips. c. Analyze the extract using a validated method like HPLC to quantify the amount of AD in each layer of the stratum corneum.[19]

Visualizations

Experimental_Workflow_IVPT cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Obtain & Thaw Skin B Assess Skin Integrity A->B C Mount Skin in Franz Cell B->C D Apply Formulation C->D E Sample Receptor Fluid D->E Over Time F Dismantle & Wash E->F G Extract AD F->G H Quantify with HPLC G->H

Caption: Workflow for In Vitro Permeation Testing (IVPT).

Troubleshooting_Solubility cluster_causes Potential Causes cluster_solutions Solutions Problem Poor AD Solubility/ Dispersion Cause1 Aqueous Base Problem->Cause1 Cause2 Incorrect Vehicle Problem->Cause2 Cause3 Precipitation Problem->Cause3 Sol1 Use Oil Base or Emulsion Cause1->Sol1 Sol2 Pre-dissolve in Oil Cause1->Sol2 Sol3 Optimize Vehicle Cause2->Sol3 Sol4 Control Temperature Cause3->Sol4

Caption: Troubleshooting poor this compound solubility.

References

Technical Support Center: Addressing Ascorbyl Dipalmitate Instability in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals incorporating ascorbyl dipalmitate into their formulations, ensuring its long-term stability is paramount to product efficacy and shelf-life. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges you may encounter during your experimental studies.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing formulation is turning yellow/brown over time. What is causing this discoloration?

A1: The yellowing or browning of your formulation is a common indicator of this compound degradation. This discoloration is primarily due to oxidation. The ascorbyl moiety of the molecule is susceptible to oxidation, which can be initiated by several factors, including exposure to air (oxygen), light, high temperatures, and the presence of metal ions (e.g., iron, copper). This process can lead to the formation of colored degradation products. To mitigate this, it is crucial to protect the formulation from these environmental factors.

Q2: I'm observing a loss of potency of this compound in my formulation much faster than expected. What are the likely causes?

A2: A rapid loss of potency is a direct consequence of the chemical instability of this compound. The primary degradation pathways are oxidation and hydrolysis.

  • Oxidation: As mentioned above, exposure to oxygen, light, and metal ions can accelerate the oxidative degradation of the ascorbyl group.

  • Hydrolysis: this compound is an ester and can be susceptible to hydrolysis, breaking down into ascorbic acid and palmitic acid. This reaction is often catalyzed by acidic or alkaline pH conditions. For optimal stability, maintaining the formulation's pH within a neutral to slightly acidic range is recommended.

The stability of this compound is also influenced by its concentration and its location within the formulation, such as in an emulsion. Higher concentrations have been shown to sometimes reduce the extent of degradation.

Q3: Can the type of formulation affect the stability of this compound?

A3: Absolutely. The formulation matrix plays a significant role in the stability of this compound. In emulsion systems, for instance, the location of the this compound molecule at the oil-water interface can influence its susceptibility to degradation. Encapsulation techniques, such as using liposomes or solid lipid nanoparticles, can offer enhanced protection against degradation by creating a physical barrier against environmental factors.

Q4: Are there any ingredients I should avoid in my formulation to improve the stability of this compound?

A4: Yes, certain ingredients can negatively impact the stability of this compound. Avoid incorporating strong oxidizing agents or ingredients that can introduce trace metal ions. If the presence of metal ions is unavoidable, consider adding a chelating agent like EDTA to your formulation.[1] Additionally, be mindful of the overall pH of your formulation; highly acidic or alkaline conditions can promote hydrolysis.

Q5: How can I proactively improve the stability of this compound in my long-term studies?

A5: To enhance stability, consider the following strategies:

  • Incorporate Antioxidants: The addition of other antioxidants, such as tocopherol (Vitamin E), can have a synergistic effect, helping to protect this compound from oxidation.[1]

  • Use Chelating Agents: As mentioned, chelating agents can sequester metal ions that catalyze oxidative degradation.[1]

  • Optimize pH: Maintain a stable and appropriate pH for your formulation.

  • Protect from Light and Air: Use opaque, airtight packaging for your stability samples.[2]

  • Control Storage Conditions: Store samples at controlled and, if necessary, reduced temperatures.

  • Consider Encapsulation: Investigate encapsulation technologies to provide a protective barrier for the active ingredient.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms: During HPLC analysis of your stability samples, you observe new peaks that were not present in the initial analysis.

Possible Causes:

  • Degradation Products: The new peaks are likely due to the formation of degradation products from this compound, such as dehydroascorbic acid dipalmitate or further breakdown products from oxidation and hydrolysis.

  • Interaction with Excipients: this compound may be reacting with other components in your formulation.

  • Contamination: The sample or the HPLC system may be contaminated.

Troubleshooting Steps:

  • Analyze Blank: Run a blank (formulation without this compound) to rule out interference from excipients.

  • Stress Testing: Perform forced degradation studies (e.g., exposure to high heat, UV light, acid/base) on a pure sample of this compound to identify the retention times of its primary degradation products.

  • Mass Spectrometry: If available, use LC-MS to identify the molecular weight of the unknown peaks and elucidate their structures.

  • System Suitability: Ensure your HPLC system passes all system suitability tests to rule out contamination or system malfunction.

Issue 2: Inconsistent or Non-Reproducible Stability Data

Symptoms: You are observing significant variability in the remaining percentage of this compound across different batches or time points, making it difficult to establish a clear degradation trend.

Possible Causes:

  • Inhomogeneous Formulation: The this compound may not be uniformly distributed throughout the formulation, leading to variations in the samples taken for analysis.

  • Inconsistent Storage Conditions: Fluctuations in temperature, humidity, or light exposure among stability chambers or even within a single chamber can lead to variable degradation rates.

  • Sample Preparation Errors: Inconsistencies in the sample extraction and dilution process can introduce significant variability.

  • Analytical Method Variability: The HPLC method itself may not be robust, leading to inconsistent results.

Troubleshooting Steps:

  • Verify Formulation Homogeneity: Implement and validate a robust mixing process to ensure uniform distribution of this compound.

  • Monitor Storage Conditions: Regularly monitor and log the conditions of your stability chambers to ensure they remain within the specified ranges.

  • Standardize Sample Preparation: Develop and strictly adhere to a detailed standard operating procedure (SOP) for sample preparation.

  • Validate Analytical Method: Fully validate your HPLC method for linearity, precision, accuracy, and robustness according to ICH guidelines.

Data Presentation

The following tables provide an example of how to structure quantitative data from a long-term stability study of a cream formulation containing 1% this compound.

Table 1: Percentage of this compound Remaining Under Different Temperature Conditions (Stored in the Dark)

Time (Months)4°C25°C / 60% RH40°C / 75% RH
0100%100%100%
199.5%97.2%90.1%
398.8%92.5%78.5%
697.9%85.3%65.2%
1296.0%72.1%48.9%

Table 2: Effect of Light Exposure on this compound Degradation at 25°C

Time (Weeks)Stored in DarkExposed to UV Light (ICH Option 2)
0100%100%
199.2%94.5%
298.5%88.7%
497.2%79.1%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol is a general guideline and may require optimization for your specific formulation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid to adjust pH). A common mobile phase composition is a gradient or isocratic mixture of methanol, acetonitrile, and a phosphate buffer.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance, for example, 245 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Sample Preparation:

  • Accurately weigh a portion of the formulation containing a known amount of this compound.

  • Dissolve the sample in a suitable organic solvent (e.g., methanol or isopropanol) in which this compound is soluble.

  • Use sonication or vortexing to ensure complete dissolution and extraction.

  • Dilute the solution to a suitable concentration within the linear range of the calibration curve.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the sample. Inject these standards to construct a calibration curve by plotting peak area against concentration.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

cluster_degradation This compound Degradation Pathways This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation (O2, Light, Metal Ions) Ascorbic Acid + Palmitic Acid Ascorbic Acid + Palmitic Acid This compound->Ascorbic Acid + Palmitic Acid Hydrolysis (pH, Temperature) Dehydroascorbic Acid Dipalmitate Dehydroascorbic Acid Dipalmitate Oxidized Intermediates->Dehydroascorbic Acid Dipalmitate Further Degradation Products Further Degradation Products Dehydroascorbic Acid Dipalmitate->Further Degradation Products

Caption: Chemical degradation pathways of this compound.

cluster_workflow Long-Term Stability Study Workflow Formulation_Preparation Prepare Formulation with this compound Initial_Analysis Initial Analysis (t=0) (HPLC, pH, Viscosity, Appearance) Formulation_Preparation->Initial_Analysis Sample_Storage Store Samples at Different Conditions (Temp, Humidity, Light) Initial_Analysis->Sample_Storage Time_Point_Analysis Analyze Samples at Scheduled Time Points Sample_Storage->Time_Point_Analysis Time_Point_Analysis->Sample_Storage Data_Evaluation Evaluate Data and Determine Degradation Rate Time_Point_Analysis->Data_Evaluation

Caption: Experimental workflow for a long-term stability study.

cluster_troubleshooting Troubleshooting: Discoloration node_action node_action Discoloration_Observed Discoloration Observed? Check_Packaging Is Packaging Airtight and Opaque? Discoloration_Observed->Check_Packaging Yes Check_Metal_Ions Presence of Metal Ions? Check_Packaging->Check_Metal_Ions Yes Action_Repackage Repackage in Inert and Opaque Containers Check_Packaging->Action_Repackage No Review_pH Is pH Stable? Check_Metal_Ions->Review_pH No Action_Add_Chelator Add Chelating Agent (e.g., EDTA) Check_Metal_Ions->Action_Add_Chelator Yes Action_Buffer_System Optimize Buffer System Review_pH->Action_Buffer_System No Action_Investigate_Excipients Investigate Excipient Interactions Review_pH->Action_Investigate_Excipients Yes

Caption: Troubleshooting decision tree for formulation discoloration.

References

"Overcoming challenges in ascorbyl dipalmitate liposomal encapsulation"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the liposomal encapsulation of ascorbyl dipalmitate. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in encapsulating this compound in liposomes?

A1: The primary challenges include ensuring the stability of this compound against oxidation, achieving high encapsulation efficiency, controlling the size and polydispersity of the liposomes, and preventing leakage of the encapsulated active ingredient over time.[1][2][3][4] The lipophilic nature of this compound influences its interaction with the lipid bilayer, which can present formulation challenges.

Q2: Why is the stability of this compound a concern during encapsulation?

A2: this compound, a derivative of ascorbic acid, is susceptible to oxidative degradation, which can be catalyzed by factors such as exposure to light, high temperatures, and the presence of metal ions.[4][5] The encapsulation process itself, involving energy input and exposure to aqueous environments, can accelerate this degradation if not properly controlled.

Q3: What is a typical encapsulation efficiency I can expect for this compound in liposomes?

A3: The encapsulation efficiency can vary significantly based on the formulation and preparation method. However, high encapsulation efficiencies, some exceeding 90%, have been reported in optimized formulations.[1][3][6] For instance, one study achieved an average entrapment efficiency of 92.02% for ascorbyl palmitate-loaded liposomes.[1][3][6] In contrast, a study involving the co-encapsulation of ascorbic acid and ascorbyl palmitate reported an encapsulation efficiency of 79% for ascorbyl palmitate.[7]

Q4: What are the key parameters to control for achieving a stable liposomal formulation?

A4: Critical parameters to control for stability include particle size, polydispersity index (PDI), and zeta potential.[1] A narrow particle size distribution (low PDI) and a sufficiently high absolute zeta potential value (typically > |30| mV) are indicative of a physically stable liposomal dispersion that is less prone to aggregation.[1][8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the liposomal encapsulation of this compound.

Problem 1: Low Encapsulation Efficiency

Symptoms:

  • The concentration of this compound in the final liposomal suspension, after removal of the unencapsulated drug, is significantly lower than expected.

  • HPLC analysis of the supernatant after centrifugation shows a high concentration of free drug.[1][9]

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inappropriate Lipid Composition Optimize the lipid composition. The inclusion of cholesterol can help to stabilize the lipid bilayer and improve drug retention. The ratio of this compound to the lipids is also a critical factor.
Suboptimal Preparation Method The chosen preparation method may not be suitable for the lipophilic nature of this compound. Consider trying alternative methods such as the reverse phase evaporation technique or the thin-film hydration method followed by sonication or extrusion.[10]
Incorrect pH of the Aqueous Phase The pH of the hydration buffer can influence the charge of the liposomes and the interaction with this compound. Experiment with different pH values to find the optimal condition for encapsulation.
Insufficient Energy Input During homogenization or sonication, insufficient energy input may lead to incomplete formation of vesicles and poor encapsulation. Optimize the duration and intensity of the energy input.
Problem 2: High Polydispersity Index (PDI) and Inconsistent Particle Size

Symptoms:

  • Dynamic Light Scattering (DLS) analysis shows a PDI value greater than 0.3, indicating a broad range of liposome sizes.[1]

  • Batch-to-batch variability in particle size is high.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inadequate Homogenization/Extrusion The process used to reduce the size of the multilamellar vesicles into smaller, more uniform vesicles may be insufficient. Increase the number of extrusion cycles or the homogenization time. Extrusion through polycarbonate membranes with defined pore sizes is a highly effective method for producing unilamellar vesicles with a narrow size distribution.[1]
Aggregation of Liposomes Liposomes may aggregate due to low surface charge. Ensure the zeta potential is sufficiently high (greater than +30 mV or less than -30 mV) to promote electrostatic repulsion between vesicles.[1] This can be influenced by the lipid composition and the pH of the medium.
Inappropriate Storage Conditions Storing liposomal suspensions at inappropriate temperatures can lead to fusion and aggregation. Generally, storage at 2-8°C is recommended.[1][3]
Problem 3: Chemical Instability and Degradation of this compound

Symptoms:

  • A noticeable change in the color of the liposomal suspension over time.

  • A decrease in the concentration of this compound in the formulation upon storage, as determined by HPLC.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Oxidation Protect the formulation from light by using amber-colored vials and storing it in the dark.[4][5] Purge all aqueous solutions with nitrogen or argon to remove dissolved oxygen before and during the preparation process. The addition of a water-soluble antioxidant, such as ascorbic acid, can also help protect the this compound.[7]
Hydrolysis The ester linkage in this compound can be susceptible to hydrolysis, which is often pH-dependent. Maintain the pH of the formulation in a range where the stability of this compound is maximized.
Presence of Metal Ions Metal ions can catalyze the oxidation of this compound. Use high-purity lipids and reagents, and consider adding a chelating agent like EDTA to the formulation.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing this compound-loaded liposomes with a controlled size distribution.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soy or egg)

  • Cholesterol

  • Chloroform and Methanol (or another suitable organic solvent mixture)

  • Phosphate buffered saline (PBS) or another suitable aqueous buffer

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer (e.g., PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Load the MLV suspension into an extruder. Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).[1]

  • Purification: Remove the unencapsulated this compound by a suitable method such as dialysis, gel filtration, or ultracentrifugation.

Protocol 2: Determination of Encapsulation Efficiency by HPLC

This protocol outlines the steps to quantify the amount of this compound encapsulated within the liposomes.

Materials:

  • This compound liposome suspension

  • Mobile phase for HPLC (e.g., acetonitrile:methanol:buffer mixture)[12]

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Centrifuge or dialysis equipment

Procedure:

  • Separation of Free Drug: Separate the unencapsulated this compound from the liposomes. This can be achieved by centrifuging the liposomal suspension and collecting the supernatant containing the free drug.[1][9]

  • Quantification of Free Drug: Analyze the concentration of this compound in the supernatant using a validated HPLC method.[12]

  • Determination of Total Drug: Disrupt a known volume of the original (unpurified) liposomal suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug. Analyze the total concentration of this compound in this disrupted sample by HPLC.

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Data Presentation

Table 1: Influence of Formulation Parameters on Liposome Characteristics
Formulation ParameterThis compound Concentration (%)Lipid CompositionParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Optimized Formulation A 2Phosphatidylcholine, Cholesterol1610.215-31.779 (co-encapsulated with Ascorbic Acid)[7]
Optimized Formulation B Not SpecifiedPhosal® 40 IPNot Specified0.67-63.6792.02[1]

Visualizations

Experimental Workflow for Liposome Preparation and Characterization

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization prep1 Dissolve Lipids and This compound in Organic Solvent prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 prep4 Size Reduction (Extrusion/Sonication) prep3->prep4 prep5 Purify Liposomes (Remove Free Drug) prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 char2 Zeta Potential prep5->char2 char3 Encapsulation Efficiency (HPLC) prep5->char3 char4 Morphology (TEM) prep5->char4

Caption: Workflow for the preparation and characterization of this compound liposomes.

Troubleshooting Logic for Low Encapsulation Efficiency

troubleshooting_low_ee start Low Encapsulation Efficiency Detected cause1 Check Lipid Composition and Drug:Lipid Ratio start->cause1 cause2 Evaluate Preparation Method start->cause2 cause3 Optimize Process Parameters (pH, Energy) start->cause3 solution1 Incorporate Cholesterol/ Adjust Ratios cause1->solution1 solution2 Try Alternative Method (e.g., Reverse Phase Evaporation) cause2->solution2 solution3 Systematic Variation of pH and Sonication/ Homogenization Time cause3->solution3 outcome Improved Encapsulation Efficiency solution1->outcome solution2->outcome solution3->outcome

Caption: A logical approach to troubleshooting low encapsulation efficiency.

References

Technical Support Center: Refining Extraction Methods for Ascorbyl Dipalmitate from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the extraction of ascorbyl dipalmitate from tissues.

Disclaimer: Validated protocols for the extraction of this compound specifically from biological tissues are not extensively documented in publicly available literature. The majority of research focuses on ascorbyl palmitate. The methodologies and troubleshooting advice provided here are based on established principles of lipid extraction from tissues and analytics of similar lipophilic ascorbyl esters. These should be considered as a starting point for developing and optimizing a specific protocol for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from tissues?

A1: The main challenges include:

  • Low Yield: Due to its lipophilic nature, this compound is embedded within complex lipid matrices. Inefficient tissue homogenization or inappropriate solvent choice can lead to poor recovery.

  • Analyte Degradation: this compound, while more stable than ascorbic acid, is susceptible to oxidative degradation, especially when exposed to light, high temperatures, and metal ions.[1][2][3]

  • Co-extraction of Contaminants: Tissue extracts are complex mixtures containing other lipids, proteins, and small molecules that can interfere with downstream analysis.

  • Emulsion Formation: During liquid-liquid extraction, the mixture of aqueous tissue homogenate and organic solvents can form stable emulsions, making phase separation difficult.[4]

Q2: Which solvent system is recommended for this compound extraction from tissues?

A2: The optimal solvent system depends on the tissue's lipid content. For lipophilic compounds like this compound, solvent mixtures that can disrupt lipid-protein interactions are essential.[5]

  • General Purpose: A mixture of chloroform and methanol (e.g., 2:1 v/v), as used in the Folch or Bligh & Dyer methods, is a standard choice for extracting a wide range of lipids from animal tissues.[5][6]

  • Less Toxic Alternative: A mixture of hexane and isopropanol can be used as a less toxic alternative, although it might be less efficient for polar lipids.[7]

  • High-Fat Tissues: The Folch method, which uses a larger solvent-to-tissue ratio, is often preferred for tissues with high fat content.[5]

Q3: How can I prevent the degradation of this compound during extraction?

A3: To minimize degradation, the following precautions are recommended:

  • Work on Ice: Perform all homogenization and extraction steps on ice to reduce enzymatic activity.[6]

  • Use Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the extraction solvents to prevent oxidation.[6][7]

  • Inert Atmosphere: If possible, conduct the extraction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[6]

  • Protect from Light: Use amber glass vials or cover your labware with aluminum foil to protect the samples from light, which can accelerate degradation.[1][3]

  • Prompt Analysis: Analyze the extracts as soon as possible. If storage is necessary, store them at -80°C under an inert atmosphere.[6]

Q4: What is the most suitable analytical method for quantifying this compound in tissue extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method.

  • HPLC-UV: A reversed-phase C18 column is typically used with a mobile phase consisting of acetonitrile and water (e.g., 90:10 v/v), often with a small amount of acid like phosphoric acid.[8][9] Detection is usually performed around 243-250 nm.[8][10]

  • LC-MS/MS: This method offers higher sensitivity and selectivity, which is particularly useful for complex biological matrices.[11]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized. For tough tissues, consider cryogenic grinding (snap-freezing in liquid nitrogen followed by grinding). Use a mechanical homogenizer for best results.[6]Complete disruption of the tissue matrix is crucial for the solvent to access the target analyte.
Inappropriate Solvent Choice Use a polar/non-polar solvent mixture like chloroform:methanol (2:1) to effectively extract lipophilic compounds from the tissue matrix.[5]This combination disrupts cellular membranes and solubilizes a broad range of lipids.
Insufficient Solvent Volume Use a solvent-to-tissue ratio of at least 20:1 (v/w).[6]A large volume of solvent ensures a favorable concentration gradient for the complete extraction of the analyte.
Analyte Loss During Phase Separation Ensure clear separation of the aqueous and organic phases by adequate centrifugation. The addition of a salt solution (e.g., 0.9% NaCl) can improve phase separation.[6]This compound will partition into the organic (lower) phase. Incomplete separation can lead to loss of the organic phase.
Issue 2: Formation of a Stable Emulsion During Extraction
Potential Cause Troubleshooting Step Rationale
High Concentration of Emulsifying Agents (e.g., proteins, phospholipids) Centrifugation: Centrifuge the emulsion at a moderate to high speed (e.g., 3000 x g for 20 minutes). This is often the most effective method.[4]The centrifugal force helps to break the emulsion by forcing the separation of the immiscible liquids.
Salting Out: Add a small amount of saturated NaCl solution (brine) to the emulsion and mix gently.[4]The salt increases the polarity of the aqueous phase, which helps to break the emulsion.
Ultrasonication: Place the sample in an ultrasonic bath for a short period (e.g., 15 minutes).[4]The high-frequency sound waves can disrupt the forces stabilizing the emulsion.
pH Adjustment: Carefully lower the pH of the aqueous phase to ~2 by adding a dilute strong acid (e.g., HCl).[4]This can neutralize the charge on acidic molecules that may be acting as emulsifiers. Use with caution as it may affect analyte stability.
Issue 3: Contaminated Extract (Interfering Peaks in Chromatogram)
Potential Cause Troubleshooting Step Rationale
Co-extraction of Non-lipid Components Perform a "Folch wash" by adding a salt solution (e.g., 0.9% NaCl or 0.88% KCl) to the extract, mixing, and allowing the phases to re-separate. Discard the upper aqueous phase.[6]This step helps to remove water-soluble contaminants from the organic extract.
Solid-Phase Extraction (SPE): Use an SPE cartridge (e.g., silica or a reversed-phase C18) to clean up the extract before analysis.SPE provides a more targeted purification, allowing for the separation of this compound from compounds with different polarities.
Contamination from Labware Use glass tubes and vials for the extraction and storage of samples. Avoid plasticware, as plasticizers can leach into the organic solvents.[6]Plasticizers are a common source of contamination in lipid analysis.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of ascorbyl palmitate, which can be used as a reference for developing a method for this compound.

Table 1: Recovery Rates of Ascorbyl Palmitate in Various Matrices

MatrixExtraction MethodAnalytical MethodRecovery Rate (%)Reference
Food Matrices (various)Methanol with 0.5% L-ascorbic acidLC-MS/MS73 - 113[11]
Liposomes-HPLC101.24[12]
Vegetable Oils and LardMethanolHPLC96.7 (average)[11]
After Enzymatic SynthesisSolvent Extraction (Hexane, Ethyl Acetate/Water)-84.2 (final yield)[13]

Table 2: HPLC Method Parameters for Ascorbyl Palmitate Analysis

ParameterCondition 1Condition 2
Column Alltech Apollo C18Reversed-phase C18
Mobile Phase Acetonitrile:Water (90:10, v/v)Acetonitrile:NaH₂PO₄ buffer (0.02M, pH 2.5):Methanol (85:10:5, v/v/v)
Flow Rate 1.0 mL/min0.6 mL/min
Detection Wavelength 250 nm243 nm
Detection Limit 0.12 µg/mL-
Reference [8][12]

Experimental Protocols

Protocol 1: Modified Folch Method for this compound Extraction from Tissues

This protocol is adapted from the standard Folch method for lipid extraction and should be optimized for your specific tissue type and experimental goals.

  • Tissue Preparation:

    • Weigh the frozen tissue sample (e.g., 100 mg).

    • On ice, homogenize the tissue in a glass homogenizer with 2 mL of ice-cold chloroform:methanol (2:1, v/v) containing 0.01% BHT.

  • Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Rinse the homogenizer with an additional 1 mL of chloroform:methanol (2:1, v/v) and add it to the centrifuge tube.

    • Vortex the mixture for 1 minute and then agitate on a shaker at room temperature for 30 minutes.

    • Centrifuge at 3000 x g for 10 minutes to pellet the tissue debris.

    • Carefully transfer the supernatant to a new glass tube.

  • Washing:

    • Add 0.2 volumes (e.g., 0.6 mL for a 3 mL extract) of 0.9% NaCl solution to the supernatant.

    • Vortex for 30 seconds and centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully remove the upper aqueous phase using a Pasteur pipette.

    • The lower organic phase contains the lipid extract.

  • Drying and Storage:

    • Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., mobile phase for HPLC analysis).

    • Transfer to an amber glass vial and store at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Extract Cleanup

This is a general protocol for cleaning up the lipid extract prior to HPLC analysis. The choice of SPE cartridge and solvents may need to be optimized.

  • Cartridge Conditioning:

    • Condition a silica SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Reconstitute the dried lipid extract in a small volume of hexane (e.g., 500 µL).

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of hexane to elute non-polar lipids.

    • Wash the cartridge with 5 mL of hexane:ethyl acetate (9:1, v/v) to elute lipids of intermediate polarity.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of ethyl acetate or another more polar solvent mixture (this step requires optimization).

  • Drying and Reconstitution:

    • Evaporate the eluate under a stream of nitrogen.

    • Reconstitute the purified extract in a known volume of mobile phase for HPLC analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Washing cluster_analysis Analysis tissue 1. Frozen Tissue Sample homogenize 2. Homogenize in Chloroform:Methanol (2:1) + BHT tissue->homogenize extract 3. Agitate & Centrifuge homogenize->extract wash 4. Add 0.9% NaCl & Centrifuge extract->wash collect 5. Collect Lower Organic Phase wash->collect dry 6. Dry Under Nitrogen collect->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute analyze 8. HPLC or LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for this compound Extraction from Tissues.

Troubleshooting_Low_Yield cluster_homogenization Homogenization cluster_solvent Solvent System cluster_separation Phase Separation start Low Ascorbyl Dipalmitate Yield check_hom Is homogenization complete? start->check_hom improve_hom Action: Use mechanical homogenizer or cryogenic grinding. check_hom->improve_hom No check_sol Is solvent volume sufficient? (>= 20:1 v/w) check_hom->check_sol Yes end_node Yield Improved improve_hom->end_node increase_sol Action: Increase solvent volume. check_sol->increase_sol No check_sep Is phase separation clear? check_sol->check_sep Yes increase_sol->end_node improve_sep Action: Centrifuge longer/faster or add salt solution. check_sep->improve_sep No check_sep->end_node Yes improve_sep->end_node

Caption: Troubleshooting Logic for Low Extraction Yield.

References

"Minimizing ascorbyl dipalmitate degradation during sample preparation"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ascorbyl Dipalmitate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of this compound during sample preparation and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound, a fat-soluble derivative of Vitamin C, is more stable than its water-soluble counterpart, L-ascorbic acid.[1] However, it is still susceptible to degradation through two main pathways:

  • Oxidation: This is the most common degradation pathway. It is accelerated by exposure to light, air (oxygen), high temperatures, and the presence of transition metal ions.[2][3][4] The oxidative process can lead to the formation of an ascorbyl radical, which can then undergo further reactions.[2]

  • Hydrolysis: As an ester, this compound can be hydrolyzed back to ascorbic acid and palmitic acid. This process can be influenced by pH.[5]

Q2: How can I prevent the oxidation of this compound during sample preparation and storage?

A2: To minimize oxidation, it is crucial to control the environmental conditions. Key strategies include:

  • Protect from Light: Store samples in amber vials or wrap containers in aluminum foil to prevent photodegradation.[3][4] Light, particularly UV light, can significantly accelerate the degradation process.[3]

  • Limit Oxygen Exposure: Prepare samples in an inert atmosphere (e.g., under nitrogen or argon gas) whenever possible.[2] Use airtight containers for storage to minimize contact with air.[4]

  • Control Temperature: Store samples at cool temperatures.[4] While ascorbyl palmitate (a related compound) shows good heat stability, prolonged exposure to high temperatures can promote degradation.[6][7]

  • Use Chelating Agents: Add a chelating agent like EDTA to your formulation or sample solvent. Metal ions can catalyze oxidative degradation, and chelating agents sequester these ions, rendering them inactive.[8]

  • Incorporate Co-antioxidants: The use of other antioxidants, such as tocopherols (Vitamin E) or butylated hydroxyanisole (BHA), can have a synergistic effect.[8] These co-antioxidants can help regenerate this compound from its radical form, enhancing overall stability.[2][8]

Q3: What is the optimal pH range for maintaining the stability of this compound?

A3: For topical formulations, a slightly acidic pH range of 4 to 6.5 is generally considered optimal for skin compatibility.[9] Ascorbyl palmitate, a similar compound, is effective up to a pH of 6. Maintaining the pH within this range can help to minimize hydrolysis and maintain the stability of the formulation.[8]

Q4: I am having trouble dissolving this compound. What solvents are recommended?

A4: this compound is lipophilic (oil-soluble).[1][10] For analytical purposes, it is often dissolved in organic solvents. Common choices include:

  • Methanol[11][12]

  • Isopropanol[13]

  • Acetonitrile[14][15]

For formulations, it is typically incorporated into the oil phase of an emulsion or an anhydrous (oil-based) system.[1][4] Pre-dissolving it in a suitable carrier oil before adding it to the main formulation can aid in its dispersion.[4]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of this compound concentration in my samples. 1. Oxidation: Exposure to light, air, or high temperatures. 2. Metal Ion Contamination: Trace metals in solvents or on glassware. 3. Inappropriate pH: pH of the medium may be promoting hydrolysis.1. Work under low light conditions and use amber glassware. Purge samples and solvents with nitrogen or argon. Store samples at reduced temperatures (e.g., 2-8 °C).[3][4] 2. Use high-purity solvents and acid-washed glassware. Consider adding a chelating agent like EDTA to your sample preparation.[8] 3. Adjust the pH of your sample or formulation to a slightly acidic range (pH 4-6.5) if compatible with your experimental goals.[9]
Appearance of unknown peaks in my HPLC chromatogram. 1. Degradation Products: The new peaks are likely degradation products of this compound, such as ascorbic acid or oxidized forms.[14]1. Implement the stabilization strategies mentioned above to minimize further degradation. 2. If possible, obtain standards of potential degradation products (e.g., L-ascorbic acid) to confirm their identity by comparing retention times.
Poor recovery of this compound during extraction from a cream or ointment. 1. Incomplete Extraction: The solvent system may not be effectively extracting the lipophilic this compound from the formulation base. 2. Degradation during Extraction: The extraction process itself (e.g., heating, prolonged exposure to air) may be causing degradation.1. Use a robust extraction solvent like methanol or isopropanol.[11][13] You may need to perform multiple extraction steps to ensure complete recovery. 2. Perform the extraction at a low temperature and as quickly as possible. Consider adding stabilizing agents like citric acid or iso-ascorbic acid to the extraction solvent.[11]
Precipitation of this compound in my aqueous-based formulation. 1. Low Solubility: this compound is practically insoluble in water.1. this compound is not suitable for purely aqueous systems. It should be formulated into oil-based systems or emulsions (creams, lotions) where it can be dissolved in the oil phase.[1][4]

Experimental Protocols

Protocol 1: HPLC Analysis for this compound Stability Testing

This protocol provides a general method for quantifying this compound and can be adapted for stability studies.[14]

1. Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile and/or methanol) and an aqueous buffer (e.g., water with phosphoric acid).[14][15] A common mobile phase is acetonitrile and water (90:10, v/v).[16]
Flow Rate 1.0 mL/min[16]
Detection UV at 243-258 nm[11][17]
Column Temperature 30 °C[16]

2. Sample Preparation:

  • Accurately weigh an amount of the sample (e.g., cream, oil) and transfer it to a volumetric flask.

  • Dissolve and extract the sample with a suitable solvent such as methanol or isopropanol.[11][13] For emulsions, this may involve dilution followed by filtration.[17]

  • Ensure the final concentration of this compound is within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm filter before injection.[13]

3. Stability Study Procedure:

  • Prepare multiple samples and store them under various controlled conditions (e.g., different temperatures, light exposures).[14]

  • At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample.[14]

  • Prepare the sample as described above and analyze by HPLC.

  • Assess stability by quantifying the remaining percentage of this compound and observing the formation of any degradation peaks.[14]

Visualizations

This compound Degradation Pathways

This compound Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis ADP This compound Oxidized_ADP Oxidized Products ADP->Oxidized_ADP Ascorbic_Acid Ascorbic Acid + Palmitic Acid ADP->Ascorbic_Acid Light Light Light->ADP Heat Heat Heat->ADP Oxygen Oxygen Oxygen->ADP Metals Metal Ions Metals->ADP pH pH (non-optimal) pH->ADP

Caption: Key factors leading to the degradation of this compound.

Workflow for Minimizing Degradation During Sample Prep

Workflow for Minimizing Degradation During Sample Prep Start Start Sample Preparation Environment Control Environment: - Use amber glassware - Work under inert gas (N2/Ar) Start->Environment Solvent Prepare Solvent: - High-purity grade - Add co-antioxidant/chelator (optional) Environment->Solvent Extraction Extraction/Dissolution: - Use minimal heat - Perform rapidly Solvent->Extraction Filtration Filter sample (0.45 µm syringe filter) Extraction->Filtration Analysis Immediate HPLC Analysis Filtration->Analysis Storage Short-term Storage: - Airtight amber vial - Refrigerate (2-8 °C) Filtration->Storage If not immediate End End Analysis->End Storage->Analysis

Caption: Recommended workflow to ensure sample integrity.

References

"How to avoid ascorbyl dipalmitate precipitation in culture media"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing ascorbyl dipalmitate in your research. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you avoid precipitation and ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in my aqueous culture media?

This compound is a fat-soluble (lipophilic) ester derivative of ascorbic acid (Vitamin C).[1][2][3] Because of its long fatty acid chains, it is practically insoluble in water and aqueous solutions like cell culture media.[2][4] Precipitation occurs when the concentration of this compound exceeds its very low solubility limit in the aqueous environment of the culture medium.

Q2: What is the best solvent to prepare a stock solution of this compound?

Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for preparing concentrated stock solutions.[1][3] DMSO is often preferred as it can dissolve higher concentrations of the compound.[1][3][4]

Q3: What is the maximum concentration of solvent (e.g., DMSO) my cells can tolerate?

The tolerance to solvents like DMSO is cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO in the culture medium at or below 0.5%, with 0.1% being considered safe for almost all cell types.[5][6] Primary cells are often more sensitive than immortalized cell lines.[5] It is always best practice to perform a dose-response curve to determine the no-effect concentration of the solvent on your specific cell line and to include a solvent-only control in your experiments.[6][7]

Q4: How can I improve the solubility of this compound in my final culture medium?

Several strategies can help:

  • Use a Co-solvent System: First, dissolve the this compound in a small amount of 100% DMSO or ethanol to create a high-concentration stock.

  • Stepwise Dilution: Add the stock solution to the pre-warmed (37°C) culture medium drop-by-drop while gently vortexing or swirling. This rapid dispersion can help prevent immediate precipitation.

  • Presence of Serum: If your experimental design allows, the proteins in fetal bovine serum (FBS) can act as carriers and help stabilize lipophilic compounds, reducing precipitation.

  • Delivery Systems: For serum-free conditions, consider using delivery vehicles like nanoemulsions, liposomes, or cyclodextrins to encapsulate the this compound.[8][9]

Q5: Are there more water-soluble and stable alternatives to this compound?

Yes, several water-soluble Vitamin C derivatives are available and are often more stable in culture media. These include Magnesium Ascorbyl Phosphate (MAP), Sodium Ascorbyl Phosphate (SAP), and Ascorbyl Glucoside (AA-2G).[10] These alternatives may be a suitable choice if precipitation issues persist.

Data Summary Tables

Table 1: Solubility of this compound in Common Solvents
SolventApproximate SolubilityReference
DMSO~30-100 mg/mL[1][4]
Ethanol~10-77 mg/mL[1][3]
Water / Aqueous BuffersVery slightly soluble / Insoluble[2][4]

Note: Solubility can be enhanced with sonication and gentle warming.[3][4]

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
SolventRecommended Max. ConcentrationConsiderationsReference
DMSO≤ 0.5%Some cell lines tolerate up to 1%, but 0.1% is safer for sensitive and primary cells.[5][6][11]
Ethanol≤ 0.5%Similar toxicity profile to DMSO for many cell lines.[9]

Always run a vehicle control to account for any solvent effects.[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (FW: 683.1 g/mol )

  • Anhydrous, sterile-grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Sterile 0.22 µm syringe filter

Methodology:

  • Aseptically weigh out 68.3 mg of this compound powder and place it into a sterile vial.

  • Add 1 mL of sterile DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes. Vortex again. Sonication can also aid dissolution.[3][4]

  • Once the solution is clear, sterile-filter it using a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound Stock into Culture Medium

Materials:

  • Prepared stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tube or bottle for the final medium

Methodology:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve your desired final concentration. For example, to make 50 mL of medium with a final concentration of 100 µM this compound from a 100 mM stock, you will need 50 µL of the stock solution (a 1:1000 dilution).

  • Ensure your final DMSO concentration remains below the toxic threshold for your cells (e.g., ≤0.1% for a 1:1000 dilution).

  • While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the stock solution drop-by-drop.

  • Continue to mix gently for another 30 seconds to ensure uniform dispersion.

  • Use the freshly prepared medium immediately to treat your cells. Do not store the final medium for extended periods, as precipitation can occur over time.[1]

Visual Guides & Workflows

Experimental Workflow for Preparing this compound Medium

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Ascorbyl Dipalmitate Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Warm (37°C) to Dissolve add_dmso->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot & Store at -20°C filter->aliquot warm_media 6. Pre-warm Culture Medium (37°C) aliquot->warm_media dilute 7. Add Stock Dropwise While Gently Mixing warm_media->dilute use 8. Use Medium Immediately dilute->use

Caption: Workflow for preparing and using this compound.

Troubleshooting Guide for Precipitation Issues

G start Precipitation Observed in Culture Medium q1 Was the stock solution clear before dilution? start->q1 stock_issue Problem: Incomplete Dissolution in Stock Solution q1->stock_issue No q2 Did precipitation occur immediately upon dilution? q1->q2 Yes stock_sol Solution: • Re-dissolve stock with warming/sonication. • Ensure solvent is anhydrous. • Prepare fresh stock solution. stock_issue->stock_sol immediate_issue Problem: Supersaturation q2->immediate_issue Yes delayed_issue Problem: Instability Over Time q2->delayed_issue No (Precipitated later) immediate_sol Solution: • Lower the final concentration. • Add stock to pre-warmed media. • Add stock slowly while vortexing. immediate_issue->immediate_sol delayed_sol Solution: • Prepare medium immediately before use. • Check incubator temperature/humidity. • Use serum or a delivery agent. delayed_issue->delayed_sol

Caption: Decision tree for troubleshooting precipitation.

References

Validation & Comparative

A Comparative Analysis of Ascorbyl Dipalmitate and Ascorbyl Palmitate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Formulation Scientists

In the realm of dermatological and cosmetic science, the pursuit of stable and effective vitamin C derivatives is paramount. L-ascorbic acid, while a potent antioxidant and crucial cofactor in collagen synthesis, presents significant formulation challenges due to its inherent instability. This has led to the development of various esterified forms, among which ascorbyl palmitate and ascorbyl dipalmitate are prominent oil-soluble options. This guide provides a detailed, objective comparison of the efficacy of this compound and ascorbyl palmitate, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their formulation and research decisions.

Physicochemical Properties

Ascorbyl palmitate is the monoester of ascorbic acid and palmitic acid, while this compound is the diester.[1] This structural difference fundamentally influences their lipophilicity and interaction with biological membranes. Both are utilized as oil-soluble, more stable alternatives to L-ascorbic acid in topical formulations.[2][3]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundAscorbyl Palmitate
INCI Name This compoundAscorbyl Palmitate
Synonyms L-Ascorbyl 2,6-dipalmitate, Vitamin C DipalmitateAscorbic acid 6-palmitate, Vitamin C Ester
Appearance White to light yellow crystalline powder[4]White or yellowish-white powder[3]
Solubility Oil-soluble[5]Oil-soluble[3]
Chemical Nature Diester of L-ascorbic acid and palmitic acid[5]Monoester of L-ascorbic acid and palmitic acid
Stability Considered a highly stable vitamin C derivative[2][5]More stable than L-ascorbic acid, but can degrade with exposure to light, air, or heat[3][6]

Comparative Efficacy

The efficacy of these derivatives is determined by their stability in formulation, ability to penetrate the skin barrier, subsequent conversion to biologically active L-ascorbic acid, and resulting antioxidant and physiological effects.

Stability

Both esters are significantly more stable than L-ascorbic acid, particularly in oil-based and emulsion systems.[2][6] this compound, being a diester, is generally considered to be one of the more stable lipophilic vitamin C derivatives.[2][5] Ascorbyl palmitate, while more stable than L-ascorbic acid, can still undergo degradation over time, necessitating careful formulation and packaging considerations, such as using opaque, airtight containers.[3]

Skin Penetration and Bioavailability

The lipophilic nature of both this compound and ascorbyl palmitate facilitates their penetration into the lipid-rich stratum corneum.[5][7]

  • This compound: Is described as quickly penetrating into the deeper layers of the skin.[5] Upon penetration, it is presumed to be hydrolyzed by cutaneous enzymes to release active L-ascorbic acid.

  • Ascorbyl Palmitate: Studies have demonstrated its ability to permeate the skin.[8][9] Formulations like solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) have been shown to sustain its penetration.[8] Once it has penetrated, it undergoes hydrolysis by skin esterases to convert to L-ascorbic acid.[10] However, the efficiency of this conversion has been a subject of discussion, with some sources suggesting it may be limited.

Table 2: Summary of Skin Penetration Data for Ascorbyl Palmitate

Formulation TypeKey FindingsReference
Solid Lipid Nanoparticles (SLN)Sustained penetration through excised human skin.[8]
Nanostructured Lipid Carriers (NLC)Sustained penetration, with a profile between SLN and nanoemulsions.[8]
Liposomal Hydrogel (Lipogel)Enhanced skin permeation compared to a control hydrogel.[9]

Note: Direct comparative quantitative data for this compound's penetration flux under similar conditions was not available in the reviewed literature. Comparison should be made with caution.

Antioxidant Activity

Both molecules act as potent antioxidants, protecting cells from damage by scavenging reactive oxygen species (ROS).[5] This activity is fundamental to their photoprotective and anti-aging benefits.

  • This compound: Is cited as a potent antioxidant that protects dermal cells from free radicals and oxidative damage.[5]

  • Ascorbyl Palmitate: Its antioxidant activity has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11] However, some studies suggest that despite its antioxidant properties, ascorbyl palmitate might exhibit pro-oxidant activity under certain conditions, such as following UVB irradiation, potentially promoting lipid peroxidation.[12]

Collagen Synthesis

L-ascorbic acid is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the stabilization of the collagen triple helix.[13][14] By penetrating the skin and converting to L-ascorbic acid, both derivatives are expected to promote collagen synthesis.

  • This compound: Is claimed to boost collagen production, leading to a firmer and smoother skin appearance.[5]

  • Ascorbyl Palmitate: Is recognized for its role in stimulating collagen production, which helps in reducing the appearance of fine lines and maintaining skin elasticity.[15] The delivery of ascorbate to dermal fibroblasts is key to this process, where it can increase the transcription of collagen genes.[14][16]

Experimental Protocols

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This method is the standard for assessing the percutaneous absorption of topical formulations.

  • Objective: To quantify the rate and extent of permeation of this compound or ascorbyl palmitate through a skin membrane.

  • Apparatus: Franz-type diffusion cells, which consist of a donor chamber, a receptor chamber, and a port for sampling. The two chambers are separated by a skin membrane (e.g., excised human or porcine skin).

  • Methodology:

    • Membrane Preparation: Excised skin is prepared by removing subcutaneous fat and is mounted on the Franz cell with the stratum corneum facing the donor chamber.

    • Formulation Application: A precise amount of the test formulation containing the ascorbyl ester is applied to the surface of the skin in the donor chamber.

    • Receptor Fluid: The receptor chamber is filled with a suitable solvent (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at a physiological temperature (typically 32°C or 37°C) with constant stirring.

    • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor fluid and replaced with fresh fluid to maintain sink conditions.

    • Analysis: The concentration of the ascorbyl ester in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

    • Data Calculation: The cumulative amount of the compound permeated per unit area is plotted against time to determine the steady-state flux (Jss) and lag time.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a common and rapid method to evaluate the ability of a compound to act as a free radical scavenger.

  • Objective: To measure the antioxidant capacity of this compound or ascorbyl palmitate by its ability to reduce the DPPH radical.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[17][18]

  • Methodology:

    • Preparation of Solutions: A stock solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared. Test solutions of the ascorbyl esters at various concentrations are also prepared.

    • Reaction: A specific volume of the DPPH solution is mixed with the test sample solutions. A control containing only the solvent and DPPH is also prepared.

    • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The results can be used to determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Visualizations: Workflows and Pathways

Experimental_Workflow_Franz_Cell cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare Skin Membrane mount_membrane Mount Membrane on Franz Cell prep_membrane->mount_membrane prep_receptor Fill Receptor Chamber (e.g., PBS, 32°C) prep_receptor->mount_membrane prep_formulation Prepare Test Formulation apply_formulation Apply Formulation to Donor Chamber prep_formulation->apply_formulation mount_membrane->apply_formulation run_exp Incubate with Stirring apply_formulation->run_exp sample Collect Aliquots from Receptor at Time Intervals run_exp->sample hplc Quantify Compound (HPLC) sample->hplc plot Plot Permeation vs. Time hplc->plot calc Calculate Flux & Permeability plot->calc

Caption: Experimental workflow for an in vitro skin permeation study using Franz Diffusion Cells.

Cellular_Action_Pathway cluster_delivery Topical Delivery cluster_cell Cellular Action cluster_effect Biological Effect Apply Topical Application of This compound / Palmitate Penetrate Penetration through Stratum Corneum Apply->Penetrate Lipophilic Nature Uptake Cellular Uptake (Dermal Fibroblasts) Penetrate->Uptake Hydrolysis Enzymatic Hydrolysis (Esterases) Uptake->Hydrolysis LAA L-Ascorbic Acid (Active Form) Hydrolysis->LAA Antioxidant Antioxidant Action (ROS Neutralization) LAA->Antioxidant Collagen Cofactor for Collagen Synthesis LAA->Collagen

Caption: Cellular uptake and conversion pathway of lipophilic Vitamin C esters in the skin.

Antioxidant_Mechanism LAA L-Ascorbic Acid (from Ester) ROS Reactive Oxygen Species (ROS) DHA Dehydroascorbic Acid (Oxidized) LAA->DHA Donates Electrons Stable Stable Non-Radical Molecule ROS->Stable Receives Electrons

Caption: Simplified signaling pathway of L-ascorbic acid neutralizing a reactive oxygen species.

Conclusion

Both this compound and ascorbyl palmitate serve as valuable, stable, oil-soluble alternatives to L-ascorbic acid in topical formulations. Their lipophilicity allows for effective penetration into the skin's outer layers, a critical first step for bioavailability. This compound is often positioned as a particularly stable form, while ascorbyl palmitate has been more extensively studied in various delivery systems.

The primary determinant of their ultimate efficacy lies in the efficiency of their enzymatic conversion to L-ascorbic acid within the skin, which enables them to exert their well-documented benefits: antioxidant protection and stimulation of collagen synthesis. While direct, quantitative comparative studies are scarce, the available literature suggests both are effective ingredients for anti-aging and skin-protecting formulations. The choice between them may depend on specific formulation requirements, desired stability profile, and the delivery system employed. Further head-to-head clinical studies are warranted to definitively delineate the superior efficacy of one over the other.

References

A Comparative Analysis of the Antioxidant Efficacy of Ascorbyl Dipalmitate and Other Vitamin C Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ascorbyl Dipalmitate's Antioxidant Performance Against Other Lipophilic and Hydrophilic Vitamin C Derivatives.

In the pursuit of stable and effective antioxidant formulations, various esterified derivatives of L-ascorbic acid have been developed. This guide provides a comparative overview of the antioxidant activity of this compound against other widely used ascorbyl esters: ascorbyl palmitate, ascorbyl tetraisopalmitate, and the hydrophilic ascorbyl glucoside. The information presented herein is synthesized from available experimental data to aid in the selection of the most appropriate antioxidant candidate for specific research and development applications.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing quantitative antioxidant values for this compound alongside other common esters in the same experimental setup are limited in publicly available literature. However, by compiling data from various sources, we can construct a comparative overview. The following table summarizes reported antioxidant activities from different studies. It is crucial to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Antioxidant AssayThis compoundAscorbyl PalmitateAscorbyl TetraisopalmitateAscorbyl GlucosideL-Ascorbic Acid (Reference)
DPPH Radical Scavenging (IC50) Data not available in direct comparative studies~2.9 M⁻¹s⁻¹ (rate constant)Potent antioxidant activity reported[1]67.2 ± 5.23 µg/mL[2]~3.4 M⁻¹s⁻¹ (rate constant); 25.41 ± 0.71 µg/mL[2]
ABTS Radical Scavenging Data not available in direct comparative studiesLower activity than L-ascorbic acid[3]Strong antioxidant capacity reportedData not availableHigher activity than ascorbyl palmitate[3]
Lipid Peroxidation Inhibition Expected to be effective due to lipophilicityEffective in inhibiting lipid peroxidation[4][5]Potent inhibitor of lipid peroxidation[1]Data not availableEffective, but limited by hydrophilicity in lipidic environments[4]

Note: IC50 values represent the concentration required to inhibit 50% of the radical activity; a lower value indicates higher antioxidant potency. Direct comparison of rate constants and IC50 values across different units and studies is not straightforward. The provided data is for relative comparison purposes.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited antioxidant data, detailed methodologies for the key assays are outlined below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Protocol:

  • Prepare a stock solution of the test compound (e.g., ascorbyl ester) in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in ethanol (typically around 0.1 mM).

  • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

  • Include a control containing the DPPH solution and the solvent without the antioxidant.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds.

  • Add a small volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A standard, such as Trolox, is often used to create a standard curve.

  • The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as a percentage of inhibition, from which an IC50 value can be calculated.

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often using a model system like linoleic acid emulsion or biological samples such as erythrocyte ghosts or microsomes.

Protocol (TBARS method):

  • Prepare a lipid-rich substrate (e.g., a linoleic acid emulsion or a tissue homogenate).

  • Induce lipid peroxidation using an initiator such as ferrous sulfate/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Add different concentrations of the test antioxidant to the reaction mixture.

  • Incubate the mixture at 37°C for a specific duration.

  • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

  • Add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., in a boiling water bath for 15-30 minutes). This reaction forms a pink-colored adduct with malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Cool the samples and centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control without the antioxidant.

Visualization of Experimental Workflow and Antioxidant Action

To visually represent the processes involved in evaluating and understanding the antioxidant activity of ascorbyl esters, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis A Ascorbyl Esters (Dipalmitate, Palmitate, etc.) B Solubilization (e.g., Ethanol, DMSO) A->B C Serial Dilutions B->C D DPPH Assay C->D E ABTS Assay C->E F Lipid Peroxidation Assay C->F G Spectrophotometric Measurement D->G E->G F->G H Calculate % Inhibition G->H I Determine IC50 or TEAC H->I

Caption: Workflow for the comparative antioxidant analysis of ascorbyl esters.

Antioxidant_Mechanism cluster_lipid Lipid Environment (e.g., Cell Membrane) cluster_antioxidant Antioxidant Action Lipid Polyunsaturated Fatty Acid ROO Lipid Peroxyl Radical (ROO•) Lipid->ROO Oxidative Stress ROO->Lipid Chain Reaction Propagation AscorbylEster Ascorbyl Ester (e.g., this compound) AscorbylEster->ROO Radical Scavenging AscorbylRadical Ascorbyl Radical (Less Reactive) AscorbylEster->AscorbylRadical Donates H•

Caption: Mechanism of lipid peroxidation inhibition by lipophilic ascorbyl esters.

Discussion and Conclusion

This compound, being a diester of ascorbic acid and palmitic acid, possesses significant lipophilicity. This characteristic is advantageous for its incorporation into lipid-based formulations and for its potential to protect cell membranes from lipid peroxidation.[6] Its structure suggests that its antioxidant activity would be comparable to or potentially more sustained than ascorbyl palmitate within a lipidic environment due to its greater lipid solubility.

Ascorbyl palmitate has demonstrated antioxidant effects, though some studies suggest its radical scavenging activity is less potent than that of L-ascorbic acid in aqueous systems.[3] However, in lipid systems, its efficacy is enhanced.[4] Ascorbyl tetraisopalmitate is reported to have high stability and excellent skin penetration, where it is converted to free vitamin C, thereby exerting potent antioxidant effects.[1] Ascorbyl glucoside, being hydrophilic, exhibits its antioxidant activity primarily in aqueous environments and requires enzymatic conversion to ascorbic acid to become fully active.[2]

The choice of an ascorbyl ester as an antioxidant depends heavily on the intended application. For oil-based formulations or applications targeting the protection of cellular membranes, the lipophilic esters like this compound, ascorbyl palmitate, and ascorbyl tetraisopalmitate are prime candidates. The greater lipophilicity of this compound may offer advantages in terms of formulation compatibility and localization within lipid structures. Conversely, for aqueous formulations, ascorbyl glucoside would be more suitable.

Further direct comparative studies employing a battery of standardized antioxidant assays are warranted to definitively rank the efficacy of these esters. Such studies would provide invaluable data for formulators and researchers in the fields of drug development, dermatology, and cosmetic science.

References

"Ascorbyl dipalmitate vs L-ascorbic acid: a comparative stability study"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical stability of Ascorbyl Dipalmitate and L-Ascorbic Acid, two prominent forms of Vitamin C used in pharmaceutical and cosmetic formulations. The following sections present a detailed analysis supported by experimental data and protocols to assist in the selection of the most appropriate compound for product development.

Introduction to L-Ascorbic Acid and this compound

L-Ascorbic Acid, the pure and biologically active form of Vitamin C, is a potent antioxidant renowned for its role in collagen synthesis and skin health.[1][2] However, its inherent instability in the presence of light, heat, and oxygen presents significant formulation challenges, often leading to rapid degradation and loss of efficacy.[3][4] To overcome these limitations, various derivatives have been synthesized, including this compound.

This compound is a lipophilic (fat-soluble) diester of L-Ascorbic Acid and palmitic acid.[5] This structural modification enhances its stability and allows for better penetration into the lipid-rich layers of the skin.[1][6] While generally considered more stable, the trade-off for this increased stability can be a difference in potency compared to the pure form.[2] This guide delves into a comparative analysis of their stability under various conditions.

Quantitative Stability Data

The following tables summarize the stability of L-Ascorbic Acid and this compound under different stress conditions. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in publicly available literature. The data presented is compiled from various studies to provide a comparative overview.

Table 1: Thermal Stability

CompoundFormulationTemperatureDurationRemaining Active (%)Reference
L-Ascorbic Acid Aqueous Solution70°C-Degrades[7]
L-Ascorbic Acid Cosmetic Emulsion40°C3 monthsSignificantly decreased[8]
This compound ->180°C-Resistant to decomposition[7]
Ascorbyl Palmitate *Multiple Emulsion40°C3 monthsStable[8]

Note: Data for this compound is limited; data for the structurally similar Ascorbyl Palmitate is provided as a proxy.

Table 2: Photostability

CompoundFormulationLight SourceDurationRemaining Active (%)Reference
L-Ascorbic Acid Aqueous SolutionLight-Prone to degradation[3]
Ascorbyl Palmitate *Topical MicroemulsionLight-Accelerated degradation[9][10]

Note: Specific quantitative data for the photodegradation of this compound was not available in the searched literature. Ascorbyl palmitate data is provided for reference.

Experimental Protocols

Stability Testing via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the simultaneous quantification of L-Ascorbic Acid and this compound in a cosmetic emulsion to assess their stability over time.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • Phosphoric acid

  • Ultrapure water

  • Micropipettes and vials

  • Centrifuge

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: 0.02 M NaH2PO4 buffer (pH 2.5): Methanol (85:10:5, v/v/v)[11]

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 30°C

  • Detection Wavelength: 243 nm[11]

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare individual stock solutions of L-Ascorbic Acid and this compound in the mobile phase.

  • Create a series of working standard solutions containing both analytes at different concentrations to generate a calibration curve.

4. Sample Preparation:

  • Accurately weigh a portion of the cosmetic emulsion.

  • Disperse the sample in a suitable solvent (e.g., mobile phase) and vortex thoroughly.

  • For emulsions, a phase separation step may be necessary. This can be achieved by centrifugation.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

5. Stability Study Procedure:

  • Store aliquots of the cosmetic emulsion containing either L-Ascorbic Acid or this compound under various stress conditions (e.g., different temperatures, light exposure).

  • At specified time intervals, withdraw a sample and prepare it for HPLC analysis as described above.

  • Inject the prepared sample into the HPLC system and record the chromatogram.

  • Quantify the amount of remaining L-Ascorbic Acid or this compound by comparing the peak area to the calibration curve.

  • Calculate the percentage of degradation over time.

Antioxidant Activity via DPPH Assay

This protocol describes the determination of the antioxidant activity of L-Ascorbic Acid and this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • L-Ascorbic Acid (as a positive control and test sample)

  • This compound (as a test sample)

  • Suitable solvent for this compound (e.g., ethanol, DMSO)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes, cuvettes, or microplates

2. Preparation of Solutions:

  • DPPH Stock Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be stored in the dark.[12]

  • DPPH Working Solution: Dilute the stock solution to achieve an absorbance of approximately 1.0 at 517 nm. This should be prepared fresh daily.[12]

  • Sample Solutions: Prepare a series of dilutions of L-Ascorbic Acid and this compound in their respective solvents.

3. Assay Procedure:

  • To a cuvette or microplate well, add a specific volume of the sample solution.

  • Add an equal volume of the DPPH working solution to initiate the reaction.[12]

  • Include a blank control containing the solvent and the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[12][13]

  • Measure the absorbance of the solution at 517 nm.[12][14]

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[12]

  • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[12]

Visualizations

Caption: Chemical structures of L-Ascorbic Acid and this compound.

G cluster_workflow Stability and Antioxidant Analysis Workflow prep Sample Preparation (Cosmetic Emulsion) stress Stress Conditions (Heat, Light) prep->stress hplc_prep HPLC Sample Prep (Extraction, Filtration) stress->hplc_prep dpph_prep DPPH Sample Prep (Dilution Series) stress->dpph_prep hplc HPLC Analysis (Quantification) hplc_prep->hplc dpph DPPH Assay (Absorbance Reading) dpph_prep->dpph data_stability Data Analysis (% Degradation) hplc->data_stability data_antioxidant Data Analysis (IC50 Value) dpph->data_antioxidant

Caption: Experimental workflow for stability and antioxidant comparison.

G cluster_pathway General Antioxidant Mechanism in Skin ROS Reactive Oxygen Species (ROS) (e.g., from UV exposure) CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellDamage VitaminC Vitamin C (L-Ascorbic Acid or released from this compound) ROS->VitaminC scavenges NeutralizedROS Neutralized ROS VitaminC->NeutralizedROS

Caption: Simplified antioxidant action of Vitamin C in the skin.

Conclusion

The evidence strongly indicates that this compound offers superior stability compared to L-Ascorbic Acid, particularly in the context of thermal stress encountered during the manufacturing and storage of cosmetic and pharmaceutical products.[7] While L-Ascorbic Acid is the more biologically active form, its rapid degradation necessitates complex and often costly formulation strategies to maintain its efficacy.[3][4]

This compound, with its lipophilic nature, not only provides enhanced stability but also offers advantages in skin penetration.[1][6] However, it is crucial to consider that the in-vivo conversion of this compound to L-Ascorbic Acid is a necessary step for its biological activity.

For applications where long-term stability and resistance to high temperatures are paramount, this compound presents a compelling alternative to L-Ascorbic Acid. Conversely, for formulations where maximum potency is the primary objective and stability can be adequately addressed through specialized formulation and packaging, L-Ascorbic Acid remains a viable option. The choice between these two compounds will ultimately depend on the specific requirements of the product being developed.

References

A Comparative In Vivo Analysis of Ascorbyl Dipalmitate and Ascorbyl Tetraisopalmitate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the realm of dermatology and cosmetic science, the quest for stable and efficacious vitamin C derivatives is perpetual. Ascorbic acid, the pure form of vitamin C, is renowned for its potent antioxidant and collagen-boosting properties, yet its inherent instability in formulation presents a significant challenge. To overcome this, lipid-soluble derivatives have been developed to enhance stability and skin penetration. Among these, ascorbyl dipalmitate and ascorbyl tetraisopalmitate are two prominent esters. This guide provides an in vivo comparison of these two compounds, drawing upon available scientific literature to aid researchers and drug development professionals in their evaluation.

It is important to note that while in vivo studies with quantitative data are available for ascorbyl tetraisopalmitate, there is a notable scarcity of similar published data for this compound. Consequently, a direct quantitative comparison based on head-to-head in vivo experiments is not currently possible. This guide will present the available in vivo data for ascorbyl tetraisopalmitate and a summary of the known properties of this compound.

Physicochemical and Biological Properties

PropertyThis compoundAscorbyl Tetraisopalmitate
INCI Name This compoundAscorbyl Tetraisopalmitate
Chemical Nature Diester of ascorbic acid and palmitic acidTetraester of ascorbic acid and isopalmitic acid
Solubility Oil-solubleOil-soluble
Stability Considered more stable than L-ascorbic acidHighly stable to heat and oxidation
Skin Penetration Described as capable of penetrating the skin due to its lipophilic nature.[1]Demonstrates superior percutaneous absorption and effectively converts to free vitamin C in the skin.[2][3]
Antioxidant Activity Acts as a potent antioxidant, protecting dermal cells from free radicals and oxidative damage.[4]Exhibits strong antioxidant properties, protecting against UV-induced damage and lipid peroxidation.[2][3]
Collagen Synthesis Believed to boost collagen production.[4]Shown to promote collagen synthesis and protect it from degradation.[2][3]
Skin Brightening Possesses skin-whitening properties by inhibiting melanin production.[5]Inhibits tyrosinase and melanogenesis activity to brighten the skin.[2]

In Vivo Efficacy: A Data-Driven Comparison

The following tables summarize the quantitative data from in vivo studies conducted on ascorbyl tetraisopalmitate. As of the latest literature review, comparable in vivo quantitative data for this compound has not been identified.

Table 1: In Vivo Studies on Skin Hydration and Microrelief (Ascorbyl Tetraisopalmitate)
Study ParameterFormulationDuration of StudyResultsReference
Stratum Corneum Water Content1% IPAA formulation15 daysStatistically significant increase in skin hydration.[1]
Skin Smoothness1% IPAA formulation15 daysSignificant improvement in skin smoothness.[1]
Skin Roughness1% IPAA formulation15 daysSignificant improvement in skin roughness.[1]
Table 2: In Vivo Studies on Anti-Wrinkle Effects (Ascorbyl Tetraisopalmitate)
Study ParameterFormulationDuration of StudyResultsReference
Periorbital Wrinkles1%, 2%, and 3% VC-IP creams8 weeksMarked or moderate improvements in wrinkles observed visually and through topographic assessments.[6][7]
Wrinkle ReductionNight facial serum with melatonin, bakuchiol, and ascorbyl tetraisopalmitate12 weeks11% statistically significant decrease in wrinkles.[8]
Skin FirmnessNight facial serum with melatonin, bakuchiol, and ascorbyl tetraisopalmitate12 weeks8% statistically significant increase in skin firmness.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols from key in vivo experiments cited in this guide.

Protocol 1: Evaluation of Skin Hydration and Microrelief with Ascorbyl Tetraisopalmitate
  • Objective: To assess the pre-clinical and clinical efficacy of a dermocosmetic formulation containing 1% tetra-isopalmitoyl ascorbic acid (IPAA) on skin hydration and microrelief.[1][9]

  • Pre-clinical Study (In Vivo on Mice):

    • Subjects: Hairless mice.

    • Formulation: Experimental formulations containing 1% IPAA.

    • Application: Topical application on the dorsal skin of the mice for 5 consecutive days.

    • Measurements: Non-invasive biophysical techniques were used to measure stratum corneum water content, transepidermal water loss (TEWL), viscoelasticity, and microrelief. Histopathological studies were also conducted.[1][9]

  • Clinical Study (In Vivo on Humans):

    • Subjects: Human volunteers.

    • Formulation: Dermocosmetic formulations containing 1% IPAA.

    • Application: Topical application to the forearm and face.

    • Measurements: Skin evaluations were performed 3 hours and 15 days after application using non-invasive techniques to measure stratum corneum water content, TEWL, viscoelastic-to-elastic ratio, skin roughness, and skin smoothness.[1][10]

Protocol 2: Anti-Wrinkle Efficacy of Ascorbyl Tetraisopalmitate
  • Objective: To characterize the potential anti-wrinkle effect of tetra-isopalmitoyl ascorbic acid (VC-IP).[6]

  • Study Design: Double-blind, randomized, placebo-controlled, split-face clinical trial.

  • Subjects: Three groups of 23 female subjects each.

  • Formulations: Creams containing 1%, 2%, or 3% VC-IP and a placebo cream.

  • Application: The assigned VC-IP cream was applied to the periorbital area on one side of the face, and the placebo cream was applied to the other side, twice a day for 8 weeks.

  • Measurements: Anti-wrinkle effects were evaluated through visual wrinkle grading by dermatologists and by topographic assessments of skin replicas.[6]

Visualizing the Science: Workflows and Pathways

To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment & Screening Baseline_Measurements Baseline Skin Measurements Subject_Recruitment->Baseline_Measurements Randomization Randomization (Split-Face/Group) Baseline_Measurements->Randomization Product_Application Topical Application of Test Formulation (e.g., Ascorbyl Tetraisopalmitate) & Placebo Randomization->Product_Application Duration Specified Duration (e.g., 8-12 weeks) Product_Application->Duration Instrumental_Analysis Instrumental Analysis (e.g., Corneometer, Tewameter, Visioscan) Duration->Instrumental_Analysis Clinical_Assessment Clinical Grading by Dermatologist Duration->Clinical_Assessment Subjective_Questionnaires Subject Self-Assessment Duration->Subjective_Questionnaires Data_Collection Data Collection Instrumental_Analysis->Data_Collection Clinical_Assessment->Data_Collection Subjective_Questionnaires->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Caption: A typical experimental workflow for in vivo clinical studies of topical skincare ingredients.

Collagen_Synthesis_Pathway cluster_penetration Skin Penetration cluster_conversion Cellular Uptake & Conversion cluster_signaling Collagen Synthesis Stimulation cluster_antioxidant Antioxidant Protection Lipophilic_VitC Lipophilic Vitamin C Derivative (e.g., this compound/Tetraisopalmitate) Stratum_Corneum Stratum Corneum Lipophilic_VitC->Stratum_Corneum Fibroblast Fibroblast Epidermis Epidermis Stratum_Corneum->Epidermis Dermis Dermis Epidermis->Dermis Dermis->Fibroblast Conversion Enzymatic Conversion Fibroblast->Conversion Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Conversion->Ascorbic_Acid Hydroxylation Prolyl & Lysyl Hydroxylase Activity Ascorbic_Acid->Hydroxylation Collagen_Gene Increased Collagen Gene Expression Ascorbic_Acid->Collagen_Gene Neutralization ROS Neutralization Ascorbic_Acid->Neutralization Procollagen Procollagen Synthesis Hydroxylation->Procollagen Collagen_Fibers Mature Collagen Fibers Procollagen->Collagen_Fibers Collagen_Gene->Procollagen ROS Reactive Oxygen Species (ROS) ROS->Neutralization MMP_Inhibition Inhibition of Matrix Metalloproteinases (MMPs) Neutralization->MMP_Inhibition Collagen_Degradation Reduced Collagen Degradation MMP_Inhibition->Collagen_Degradation

Caption: Signaling pathway of lipophilic vitamin C derivatives in promoting collagen synthesis.

Conclusion

Ascorbyl tetraisopalmitate is a well-researched, stable, lipophilic vitamin C derivative with demonstrated in vivo efficacy in improving skin hydration, reducing wrinkles, and enhancing skin firmness. The available clinical data provide a solid foundation for its inclusion in advanced skincare and dermatological products.

This compound is also a stable, oil-soluble derivative of vitamin C with promising antioxidant, collagen-boosting, and skin-brightening properties. However, there is a clear need for robust in vivo clinical studies to quantify its efficacy and establish optimal concentrations for various dermatological applications. Without such data, a direct performance comparison with ascorbyl tetraisopalmitate remains speculative.

For researchers and formulators, ascorbyl tetraisopalmitate currently offers a more evidence-based choice for achieving clinically proven anti-aging and skin health benefits. Future in vivo research on this compound is warranted to fully elucidate its potential and allow for a comprehensive, data-driven comparison between these two promising vitamin C derivatives.

References

"Cross-validation of different analytical methods for ascorbyl dipalmitate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Ascorbyl Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of this compound, a lipophilic derivative of ascorbic acid widely used in cosmetic and pharmaceutical formulations for its antioxidant properties. The selection of an appropriate analytical technique is critical for quality control, stability testing, and formulation development. This document outlines the principles, performance characteristics, and experimental protocols of commonly employed methods, supported by experimental data from peer-reviewed studies.

Comparison of Analytical Method Performance

The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method, while UV-Vis Spectrophotometry offers a simpler and more rapid analysis. Differential Scanning Calorimetry (DSC) presents a unique thermal analysis approach for quantification in certain matrices. The following table summarizes the key performance parameters of these methods based on published validation data.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Differential Scanning Calorimetry (DSC) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation followed by UV or MS detection.Measurement of light absorbance at a specific wavelength.Measurement of heat flow associated with phase transitions.Chromatographic separation followed by mass analysis.
Linearity Range 0.50-100.0 mg·L⁻¹[1], 5-30 µg·mL⁻¹[2], 9-24 µg·mL⁻¹[3]2-12 µg·mL⁻¹[4][5][6][7][8]N/A (based on peak area comparison to a standard)[9]N/A
Correlation Coefficient (R²) >0.999[2][3]0.998[4][5][6][7][8]N/AN/A
Accuracy (% Recovery) 85-104%[1], 95.77%[2], 101.40%[3]100-109.7%[4][5][6][7][8]Good agreement with HPLC[9]73-113%[10]
Limit of Detection (LOD) N/A0.1200 µg·mL⁻¹[4][5][8]N/AN/A
Limit of Quantification (LOQ) 0.005 g·kg⁻¹[1]0.363 µg·mL⁻¹[4][5][8]N/A0.23 mg/kg[10]
Relative Standard Deviation (RSD) 1.1-3.9%[1], <1.55%[2], <2.98%[3]N/AN/A0.3-16.1%[10]

N/A: Not available in the provided search results.

Experimental Workflow for Cross-Validation

A robust cross-validation study is essential to ensure the reliability and interchangeability of different analytical methods. The following diagram illustrates a typical workflow for cross-validating HPLC, UV-Vis, and DSC methods for the analysis of this compound in a given sample matrix.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis and Comparison Sample Bulk Sample of this compound Formulation Homogenize Homogenization Sample->Homogenize Split Sample Aliquoting Homogenize->Split HPLC HPLC Analysis Split->HPLC UVVis UV-Vis Spectrophotometry Split->UVVis DSC DSC Analysis Split->DSC ResultsHPLC Quantification Results (HPLC) HPLC->ResultsHPLC ResultsUVVis Quantification Results (UV-Vis) UVVis->ResultsUVVis ResultsDSC Quantification Results (DSC) DSC->ResultsDSC Compare Statistical Comparison (e.g., t-test, ANOVA) ResultsHPLC->Compare ResultsUVVis->Compare ResultsDSC->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound.

a. Sample Preparation:

  • For Foods: Extract the sample with methanol containing stabilizing agents like citric acid and iso-ascorbic acid.[1]

  • For Microemulsions: Dilute the microemulsion (e.g., 1:100 v/v) with methanol prior to injection.[11]

  • For Liposomes: The mobile phase can be used to disrupt the liposomes and solubilize the analyte.

b. Chromatographic Conditions:

  • Method 1 (for Foods):

    • Column: Reversed-phase C18.[1]

    • Mobile Phase: Gradient elution with mixtures of phosphoric acid (1+99) and a mixed solvent of acetonitrile and methanol (1+1).[1]

    • Detection: UV at 243 nm with a photodiode array detector (PAD).[1]

  • Method 2 (for Liposomes):

    • Column: LiChroCART® 250-4.[2]

    • Mobile Phase: Isocratic elution with acetonitrile:NaH₂PO₄ buffer 0.02 mol·L⁻¹ pH 2.5:methanol (85:10:5, v/v).[2]

    • Flow Rate: 0.6 mL/min.[2]

    • Detection: UV at 243 nm.[2]

  • Method 3 (for Microemulsions):

    • Column: 125 × 4 mm ID, 5 µm Nucleosil C18.[11]

    • Mobile Phase: Methanol–acetonitrile–0.02 M phosphate buffer pH 3.5 (75:10:15).[11]

    • Flow Rate: 1.5 mL/min.[11]

    • Detection: UV at 254 nm.[11]

UV-Vis Spectrophotometry

This method is based on the principle that this compound absorbs ultraviolet radiation at a specific wavelength.

a. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, such as methanol, to obtain a known concentration.[4][5]

  • Prepare a standard stock solution of this compound in the same solvent.[4][5]

  • Prepare a series of dilutions from the stock solution to establish a calibration curve.

b. Analytical Parameters:

  • Solvent: Methanol.[4][5]

  • Maximum Absorbance (λmax): 261 nm.[4][5][6][7][8]

  • Instrument: A double beam UV-visible spectrophotometer with 1 cm quartz matched cells is recommended.[4]

  • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to the calibration curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method can be used to quantify this compound in certain matrices, such as cosmetic powders, by measuring the heat associated with its phase transitions.[9]

a. Sample Preparation:

  • Accurately weigh a small amount of the sample (e.g., 5-10 mg) and place it in an aluminum crucible.[12]

  • Seal the crucible with a pierced lid.[12]

b. Instrumental Conditions:

  • Atmosphere: Inert, such as argon, with a flow rate of 20 mL/min.[12]

  • Temperature Program: A typical program involves heating, cooling, and then reheating the sample over a defined temperature range (e.g., -40°C to +40°C) at a constant rate (e.g., 1°C/min).[12]

  • Reference: An empty aluminum pan with a pierced lid.[12]

  • Quantification: The area of the endotherm corresponding to the phase transition of this compound is integrated and compared to the area of the endotherm from a pure standard.[9]

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy can be used for the qualitative identification of this compound by identifying its characteristic functional groups.

a. Sample Preparation:

  • A small amount of the powdered sample can be mixed with potassium bromide (KBr) to form a pellet.

b. Analysis:

  • The infrared transmittance is measured over a wavenumber range of 4000 cm⁻¹ to 500 cm⁻¹.[13]

  • Characteristic peaks for this compound include:

    • C=O stretching of the ester at approximately 1730-1733 cm⁻¹.[14]

    • C=C double bond in the ascorbic acid ring at around 1637 cm⁻¹.[14]

    • C-O-C bond vibrations around 1344 and 1159 cm⁻¹.[14]

Logical Relationship of Analytical Techniques

The selection and application of these analytical methods often follow a logical progression, from initial identification to precise quantification and characterization in complex matrices.

AnalyticalTechniqueLogic cluster_qualitative Qualitative & Structural Analysis cluster_quantitative Quantitative Analysis cluster_application Application Context FTIR FTIR (Functional Group Identification) UVVis UV-Vis Spectrophotometry (Rapid Screening & Routine QC) FTIR->UVVis Confirms Identity DSC_qual DSC (Thermal Behavior & Polymorphism) DSC_qual->UVVis Informs on Physical State HPLC HPLC (Accurate & Specific Quantification) UVVis->HPLC Requires Higher Specificity LCMS LC-MS/MS (High Sensitivity & Selectivity) HPLC->LCMS Requires Higher Sensitivity SimpleMatrix Simple Matrices (e.g., Bulk Drug, Simple Solutions) SimpleMatrix->UVVis SimpleMatrix->HPLC ComplexMatrix Complex Matrices (e.g., Creams, Emulsions, Foods) ComplexMatrix->HPLC ComplexMatrix->LCMS

Caption: Logical flow of analytical method selection.

References

Reproducibility of Ascorbyl Ester Effects on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Vitamin C Derivatives on Cellular Signaling and Gene Expression

The following tables summarize the observed effects of ascorbyl palmitate and tetrahexyldecyl ascorbate on key cellular signaling pathways and gene expression. While direct quantitative gene expression data for ascorbyl palmitate is limited, its impact on signaling proteins, which are direct products of gene expression and key regulators of subsequent genetic transcription, provides valuable insight into its cellular mechanism of action.

Table 1: Effects of Ascorbyl Palmitate on Cellular Signaling in Human Keratinocytes

Target Pathway/ProteinObserved EffectExperimental Context
Epidermal Growth Factor Receptor (EGFR)Inhibition of activationUltraviolet-B (UVB) irradiated keratinocytes[1][2]
Extracellular signal-Regulated Kinases 1/2 (ERK1/2)Inhibition of activationUVB irradiated keratinocytes[1][2]
p38 Mitogen-Activated Protein Kinase (p38)Inhibition of activationUVB irradiated keratinocytes[1][2]
c-Jun N-terminal Kinase (JNK)Promotion of activationUVB irradiated keratinocytes[1][2]
NLRP3 InflammasomePotent inhibition of activationIn vitro and in vivo models of inflammation[3]

Table 2: Effects of Tetrahexyldecyl Ascorbate (THDA) on Gene Expression in Human Keratinocytes

Gene Set/SignatureObserved EffectExperimental Context
Unhealthy Skin Signature Genes (e.g., SOD2, PRMT1, RCC1)UpregulationTreatment of keratinocytes with THDA alone[4]
Type I Interferon SignalingActivationTreatment of keratinocytes with THDA alone[4][5]
Phospholipid Homeostasis and Keratinocyte DifferentiationIncreased expressionCombination treatment of THDA with a stabilizing antioxidant (Acetyl Zingerone)[4][5]
MMP1 and MMP7Repression of expressionCombination treatment of THDA with a stabilizing antioxidant (Acetyl Zingerone)[4][5]

Experimental Protocols

The following are summaries of the methodologies employed in the studies cited above. These provide a basis for understanding how the data was generated and for designing future reproducibility studies.

Assessment of Ascorbyl Palmitate's Effect on Signaling Pathways in Keratinocytes
  • Cell Culture and Treatment: Human keratinocytes are cultured in appropriate media. Prior to experimentation, cells are often serum-starved. Ascorbyl palmitate, dissolved in a suitable solvent like DMSO, is added to the culture media at various concentrations (e.g., 1-25 µM) for a specified duration before stimulation.

  • UVB Irradiation: Cells are washed with phosphate-buffered saline (PBS) and irradiated with a specific dose of UVB radiation (e.g., 200 J/m²).

  • Protein Extraction and Western Blotting: Following treatment and/or irradiation, cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membranes are then incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the target proteins (e.g., phospho-EGFR, phospho-ERK1/2, phospho-p38, phospho-JNK). After washing, membranes are incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Analysis of Tetrahexyldecyl Ascorbate's Effect on Gene Expression
  • Cell Culture and Treatment: Human keratinocytes are cultured and treated with THDA, often in the presence or absence of a stabilizing agent.

  • RNA Extraction: Total RNA is isolated from the treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and/or capillary electrophoresis.

  • Microarray Analysis: The gene expression profile is analyzed using a microarray platform (e.g., Affymetrix). Briefly, the isolated RNA is used to synthesize biotin-labeled cRNA, which is then hybridized to the microarray chip. The chip is washed, stained with a fluorescently labeled streptavidin, and scanned to detect the signal intensity for each gene probe. The raw data is then normalized and analyzed to identify differentially expressed genes between different treatment groups.

  • Quantitative Real-Time PCR (qPCR): To validate the microarray findings, the expression of specific genes of interest is often quantified using qPCR. cDNA is synthesized from the total RNA, and qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of each gene is calculated after normalization to a housekeeping gene.

Visualizations

Signaling Pathways Modulated by Ascorbyl Palmitate in UVB-Irradiated Keratinocytes

UVB UVB Radiation EGFR EGFR UVB->EGFR Activates ERK ERK1/2 UVB->ERK Activates p38 p38 UVB->p38 Activates JNK JNK UVB->JNK Activates AP Ascorbyl Palmitate AP->EGFR Inhibits AP->ERK Inhibits AP->p38 Inhibits AP->JNK Promotes Activation

Caption: Ascorbyl palmitate's differential effects on MAPK signaling pathways in response to UVB.

General Experimental Workflow for Assessing Vitamin C Derivatives

cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cells Keratinocyte Culture Treatment Treat with: - Ascorbyl Palmitate - THDA - L-Ascorbic Acid - Vehicle Control Cells->Treatment Stimulus Optional Stimulus (e.g., UVB) Treatment->Stimulus Protein Protein Extraction & Western Blot Stimulus->Protein Signaling Pathway Activation RNA RNA Extraction & Gene Expression Analysis (Microarray/qPCR) Stimulus->RNA Gene Expression Changes

Caption: Workflow for analyzing the effects of Vitamin C derivatives on cellular signaling and gene expression.

References

A Head-to-Head Comparison of Delivery Systems for Ascorbyl Dipalmitate in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal delivery system is critical to ensuring the stability and efficacy of active ingredients. This guide provides a comparative analysis of various delivery systems for ascorbyl dipalmitate, a stable, lipophilic derivative of Vitamin C. The data presented is primarily based on studies of the closely related molecule, ascorbyl palmitate, and is intended to serve as a valuable reference for formulation development.

This compound offers the antioxidant and collagen-stimulating benefits of L-ascorbic acid with enhanced stability. However, its therapeutic potential is intrinsically linked to its delivery vehicle. This guide compares the performance of several common delivery platforms: liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanosuspensions, based on key performance indicators from various studies.

Performance Data Overview

The following tables summarize quantitative data on the performance of different delivery systems for ascorbyl palmitate.

Table 1: Stability of Ascorbyl Palmitate in Various Delivery Systems

Delivery SystemStorage ConditionsDurationRemaining Ascorbyl Palmitate (%)Citation
NLC in hydrogel4°C3 months71.1 ± 1.4[1]
SLN in hydrogel4°C3 months67.6 ± 2.9[1]
Nanoemulsion in hydrogel4°C3 months55.2 ± 0.3[1]
Non-hydrogenated soybean lecithin liposomesNot specifiedNot specifiedMost resistant to oxidation[2]
Solid Lipid Nanoparticles (SLN)Not specifiedNot specifiedHigh stability[2]
w/o and o/w MicroemulsionsNot specifiedNot specifiedModerate stability[2]
Hydrogenated soybean lecithin liposomesNot specifiedNot specifiedLeast resistant to oxidation[2]

Table 2: Encapsulation Efficiency and Drug Loading

Delivery SystemParameterValueCitation
LiposomesEncapsulation Efficiency92.02%[3]
NanosuspensionDrug LoadingUp to 75 mg/mL[4]
Solid Lipid NanoparticlesDrug Loading20 mg/mL[5]
Liquid CrystallineDrug Loading25 mg/mL[5]
LiposomesDrug Loading12 mg/mL[5]

Table 3: Skin Permeation and Accumulation

Delivery SystemFormulation BaseIncrease in Skin Penetration (vs. non-liposomal)Skin Accumulation (vs. Microemulsion Gel)Citation
LiposomesEmulgel1.3-fold-[3]
LiposomesCream1.2-fold-[3]
Nanosuspension GelHydrogel-~4x at 3h, ~3x at 6h, ~1.4x at 12h[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature.

Protocol 1: Determination of Ascorbyl Palmitate Stability by High-Performance Liquid Chromatography (HPLC)

This protocol is for quantifying the amount of ascorbyl palmitate in a formulation to assess its stability over time.

Instrumentation:

  • HPLC system with a UV detector

  • Stationary Phase: Nucleosil C18 column (125 x 4 mm, 5 µm)[5]

Mobile Phase:

  • Methanol, acetonitrile, and 0.02 M phosphate buffer (pH 3.5) in a ratio of 75:10:15 (v/v/v)[5]

Procedure:

  • Sample Preparation: Dilute 100 µL of the microemulsion formulation 1:100 (v/v) with methanol.[5]

  • Injection: Inject a suitable volume of the prepared sample into the HPLC system.

  • Chromatographic Conditions:

    • Flow rate: 1.5 mL/min[5]

    • Detection wavelength: 254 nm[5]

  • Quantification: The concentration of ascorbyl palmitate is determined by comparing the peak area of the sample to a standard curve of known concentrations. The retention time for ascorbyl palmitate is approximately 3.7 minutes under these conditions.[5]

Protocol 2: Evaluation of Liposomal Encapsulation Efficiency

This protocol determines the percentage of ascorbyl palmitate successfully encapsulated within liposomes.

Procedure:

  • Separation of Free and Encapsulated Drug: The liposomal dispersion is centrifuged at high speed (e.g., 20,000 rpm for 15 minutes at 17°C) to separate the liposomes (pellet) from the supernatant containing the unencapsulated ascorbyl palmitate.[3]

  • Quantification:

    • The amount of ascorbyl palmitate in the supernatant is quantified using HPLC (as described in Protocol 1).

    • The pellet is dissolved in methanol to release the encapsulated drug, and the amount of ascorbyl palmitate is also quantified by HPLC.[3]

  • Calculation: The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = (Total Ascorbyl Palmitate - Ascorbyl Palmitate in Supernatant) / Total Ascorbyl Palmitate x 100

Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol assesses the rate and extent of this compound permeation through a skin model.

Materials:

  • Franz diffusion cells

  • Excised porcine or human skin

  • Receptor fluid (e.g., phosphate-buffered saline, pH 7.4)

  • Formulation containing this compound

Procedure:

  • Skin Preparation: Freshly excised skin is mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Cell Assembly: The receptor compartment is filled with receptor fluid, ensuring no air bubbles are trapped beneath the skin. The setup is maintained at 32°C to simulate skin surface temperature.

  • Application of Formulation: A precise amount of the test formulation is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with an equal volume of fresh receptor fluid to maintain sink conditions.

  • Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method like HPLC.

  • Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to determine the permeation profile and flux.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a head-to-head study of this compound delivery systems.

G formulation Formulation of Delivery Systems (Liposomes, SLN, NLC, etc.) characterization Physicochemical Characterization (Size, Zeta Potential, EE%) formulation->characterization stability Stability Assessment (HPLC) characterization->stability permeation In Vitro Skin Permeation (Franz Diffusion Cells) characterization->permeation data_analysis Data Analysis & Comparison stability->data_analysis invivo In Vivo Efficacy Studies (e.g., Antioxidant Activity) permeation->invivo invivo->data_analysis conclusion Conclusion on Optimal Delivery System data_analysis->conclusion G cluster_0 Harmful Pathway cluster_1 Protective Pathway ros Reactive Oxygen Species (ROS) (e.g., from UV radiation) oxidative_stress Oxidative Stress ros->oxidative_stress causes neutralized_ros Neutralized ROS ad This compound ad->neutralized_ros donates electron to healthy_cell Cellular Integrity Maintained ad->healthy_cell protects cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) oxidative_stress->cellular_damage leads to

References

The Synergistic Power of Ascorbyl Dipalmitate: A Comparative Guide to its Antioxidant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ascorbyl dipalmitate, a lipophilic derivative of ascorbic acid (Vitamin C), is a well-regarded antioxidant in the pharmaceutical and cosmetic industries. Its efficacy is significantly amplified when combined with other antioxidants, a phenomenon known as synergism. This guide provides a comparative analysis of the synergistic effects of this compound with other key antioxidants, supported by experimental data and detailed methodologies to aid in research and development.

Quantitative Analysis of Antioxidant Synergy

The synergistic effect of antioxidant combinations can be quantified to determine the extent of the enhanced activity compared to the individual components. The data below summarizes the synergistic interactions between ascorbyl palmitate (a close analogue and often used interchangeably in studies with this compound) and other antioxidants.

Table 1: Synergistic Effect of Ascorbyl Palmitate (AscPH) and DL-α-Tocopherol (TOH)

Antioxidant Combination (Ratio)Concentration of TOH (mM)Synergism (%)
TOH + AscPH (1:1)1.042.4%[1]
TOH + AscPH (1:5)1.047.6%[1]
TOH + AscPH (1:10)1.055.4%[1]
TOH + AscPH (1:1)0.138.1%[1]

Table 2: Synergistic Effects of Ascorbyl Palmitate and Other Natural Antioxidants

Antioxidant CombinationObserved EffectReference
Ascorbyl Palmitate + Vitamin EImproved antioxidant value of 57.75%[2][3][2][3]
Ascorbyl Palmitate + Rosemary ExtractStrong synergistic effect in extending the induction period of sunflower oil oxidation.[4][4]
Ascorbyl Palmitate + Sodium Ascorbyl PhosphateSignificant decrease in skin melanin and erythema content, suggesting potent antioxidant and anti-inflammatory synergy.[5]
Ascorbyl Palmitate + Ferulic AcidFerulic acid is known to stabilize and enhance the efficacy of Vitamins C and E, suggesting a strong synergistic potential.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess antioxidant synergy.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the individual antioxidants and their combinations in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution (e.g., 100 µL) to a specific volume of the DPPH working solution (e.g., 2.9 mL).

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.

  • Synergy Calculation: The synergistic effect can be determined by comparing the experimental inhibition of the mixture with the theoretical additive inhibition of the individual components.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.

Principle: A free radical generator (e.g., AAPH) induces the decay of a fluorescent probe (e.g., fluorescein). The presence of an antioxidant quenches the free radicals, thereby preserving the fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).

    • Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer.[7][8][9]

    • Prepare a series of concentrations of the antioxidant samples and a standard (e.g., Trolox, a water-soluble vitamin E analog).[7][9]

  • Assay Procedure:

    • In a 96-well black microplate, add the fluorescent probe solution to each well.

    • Add the antioxidant samples, standards, and a blank (buffer) to their respective wells.[7]

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).[7][9]

    • Initiate the reaction by adding the AAPH solution to all wells.[7][9]

  • Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, taking readings every 1-2 minutes for at least 60 minutes.[7][9]

  • Data Analysis: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the blank's AUC from the sample's AUC. The antioxidant capacity is expressed as Trolox equivalents (TE).

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound with other antioxidants is not merely a chemical interaction but can also involve the modulation of cellular signaling pathways, particularly in skin cells exposed to oxidative stress.

Regeneration of Vitamin E

The primary mechanism for the synergy between this compound and vitamin E (tocopherol) is the regeneration of the tocopheryl radical. Vitamin E, being a potent lipid-soluble antioxidant, neutralizes lipid peroxyl radicals, becoming a tocopheryl radical in the process. This compound can then donate a hydrogen atom to the tocopheryl radical, regenerating the active form of vitamin E.[3]

Lipid_Peroxyl_Radical Lipid Peroxyl Radical Vitamin_E Vitamin E (Tocopherol) Lipid_Peroxyl_Radical->Vitamin_E Oxidizes Tocopheryl_Radical Tocopheryl Radical Vitamin_E->Tocopheryl_Radical Forms Tocopheryl_Radical->Vitamin_E Regenerated to Ascorbyl_Dipalmitate This compound Tocopheryl_Radical->Ascorbyl_Dipalmitate Reduced by Ascorbyl_Radical Ascorbyl Radical Ascorbyl_Dipalmitate->Ascorbyl_Radical Forms

Vitamin E Regeneration Cycle

Modulation of Cellular Stress Response Pathways

Antioxidant combinations can influence key signaling pathways involved in the cellular response to oxidative stress, such as the MAPK and Nrf2 pathways.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, which includes ERK, p38, and JNK, is activated by various cellular stresses, including oxidative stress. Some studies suggest that ascorbyl palmitate can modulate UVB-induced activation of these kinases in keratinocytes. The synergistic action with other antioxidants could potentially lead to a more robust and beneficial regulation of these pathways, mitigating inflammation and cellular damage.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response. Upon activation by oxidative stress, it translocates to the nucleus and induces the expression of a wide range of antioxidant and detoxification enzymes. Synergistic antioxidant combinations may be more effective at activating the Nrf2 pathway, leading to a heightened and more prolonged cellular defense against oxidative damage.

cluster_0 Cellular Environment Oxidative_Stress Oxidative Stress (e.g., UV Radiation, ROS) MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Oxidative_Stress->MAPK_Pathway Activates Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation Activates Antioxidant_Synergy This compound + Other Antioxidants Antioxidant_Synergy->MAPK_Pathway Modulates Antioxidant_Synergy->Nrf2_Activation Enhances Cellular_Response Cellular Response (Reduced Inflammation, Increased Antioxidant Enzyme Expression) MAPK_Pathway->Cellular_Response Nrf2_Activation->Cellular_Response

Cellular Stress Response Modulation

Experimental Workflow for Assessing Synergy

A systematic approach is necessary to evaluate the synergistic effects of antioxidant combinations.

Start Start: Define Antioxidant Combinations In_Vitro_Assays In Vitro Antioxidant Assays (DPPH, ORAC, etc.) Start->In_Vitro_Assays Cell_Culture Cell Culture Experiments (e.g., Keratinocytes, Fibroblasts) Start->Cell_Culture Data_Analysis Data Analysis and Synergy Calculation In_Vitro_Assays->Data_Analysis Cell_Culture->Data_Analysis Mechanism_Investigation Investigation of Cellular Mechanisms (Signaling Pathway Analysis) Data_Analysis->Mechanism_Investigation Conclusion Conclusion: Efficacy of Synergistic Combination Mechanism_Investigation->Conclusion

Antioxidant Synergy Workflow

References

Safety Operating Guide

Proper Disposal Procedures for Ascorbyl Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Ascorbyl Dipalmitate, ensuring compliance with safety regulations and minimizing environmental impact. The following procedural guidance is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Information

This compound is a fat-soluble derivative of ascorbic acid (Vitamin C). While not classified as hazardous for transportation, it is crucial to handle it with care, recognizing its potential hazards as identified in Safety Data Sheets (SDS).[1][2] Some formulations may cause serious eye irritation and are considered harmful to aquatic life with long-lasting effects.[2][3]

Summary of Hazard Information:

Hazard ClassificationFindingPrimary Sources
GHS Classification Not classified as hazardous[1]
Eye Irritation Causes serious eye irritation (Category 2A)[2][4]
Aquatic Hazard Harmful to aquatic life with long-lasting effects (Category 3)[2][3]
Skin Corrosion/Irritation Not considered an irritant[1]
Transportation (DOT, ADR/RID, IMDG, IATA) Not regulated as dangerous goods[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn. This includes:

    • Safety glasses or goggles.[2][4]

    • Lab coat.

    • Chemically resistant gloves (e.g., nitrile rubber).[4]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste this compound powder in a dedicated, clearly labeled, and sealable container.[5][6]

    • Avoid mixing with other chemical wastes to prevent unknown reactions.[5][7] The original container, if intact and properly labeled, can be used for disposal.[8]

    • For spills, sweep up the material, taking care to minimize dust generation, and place it into the designated waste container.[1][9]

  • Contaminated Materials:

    • Any materials contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be collected in the same designated solid chemical waste container.

  • Liquid Solutions:

    • If this compound is in a solvent, the entire solution should be treated as chemical waste. The specific disposal route will depend on the solvent used.

    • Crucially, do not dispose of this compound or its solutions down the drain or into the sewer system. [1][6][7] This is to prevent harm to aquatic life.[2][3]

3. Container Labeling:

  • The waste container must be clearly and accurately labeled.[5][7] The label should include:

    • The words "Hazardous Waste" or "Chemical Waste".

    • The full chemical name: "this compound".

    • The approximate quantity of waste.

    • The date of accumulation.

    • Any associated hazards (e.g., "Eye Irritant").

4. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]

  • The storage area should be away from heat sources, direct sunlight, and incompatible materials.[7]

  • Ensure the container is kept closed except when adding waste.[6]

5. Final Disposal:

  • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]

  • Follow all local, state, and federal regulations for chemical waste disposal.[10]

  • One recommended disposal method for the pure compound is to dissolve or mix it with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This, however, should only be performed by a licensed disposal facility.

6. Empty Container Disposal:

  • A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice.[8]

  • To ensure the container can be disposed of as non-hazardous trash or recycled, it is recommended to remove or deface the label and rinse the container with a suitable solvent (e.g., ethanol, then water).[8] The rinsate must be collected and disposed of as chemical waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ascorbyl_Dipalmitate_Disposal start Start: this compound to be Disposed ppe 1. Wear Appropriate PPE (Safety Glasses, Gloves, Lab Coat) start->ppe assess_form 2. Assess Waste Form ppe->assess_form solid Solid Powder or Contaminated Materials assess_form->solid Solid liquid Liquid Solution assess_form->liquid Liquid collect_solid 3a. Collect in a Labeled, Sealable Solid Waste Container solid->collect_solid collect_liquid 3b. Collect in a Labeled, Sealable Liquid Waste Container (Compatible with Solvent) liquid->collect_liquid no_drain Do NOT Pour Down Drain liquid->no_drain store 4. Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs 5. Arrange for Pickup by EHS or Licensed Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ascorbyl Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ascorbyl Dipalmitate, a fat-soluble derivative of Vitamin C commonly utilized in pharmaceutical and cosmetic formulations. Adherence to these procedural steps will foster a secure laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to good laboratory practices necessitates the use of appropriate personal protective equipment to minimize exposure, particularly to its powder form.[1]

PPE CategoryItemSpecification/RecommendationRationale
Eye and Face Protection Safety Glasses or GogglesSafety glasses with side-shields or chemical splash goggles are recommended.[1]Protects eyes from airborne dust particles.[1]
Hand Protection GlovesNitrile rubber gloves are advised.[1]Prevents direct skin contact with the powder.[1]
Body Protection Lab Coat/ClothingA long-sleeved lab coat is standard. For handling larger quantities, a chemical-resistant apron may be used.[1]Protects skin and personal clothing from contamination.[1]
Respiratory Protection Dust Mask/RespiratorAn effective dust mask or a NIOSH-approved respirator (e.g., N95) should be worn, especially when there is a likelihood of dust generation.[1][2]Minimizes the inhalation of airborne particles.[1]

Emergency First Aid Measures

In the event of accidental exposure, the following first aid protocols should be immediately implemented.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3][4]
Skin Contact Remove contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water. If skin irritation develops or persists, seek medical attention.[3][4][5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. If eye irritation persists, seek medical advice or attention.[3][4][5][6][7]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[3][4][5]

Operational Plan for Safe Handling and Storage

A systematic approach to handling and storage is crucial for maintaining the stability of this compound and ensuring a safe working environment.

Handling Procedures:
  • Ventilation: Always work in a well-ventilated area. The use of a fume hood or local exhaust ventilation is recommended to control dust.[1]

  • Minimize Dust: Take care to minimize the generation of dust when handling and weighing the powder.[1][8]

  • Avoid Contact: Prevent contact with skin and eyes by wearing the appropriate PPE.[1][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][4] Do not eat, drink, or smoke in the handling area.[1]

Storage Conditions:
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed to protect from light and moisture.[1]

  • Preserve in airtight containers, preferably at temperatures between 8°C and 15°C.[8][9]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations. Although not classified as hazardous waste, it should be disposed of responsibly.[8]

Disposal of Unused Material:

  • Collection: Carefully sweep up any spilled or unused solid material, minimizing dust generation, and place it in a suitable, labeled container for disposal.[5][8]

  • Disposal Method:

    • Landfill: Dispose of the waste in a sanitary landfill, in accordance with local, regional, and national environmental regulations.[7]

    • Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Regulatory Compliance: Always consult with local and institutional environmental health and safety (EHS) departments to ensure full compliance with all applicable waste disposal regulations.[3][4]

Disposal of Contaminated Packaging:

  • Empty containers should be disposed of in accordance with official regulations. Do not reuse empty containers.[3][5]

Experimental Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area handle_weigh Weigh this compound prep_area->handle_weigh handle_transfer Transfer to Experiment handle_weigh->handle_transfer post_clean Clean Work Area handle_transfer->post_clean post_decontaminate Decontaminate Equipment post_clean->post_decontaminate disp_collect Collect Waste post_decontaminate->disp_collect disp_dispose Dispose via Approved Method disp_collect->disp_dispose

Caption: Standard operating procedure for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ascorbyl Dipalmitate
Reactant of Route 2
Reactant of Route 2
Ascorbyl Dipalmitate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.